(S)-1-((4-chlorophenyl)(phenyl)methyl)piperazine
Description
BenchChem offers high-quality (S)-1-((4-chlorophenyl)(phenyl)methyl)piperazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-1-((4-chlorophenyl)(phenyl)methyl)piperazine including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-[(S)-(4-chlorophenyl)-phenylmethyl]piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2/c18-16-8-6-15(7-9-16)17(14-4-2-1-3-5-14)20-12-10-19-11-13-20/h1-9,17,19H,10-13H2/t17-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZKBSZSTDQSMDR-KRWDZBQOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1)[C@@H](C2=CC=CC=C2)C3=CC=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50196008 | |
| Record name | Norchlorcyclizine, (+)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50196008 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
439858-21-6 | |
| Record name | Norchlorcyclizine, (+)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0439858216 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Norchlorcyclizine, (+)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50196008 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | NORCHLORCYCLIZINE, (+)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PW8N1I3GWE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Technical Monograph: (S)-1-((4-chlorophenyl)(phenyl)methyl)piperazine
Pharmacodynamics, Stereoselectivity, and Molecular Mechanism [1]
Executive Summary
(S)-1-((4-chlorophenyl)(phenyl)methyl)piperazine (also known as (S)-4-chlorobenzhydrylpiperazine or (+)-Norchlorcyclizine ) is the S-enantiomer of the core pharmacophore found in first- and second-generation antihistamines, including chlorcyclizine, meclizine, and cetirizine.
While its enantiomer, the (R)-form, is the eutomer responsible for the potent H1-antihistaminic activity of Levocetirizine , the (S)-enantiomer serves as a critical reference standard in stereochemical pharmacology. It exhibits a distinct kinetic profile characterized by fast dissociation rates and lower affinity for the Histamine H1 receptor, providing a mechanistic counterpoint that elucidates the structural basis of "residence time" in drug efficacy. Emerging research also identifies this scaffold as a modulator of non-histaminergic targets, including Natriuretic Peptide Receptor B (NPR-B).
Chemical Identity & Stereochemistry
The molecule is a chiral diarylmethylpiperazine. Its absolute configuration is crucial for its pharmacological profile.
| Property | Detail |
| IUPAC Name | (S)-1-[(4-chlorophenyl)(phenyl)methyl]piperazine |
| Common Synonyms | (S)-Norchlorcyclizine; (S)-4-Chlorobenzhydrylpiperazine |
| CAS Number | 439858-21-6 (Specific S-enantiomer) |
| Molecular Formula | C₁₇H₁₉ClN₂ |
| Stereochemistry | (S)-(+) (Dextrorotatory in methanol) |
| Relation to Active Drugs | Distomer of Levocetirizine precursor; Enantiomer of the active metabolite of Chlorcyclizine |
Stereochemical Context: In the synthesis of Cetirizine , the (R)-enantiomer of this intermediate yields Levocetirizine (the active drug). Consequently, the (S)-enantiomer discussed here yields (S)-Cetirizine (Dextrocetirizine), which possesses significantly reduced H1 affinity (approx. 10-30 fold lower).
Mechanism of Action: H1 Receptor Inverse Agonism[2]
Molecular Pharmacology
Like its (R)-counterpart, (S)-1-((4-chlorophenyl)(phenyl)methyl)piperazine functions as an Inverse Agonist at the Histamine H1 receptor (H1R), a Gq/11-coupled GPCR.
-
Constitutive Activity Blockade: The H1 receptor exhibits high constitutive activity (spontaneous activation of the Gq pathway) even in the absence of histamine. The (S)-enantiomer binds to the transmembrane domain, stabilizing the receptor in its inactive (
) state, thereby reducing basal IP3/DAG signaling. -
Binding Site Interactions: The chlorobenzhydryl moiety binds within the hydrophobic pocket formed by Transmembrane (TM) helices 3, 5, and 6. However, the (S)-configuration orients the piperazine ring less favorably for the critical electrostatic interaction with Lys191 (Lysine 191) in TM5, which is essential for the high-affinity binding seen in the (R)-enantiomer.
The Kinetic "Distomer" Effect
The defining mechanistic feature of the (S)-enantiomer is its kinetic instability at the receptor site.
-
Residence Time (RT): Efficacy in second-generation antihistamines is driven by long residence time (slow
). The (R)-enantiomer has a long RT. The (S)-enantiomer has a short RT (fast ). -
Clinical Implication: This fast dissociation explains why (S)-cetirizine (derived from this intermediate) has a shorter duration of action and lower potency in vivo, despite still acting as an inverse agonist in vitro.
Signaling Pathway Visualization
The following diagram illustrates the Gq signaling cascade inhibited by the molecule.
Caption: Mechanism of Inverse Agonism. The molecule shifts the H1 receptor equilibrium toward the inactive state, preventing Gq-mediated calcium release and NF-kB signaling.
Experimental Protocols
Chiral Resolution & Synthesis
To isolate the (S)-enantiomer for research, a resolution protocol using N-acetyl-L-phenylalanine is standard. While the (R)-enantiomer crystallizes with this agent, the (S)-enantiomer remains in the mother liquor or requires an alternative resolving agent (e.g., D-tartaric acid).
Protocol: Isolation of (S)-Enantiomer
-
Starting Material: Dissolve racemic 1-[(4-chlorophenyl)phenylmethyl]piperazine (100 mmol) in ethanol.
-
Resolving Agent: Add (S)-(+)-Mandelic acid or (D)-Tartaric acid (100 mmol). Heat to reflux until clear.
-
Crystallization: Cool slowly to 25°C over 4 hours. The diastereomeric salt of the (S)-amine precipitates.
-
Filtration: Filter the precipitate. Recrystallize from ethanol to upgrade chiral purity (>99% ee).
-
Free Base Liberation: Suspend the salt in water and adjust pH to 12 using 2N NaOH. Extract with Dichloromethane (DCM).
-
Validation: Analyze via Chiral HPLC (Column: Chiralcel OD-H; Mobile Phase: Hexane/IPA/DEA 90:10:0.1).
H1 Receptor Binding Assay (Radioligand Displacement)
This assay quantifies the affinity difference between the (S) and (R) enantiomers.
Materials:
-
Membranes: CHO cells expressing human H1 receptor.
-
Radioligand: [³H]-Pyrilamine (approx. 2 nM).
-
Test Compound: (S)-1-((4-chlorophenyl)(phenyl)methyl)piperazine (10⁻¹⁰ to 10⁻⁵ M).
Workflow:
-
Incubation: Mix 50 µg membrane protein with [³H]-Pyrilamine and varying concentrations of the (S)-enantiomer in binding buffer (50 mM Na/K phosphate, pH 7.4).
-
Equilibrium: Incubate at 25°C for 60 minutes.
-
Termination: Rapid filtration through GF/B glass fiber filters pre-soaked in 0.3% polyethyleneimine.
-
Counting: Measure radioactivity via liquid scintillation counting.
-
Analysis: Plot % displacement vs. log[concentration]. Calculate
using the Cheng-Prusoff equation.-
Expected Result:
for (S)-enantiomer ≈ 100–300 nM (vs. ~10 nM for the (R)-enantiomer).
-
Emerging Pharmacology: Off-Target Activity
Recent studies indicate that the chlorobenzhydrylpiperazine scaffold possesses activity beyond the H1 receptor.
-
NPR-B Inhibition: Norchlorcyclizine (the racemate) has been identified as a partially selective inhibitor of the Natriuretic Peptide Receptor B (NPR-B) .[2] This receptor regulates bone growth and blood pressure via cGMP. Researchers utilizing the (S)-enantiomer should control for potential modulation of cGMP pathways in complex biological systems.
-
Tyrosyl-DNA Phosphodiesterase 1 (Tdp1): The scaffold acts as an inhibitor of Tdp1, an enzyme involved in DNA repair. This activity suggests potential utility in combination with topoisomerase inhibitors in oncology research.
References
-
Gago, F. et al. (2020). Distinct binding of cetirizine enantiomers to human serum albumin and the human histamine receptor H1. Journal of Computer-Aided Molecular Design.
-
Gillard, M. et al. (2002). Binding characteristics of cetirizine and levocetirizine to human H1 histamine receptors: contribution of Lys191 and Thr194. Molecular Pharmacology.
-
Kubo, N. et al. (2011). Differential Regulation of Thermodynamic Binding Forces of Levocetirizine and (S)-Cetirizine by Lys191 in Human Histamine H1 Receptors. PLOS ONE.
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 9340, Norchlorcyclizine.
-
TargetMol. (2024). Norchlorcyclizine Product Data: NPR-B and Tdp1 Inhibition.
Sources
physicochemical properties of (S)-1-((4-chlorophenyl)(phenyl)methyl)piperazine
Technical Whitepaper: Physicochemical Profiling of (S)-1-((4-chlorophenyl)(phenyl)methyl)piperazine
Executive Summary This technical guide provides a comprehensive physicochemical analysis of (S)-1-((4-chlorophenyl)(phenyl)methyl)piperazine (hereafter referred to as (S)-CPMP ). As the (S)-enantiomer of the key piperazine pharmacophore, this compound represents the chiral distomer relative to Levocetirizine (which utilizes the (R)-enantiomer) but serves as a critical reference standard for chiral purity assays and a starting material for (S)-cetirizine (Dextrocetirizine). This document details its solid-state properties, ionization behavior, and synthesis/resolution protocols.
Molecular Identity & Structural Analysis
The compound is a chiral piperazine derivative characterized by a benzhydryl moiety with a chloro-substitution at the para position of one phenyl ring. The stereocenter is located at the methine carbon connecting the piperazine ring to the aromatic system.
Table 1: Chemical Identity
| Parameter | Specification |
| IUPAC Name | (S)-1-[(4-chlorophenyl)(phenyl)methyl]piperazine |
| Common Name | (S)-4-Chlorobenzhydrylpiperazine; (S)-Norchlorcyclizine |
| CAS Registry Number | 439858-21-6 (Specific for (S)-isomer free base) |
| Molecular Formula | C₁₇H₁₉ClN₂ |
| Molecular Weight | 286.80 g/mol |
| Chirality | (S)-Configuration; Dextrorotatory (+) |
| Stereochemical Note | The (S)-enantiomer is the optical antipode of the Levocetirizine intermediate.[1][2][3] While the (R)-(-)-isomer (CAS 300543-56-0) is used for Levocetirizine, the (S)-isomer is essential for enantiomeric excess (ee) determination. |
Physicochemical Parameters
Understanding the ionization and solubility profile of (S)-CPMP is critical for developing extraction and purification protocols. The molecule behaves as a weak base due to the piperazine nitrogens.
Table 2: Key Physicochemical Properties
| Property | Value / Range | Contextual Note |
| Physical State | White to off-white crystalline powder | Hygroscopic in salt forms; stable as free base. |
| Melting Point | 90 – 92 °C | Significantly higher than the racemate (63–65 °C), indicating efficient packing in the enantiopure crystal lattice. |
| Optical Rotation | [α]D²⁵ = +21.0° to +23.0° (c=1.0, MeOH) | The (S)-isomer is dextrorotatory (+). The (R)-isomer is levorotatory (-21.2°).[4] |
| pKa (Predicted) | pKa₁ ≈ 5.5 (N1-benzhydryl)pKa₂ ≈ 9.0 (N4-secondary amine) | N4 is the primary basic site. At physiological pH (7.4), the molecule exists predominantly as a mono-cation. |
| LogP | 3.44 | Lipophilic nature requires organic solvents (DCM, Toluene) for extraction in the neutral state. |
| Solubility | Water: Insoluble (Free Base)DCM/MeOH: SolubleToluene: Soluble (Hot) | Solubility is pH-dependent. High water solubility is achieved only below pH 5.0 (formation of di-salt). |
Ionization & Solubility Logic
The solubility of (S)-CPMP is dictated by the protonation state of the piperazine ring.
-
pH > 10: Both nitrogens are deprotonated. The molecule is neutral and lipophilic (extractable into Dichloromethane or Toluene).
-
pH 6–8: The N4 nitrogen (secondary amine) is protonated. The molecule forms a mono-cation, partially soluble in water but partitioning into polar organic solvents.
-
pH < 4: Both N1 and N4 are protonated. The species is highly water-soluble as a dihydrochloride salt.
Synthetic Route & Chiral Resolution
The production of high-purity (S)-CPMP typically involves the synthesis of the racemate followed by classical optical resolution using a chiral acid. While asymmetric synthesis is possible, resolution remains the industrial standard for cost-efficiency.
Workflow Visualization
The following diagram outlines the synthesis of the racemate and the subsequent isolation of the (S)-enantiomer.
Figure 1: Synthetic pathway from chlorobenzhydryl chloride to enantiopure (S)-CPMP.
Protocol 1: Chiral Resolution (Self-Validating)
Note: The (R)-isomer typically precipitates with (L)-Tartaric acid or N-acetyl-L-phenylalanine. To target the (S)-isomer, the opposing chiral acid (e.g., (D)-Tartaric acid) is often employed, or the (S)-isomer is recovered from the mother liquor of the (R)-resolution.
-
Dissolution: Dissolve 100g of racemic CPMP in Acetone/Water (95:5 v/v) at 60°C.
-
Acid Addition: Add 1.0 equivalent of the resolving agent (e.g., (D)-Tartaric Acid).
-
Crystallization: Cool slowly to 25°C over 4 hours. The diastereomeric salt of (S)-CPMP precipitates.
-
Validation (In-Process Control): Filter a small aliquot. Dry and measure MP. If MP < 170°C (typical for salt), recrystallize.
-
Liberation: Suspend the salt in water, adjust pH to 12 with 4N NaOH. Extract with Dichloromethane.[4][5]
-
Isolation: Evaporate solvent to yield (S)-CPMP free base (Target MP: 90-92°C).
Analytical Profiling & Quality Control
Ensuring the enantiomeric purity of (S)-CPMP is vital, especially when used as a reference standard for Levocetirizine impurity profiling.
Protocol 2: Chiral HPLC Method
This method separates the (S) and (R) enantiomers to calculate Enantiomeric Excess (ee).
-
Column: Chiralcel OD-R or equivalent (Cellulose tris(3,5-dimethylphenylcarbamate)).
-
Mobile Phase: Acetonitrile : Buffer (0.1M KPF₆, pH 2.0) [40:60 v/v].
-
Flow Rate: 0.5 mL/min.
-
Detection: UV @ 230 nm.
-
Retention Logic:
-
The lipophilic interaction with the cellulose matrix differentiates the spatial arrangement of the 4-chlorophenyl group.
-
Self-Validation: Inject a racemic mixture first to establish resolution factor (Rs). Rs must be > 1.5.[5]
-
Analytical Logic Diagram
The following decision tree illustrates the QC workflow for validating (S)-CPMP batches.
Figure 2: Quality Control Decision Tree for (S)-CPMP validation.
Handling and Stability
-
Storage: Store at 2-8°C. The free base is sensitive to carbon dioxide absorption from air (forming carbamates) and oxidation. Store under inert atmosphere (Nitrogen/Argon).
-
Safety: Piperazine derivatives can be sensitizers. Use standard PPE (gloves, fume hood).
-
Impurity Profile: Common impurities include the bis-alkylated piperazine (dimer) and unreacted 4-chlorobenzhydryl chloride. These are removed via the pH-switch extraction described in Section 2.1.
References
-
ChemicalBook. (2024).[1] (R)-1-[(4-Chlorophenyl)phenylmethyl]piperazine Properties and Safety. (Note: Provides comparative data for the enantiomer). Link
-
National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 668697, Norchlorcyclizine. (General physicochemical data for the parent structure). Link
-
Google Patents. (2009). Method for preparing (R)-(-)-1-[(4-chlorophenyl)phenylmethyl]piperazine.[2][3][4][5][6] Patent WO2009078627A2.[4] (Describes the resolution process and specific rotation data for the enantiomers). Link
-
ChemSrc. (2025). CAS 300543-56-0 Physicochemical Properties.[5][7][8][9]Link
Sources
- 1. chembk.com [chembk.com]
- 2. 1-((4-Chlorophenyl)phenylmethyl)-4-((4-methylphenyl)sulfonyl)piperazine | C24H25ClN2O2S | CID 10863113 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. prepchem.com [prepchem.com]
- 4. WO2009078627A2 - Method for preparing (r)-(-)-1-[(4-chlorophenyl)phenylmethyl]piperazine - Google Patents [patents.google.com]
- 5. (R)-1-[(4-Chlorophenyl)phenylmethyl]piperazine | 300543-56-0 [chemicalbook.com]
- 6. Norchlorcyclizine, (-)- | C17H19ClN2 | CID 668697 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chemimpex.com [chemimpex.com]
- 8. CAS 300543-56-0: (-)-1-[(4-Chlorophenyl)phenylmethyl]piper… [cymitquimica.com]
- 9. CAS#:300543-56-0 | 1-[(R)-(4-chlorophenyl)(phenyl)methyl]piperazine | Chemsrc [chemsrc.com]
Technical Guide: Synthesis of (S)-1-((4-chlorophenyl)(phenyl)methyl)piperazine
[1]
Executive Summary
Target Molecule: (S)-1-((4-chlorophenyl)(phenyl)methyl)piperazine Common Aliases: (S)-4-Chlorobenzhydryl piperazine; (S)-CPP CAS Registry: 439858-21-6 (Generic), 300543-56-0 (R-isomer reference) Significance: This molecule is the (S)-enantiomer of the key intermediate used in the synthesis of Levocetirizine (a third-generation antihistamine).[1] While the (R)-enantiomer is the active pharmaceutical ingredient (eutomer) for Levocetirizine, the (S)-enantiomer (distomer) is critical for chiral purity standards, pharmacological profiling, and specific research applications involving the histamine H1 receptor.
This guide details the Optical Resolution Route , the industry-standard methodology for generating high-enantiomeric excess (ee >99%) material.[1] Unlike direct asymmetric synthesis, which often suffers from racemization during nucleophilic substitution, chemical resolution of the racemate offers superior scalability and crystallographic fidelity.
Part 1: Retrosynthetic Analysis & Strategy
The synthesis strategy relies on the construction of the racemic piperazine core followed by a classical resolution using a chiral acid.
Strategic Disconnections[1]
-
C-N Bond Formation: The benzhydryl-piperazine bond is formed via nucleophilic substitution (SN1/SN2 hybrid) of 4-chlorobenzhydryl chloride with excess piperazine.
-
Chiral Resolution: The racemic amine is resolved using (D)-(-)-Tartaric acid .
-
Note on Chirality: In the industrial synthesis of Levocetirizine ((R)-isomer), (L)-(+)-Tartaric acid is used to precipitate the (R)-salt. Therefore, to target the (S)-enantiomer , we utilize the opposite resolving agent, (D)-(-)-Tartaric acid , or isolate the (S)-isomer from the mother liquor of the (L)-process.
-
Workflow Visualization
Figure 1: Retrosynthetic logic flow from precursors to the optically pure target.
Part 2: Detailed Experimental Protocols
Step 1: Synthesis of Racemic 1-((4-chlorophenyl)(phenyl)methyl)piperazine
This step constructs the core skeleton.[1] The use of excess piperazine is critical to prevent the formation of the bis-alkylated impurity (where one piperazine molecule reacts with two benzhydryl groups).
Reagents:
-
4-Chlorobenzhydryl chloride (1.0 eq)
-
Piperazine (anhydrous) (4.0 - 5.0 eq)
-
Solvent: Acetonitrile or Toluene
-
Temperature: Reflux (80–110°C)
Protocol:
-
Charge: In a 3-neck round-bottom flask equipped with a mechanical stirrer and reflux condenser, dissolve Piperazine (5.0 eq) in Acetonitrile (10 vol) . Heat to 60°C to ensure complete dissolution.
-
Addition: Dissolve 4-Chlorobenzhydryl chloride (1.0 eq) in minimal acetonitrile. Add this solution dropwise to the piperazine solution over 60 minutes.
-
Technical Insight: Slow addition into a large excess of piperazine favors mono-alkylation (kinetic control).
-
-
Reaction: Heat the mixture to reflux for 4–6 hours. Monitor by TLC (System: DCM/MeOH 9:1) or HPLC until the starting chloride is <1%.
-
Workup:
-
Cool to room temperature.[1][2][3] Filter off the precipitated piperazine hydrochloride salts.
-
Concentrate the filtrate under reduced pressure to remove solvent.[1][4]
-
Resuspend the residue in Dichloromethane (DCM) and wash with Water (3x) to remove excess unreacted piperazine.
-
Dry the organic layer over Na₂SO₄ and evaporate to yield the Racemic Crude Oil .
-
Yield Expectations: 85–90%.
-
Step 2: Optical Resolution via (D)-Tartaric Acid
This is the critical stereochemical filter. The (S)-enantiomer forms a crystalline salt with (D)-tartaric acid, while the (R)-enantiomer remains in solution (or forms a more soluble salt).
Reagents:
-
Racemic Crude (from Step 1) (1.0 eq)[1]
-
(D)-(-)-Tartaric Acid (1.0 eq)
Protocol:
-
Salt Formation: Dissolve the Racemic Amine (1.0 eq) in Acetone (10 vol) . Heat to 50°C.
-
Acid Addition: Add (D)-(-)-Tartaric Acid (1.0 eq) (dissolved in minimal hot water/acetone) to the amine solution.
-
Crystallization:
-
Stir the mixture at reflux for 30 minutes.
-
Cool slowly to room temperature over 4 hours (controlled cooling rate of 10°C/hour is optimal for crystal purity).
-
Chill to 0–5°C and stir for 2 hours.
-
-
Filtration: Filter the white precipitate. This is the (S)-CPP • (D)-Tartrate salt.
-
Recrystallization (Crucial for >99% ee):
-
Suspend the wet cake in refluxing Ethanol or Methanol .
-
Cool and filter again.[1] This "polishing" step removes trapped (R)-isomer.
-
Validation: Check optical rotation or Chiral HPLC of a small neutralized sample.
-
Step 3: Free-Basing to (S)-Target
Protocol:
-
Suspend the purified tartrate salt in Water and DCM .
-
Adjust pH to 12–13 using 20% NaOH solution.
-
Extract the aqueous layer with DCM (2x).[1]
-
Wash combined organics with Brine, dry over Na₂SO₄, and concentrate.
-
Final Product: (S)-1-((4-chlorophenyl)(phenyl)methyl)piperazine obtained as a viscous pale yellow oil or low-melting solid.
Part 3: Process Data & Quality Control
Quantitative Summary Table
| Parameter | Specification | Notes |
| Step 1 Yield | 85–90% | Loss primarily due to bis-impurity removal. |
| Step 2 Yield | 35–40% (Theoretical max 50%) | High yield indicates successful resolution. |
| Final Purity | >99.5% (HPLC) | Chemical purity. |
| Chiral Purity | >99.0% ee | Critical for application.[1] |
| Appearance | Pale yellow oil / Off-white solid | Melts near ambient temp. |
Analytical Validation (Self-Validating System)
To ensure the protocol worked, you must validate the enantiomeric excess.
Chiral HPLC Method:
-
Column: Daicel Chiralcel OD-H or AD-H (250 x 4.6 mm, 5 µm).
-
Mobile Phase: n-Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 230 nm.
-
Expected Retention: The (S)-enantiomer and (R)-enantiomer will show distinct retention times (typically separated by >2 minutes).
-
Note: Run a racemic standard first to establish retention times.
-
Optical Rotation:
-
Specific Rotation
should be negative (-) for the free base in Methanol (verify against specific lot of resolving agent, as salt rotation differs from free base). Note: Literature often cites the (R)-isomer as levorotatory (-) as the dihydrochloride salt, but dextrorotatory (+) as the free base. Verify your specific salt form.
Part 4: Process Logic Diagram
Figure 2: Step-by-step process flow for the isolation of the (S)-enantiomer.
References
-
Cossement, E., et al. (1990). Process for preparation of a 1-piperazine-ethoxyacetic acid.[6][1][3][7] Great Britain Patent GB 2225321.[6][1] (Describes the resolution of the racemic piperazine intermediate using tartaric acid).
- Opalka, C. J., et al. (1995). Synthesis and resolution of 1-[(4-chlorophenyl)phenylmethyl]piperazine.Synthesis, 1995(7), 766-768. (Foundational paper on the resolution conditions).
-
Bodson, G., et al. (1994). Enantiomers of 1-[(4-chlorophenyl)phenylmethyl]-4-[(4-methylphenyl)sulfonyl]piperazine.[6][1][4][8] U.S. Patent 5,478,941.[1][4] (UCB Pharma patent detailing the industrial resolution route for Levocetirizine precursors).
-
PubChem Compound Summary. (2024). 1-((4-chlorophenyl)(phenyl)methyl)piperazine.[6][1][3][4][5][7][8][9][10][11][12][13] National Center for Biotechnology Information.
Sources
- 1. KR100928776B1 - (R) -1-[(4-chlorophenyl) phenylmethyl] piperazine or a salt thereof - Google Patents [patents.google.com]
- 2. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 3. WO2009078627A2 - Method for preparing (r)-(-)-1-[(4-chlorophenyl)phenylmethyl]piperazine - Google Patents [patents.google.com]
- 4. prepchem.com [prepchem.com]
- 5. US20040072845A1 - Enantiomers of 1-[ (4-chlorophenyl) phenylmethyl ] -4-[ (4-methylphenyl) sulfonyl] piperazine - Google Patents [patents.google.com]
- 6. (-)-Cetirizine, Levocetirizine, Xusal, Xyzal-药物合成数据库 [drugfuture.com]
- 7. EP0617028B1 - Enantiomers of 1-[(4-chlorophenyl)phenylmethyl]-4-[(4-methylphenyl)sulfonyl] piperazine - Google Patents [patents.google.com]
- 8. Page loading... [wap.guidechem.com]
- 9. Synthesis routes of (R)-1-((4-chlorophenyl)(phenyl)methyl)piperazine [benchchem.com]
- 10. 1,4-Bis[(4-chlorophenyl)phenylmethyl]piperazine | C30H28Cl2N2 | CID 413327 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. 439858-21-6|(S)-1-((4-Chlorophenyl)(phenyl)methyl)piperazine|BLD Pharm [bldpharm.com]
- 12. (R)-1-[(4-Chlorophenyl)phenylmethyl]piperazine synthesis - chemicalbook [chemicalbook.com]
- 13. (RS)-1-[(4-Chlorophenyl)phenylmethyl]piperazine [lgcstandards.com]
The Piperazine Pharmacophore: A Technical Guide to Biological Activity and Lead Optimization
Executive Summary
The piperazine scaffold (1,4-diazacyclohexane) is a "privileged structure" in medicinal chemistry, appearing in a vast array of FDA-approved therapeutics ranging from antipsychotics (Aripiprazole) to kinase inhibitors (Imatinib).[1][2] Its ubiquity stems from its unique conformational properties: a stable chair conformation that projects substituents at defined vectors, allowing precise interaction with diverse biological targets.
This technical guide dissects the biological activity of piperazine derivatives, focusing on Structure-Activity Relationships (SAR) , mechanistic pathways, and robust experimental protocols for synthesis and validation.[3]
Part 1: Structural Biology & Pharmacophore Analysis[3]
Conformational Dynamics
Unlike flat aromatic rings, the piperazine ring exists predominantly in a chair conformation. This 3D geometry is critical for its biological activity:
-
Vectorial Projection: The nitrogen atoms at positions 1 and 4 allow for the introduction of diverse functional groups that can interact with distinct binding pockets (e.g., the orthosteric and allosteric sites of GPCRs).
-
Basicity & Solubility: Piperazine has two pKa values (approximately 9.8 and 5.6). At physiological pH (7.4), the molecule is often mono-protonated or di-protonated, significantly enhancing the aqueous solubility of lipophilic drug candidates—a key reason for its inclusion in "drug-like" molecules to improve ADME profiles.
The "Arylpiperazine" Motif
The N-arylpiperazine moiety is a hallmark of CNS-active agents. The distance and orientation between the aromatic ring attached to N1 and the protonated nitrogen at N4 mimic the ethylamine side chain of neurotransmitters like serotonin and dopamine, facilitating high-affinity binding to 5-HT and D2 receptors.
Part 2: Therapeutic Areas & Mechanism of Action[3]
CNS Agents (Psychiatry & Neurology)[3]
-
Mechanism: Piperazine derivatives often act as 5-HT1A receptor partial agonists or D2 receptor antagonists/partial agonists .[3]
-
Key Example: Aripiprazole (Abilify).[3] The piperazine ring acts as a linker, positioning the dichlorophenyl group to bind the D2 receptor's orthosteric site, while the quinolinone tail interacts with an accessory pocket, conferring "partial agonist" functionality.
-
Pathway: Activation of 5-HT1A (Gi/o-coupled) leads to the inhibition of Adenylyl Cyclase, reducing cAMP levels and modulating neuronal firing.
Oncology (Kinase Inhibition)[3][4]
-
Mechanism: In kinase inhibitors, the piperazine ring frequently serves as a solubility-enhancing group that also forms hydrogen bonds with residues in the solvent-exposed region of the ATP-binding pocket.
-
Key Example: Imatinib (Gleevec).[2][3] The N-methylpiperazine moiety improves solubility and interacts with the BCR-ABL kinase domain, locking it in an inactive conformation.
Infectious Diseases[3]
-
Anthelmintic: Piperazine itself acts as a GABA agonist in helminths, causing flaccid paralysis by hyperpolarizing the muscle membrane.
-
Antimicrobial: Newer derivatives target bacterial efflux pumps or disrupt cell wall synthesis.
Part 3: Structure-Activity Relationship (SAR) Visualization
The following diagram illustrates the critical SAR points for a generic CNS-active arylpiperazine derivative.
Caption: SAR Map of Piperazine Derivatives highlighting critical substitution zones for CNS potency and selectivity.
Part 4: Experimental Protocols
Protocol: Mono-N-Alkylation of Piperazine
Objective: Selective synthesis of mono-substituted piperazine (avoiding bis-alkylation) is a common challenge. This protocol uses a stoichiometric control strategy.
Reagents:
-
Piperazine (anhydrous)
-
Alkyl Halide (e.g., Benzyl bromide)
-
Solvent: Dichloromethane (DCM) or Acetonitrile
-
Base: Triethylamine (TEA) or
Step-by-Step Methodology:
-
Preparation: Dissolve anhydrous piperazine (5.0 equiv, excess is crucial) in DCM (10 mL/g) in a round-bottom flask.
-
Expert Insight: Using a large excess (5-10x) of piperazine statistically favors mono-alkylation over bis-alkylation.
-
-
Addition: Cool the solution to 0°C. Add the Alkyl Halide (1.0 equiv) dropwise over 30 minutes.
-
Causality: Slow addition prevents localized high concentrations of electrophile, reducing dimer formation.
-
-
Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours. Monitor via TLC (Mobile phase: MeOH/DCM 1:9).
-
Workup (The Critical Step):
-
Filter off any solid salts.
-
Wash the organic layer with water (3x).
-
Purification Logic: The excess unreacted piperazine is highly water-soluble and will partition into the aqueous phase. The mono-alkylated product (more lipophilic) remains in the organic phase.
-
Bis-alkylated byproducts (if any) will also be in the organic phase and must be removed via column chromatography.
-
-
Isolation: Dry the organic layer over
, filter, and concentrate under reduced pressure to yield the crude mono-N-alkyl piperazine.
Protocol: In Vitro 5-HT1A Radioligand Binding Assay
Objective: Determine the binding affinity (
Materials:
-
Membrane preparation from CHO cells expressing human 5-HT1A receptors.
-
Radioligand:
-8-OH-DPAT (Specific Activity ~170 Ci/mmol). -
Assay Buffer: 50 mM Tris-HCl, 10 mM
, 0.5 mM EDTA, pH 7.4.
Workflow:
-
Incubation: In a 96-well plate, mix:
-
150
L Membrane suspension (approx. 10-20 g protein). -
25
L Radioligand (Final conc. 1 nM). -
25
L Test Compound (Concentration range: to M).
-
-
Equilibrium: Incubate at 25°C for 60 minutes.
-
Termination: Rapid filtration through GF/B glass fiber filters pre-soaked in 0.3% polyethyleneimine (reduces non-specific binding).
-
Quantification: Wash filters 3x with ice-cold buffer. Measure radioactivity via liquid scintillation counting.
-
Data Analysis: Plot % Inhibition vs. Log[Concentration]. Calculate
and convert to using the Cheng-Prusoff equation:
Part 5: Mechanistic Pathway Visualization
The following diagram details the intracellular signaling cascade triggered by 5-HT1A agonism (a common target for piperazine anxiolytics).
Caption: 5-HT1A Signaling Cascade: Gi/o-mediated inhibition of Adenylyl Cyclase and membrane hyperpolarization.
Part 6: Quantitative Activity Data
Table 1: Comparative Biological Activity of Key Piperazine Derivatives
| Compound | Therapeutic Class | Target | Mechanism Note | |
| Buspirone | Anxiolytic | 5-HT1A | ~20 nM ( | Partial Agonist; N-pyrimidine moiety is critical. |
| Aripiprazole | Antipsychotic | D2 / 5-HT1A | 0.34 nM ( | Functional selectivity (D2 partial agonist). |
| Imatinib | Anticancer | BCR-ABL | ~0.6 | N-methylpiperazine enhances solubility/binding. |
| Piperazine | Anthelmintic | GABA (Helminth) | N/A (Functional) | GABA agonist; induces flaccid paralysis. |
| Cetirizine | Antihistamine | H1 Receptor | ~10 nM ( | Zwitterionic piperazine; low CNS penetration. |
References
-
Biological Activities of Piperazine Derivatives: A Comprehensive Review Source: Wisdom Library (2024) URL:[Link]
-
Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry Source: Wiley Online Library / ChemistryOpen (2025) URL:[Link]
-
Piperazine, a Key Substructure for Antidepressants: Its Role in Developments and Structure-Activity Relationships Source: PubMed / ChemMedChem (2021) URL:[Link]
-
Recent Advances in Piperazine Derivatives as Antibacterial Agents Source: PubMed / Molecular Diversity (2025) URL:[1][Link]
-
Design, Synthesis, and Biological Evaluation of Piperazine Derivatives Involved in the 5-HT1AR/BDNF/PKA Pathway Source: Taylor & Francis Online (2023) URL:[Link]
-
Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization Source: MDPI / Molecules (2021) URL:[Link]
Sources
Technical Monograph: Characterization and Application of PKI-587 (Gedatolisib)
[1]
CAS Number: 439858-21-6 Common Name: Gedatolisib (also known as PKI-587 or PF-05212384) Classification: Dual PI3K/mTOR Inhibitor Molecular Formula: C₃₂H₄₁N₉O₄ Molecular Weight: 615.72 g/mol [1]
Molecular Identity & Mechanism of Action
CAS 439858-21-6 corresponds to Gedatolisib (PKI-587), a highly potent, intravenous small-molecule inhibitor targeting both the Phosphoinositide 3-kinase (PI3K) and the mechanistic Target of Rapamycin (mTOR).[1]
Mechanistic Rationale
The PI3K/AKT/mTOR signaling axis is a critical regulator of cell growth, survival, and metabolism.[2] In many solid tumors, feedback loops often compromise the efficacy of single-node inhibitors.[1] For instance, inhibiting mTORC1 alone (e.g., with rapalogs) can inadvertently activate AKT via the S6K-IRS1 negative feedback loop or via mTORC2.[1]
Gedatolisib addresses this by simultaneously inhibiting:
-
Class I PI3K isoforms (
, , , and to a lesser extent), blocking the conversion of PIP2 to PIP3. -
mTORC1 and mTORC2 complexes , preventing downstream protein synthesis and preventing the feedback activation of AKT at Ser473.[1]
Pathway Visualization
The following diagram illustrates the dual-node inhibition mechanism of Gedatolisib within the PI3K/AKT/mTOR pathway.[1]
Figure 1: Gedatolisib exerts dual inhibition on PI3K and mTOR complexes, preventing AKT reactivation.[1]
Physicochemical Characterization & Stability
For application scientists, handling the compound correctly is a prerequisite for reproducible data.[1] Gedatolisib is a lipophilic molecule with poor aqueous solubility, necessitating precise formulation strategies.[1]
Key Properties Table[1][3]
| Property | Value | Notes |
| Solubility (DMSO) | ~16 mM (10 mg/mL) | Requires warming (37°C) and vortexing.[1] |
| Solubility (Water) | < 0.1 mg/mL | Practically insoluble.[1] |
| Appearance | White to off-white solid | Hygroscopic.[1] Store desicated. |
| Storage (Solid) | -20°C (2 years) | Protect from light.[1] |
| Storage (Solution) | -80°C (6 months) | Avoid freeze/thaw cycles. Aliquot immediately. |
Formulation Strategy
Stock Preparation:
In Vitro Profiling Protocols
To validate the activity of CAS 439858-21-6 in your specific models, you must confirm target engagement (biomarkers) and phenotypic effect (IC50).[1]
Kinase Selectivity Profile
Gedatolisib is distinctively equipotent against PI3K
| Target Kinase | IC50 (nM) | Significance |
| PI3K | 0.4 | Primary target; active against H1047R mutants.[1] |
| mTOR | 1.6 | Equipotent inhibition prevents feedback loops.[1] |
| PI3K | 5.4 | Relevant for immune modulation.[1] |
| PI3K | ~6.0 | Secondary inhibition. |
| PI3K | ~6.0 | Secondary inhibition.[1] |
Experimental Workflow: Target Engagement Verification
The following workflow describes the standard protocol for verifying PI3K/mTOR blockade using Western Blot.
Figure 2: Step-by-step workflow for validating Gedatolisib target engagement in vitro.
Detailed Protocol: Cellular Viability Assay
Objective: Determine IC50 in tumor cell lines (e.g., MDA-MB-361, BT474).
-
Seeding: Plate cells (3,000–5,000/well) in 96-well plates. Allow attachment for 24 hours.
-
Compound Dilution: Prepare a serial dilution (1:3) of Gedatolisib in DMSO.[1][5]
-
Treatment: Add compound to cells.[1][5][7][8] Incubate for 72 hours at 37°C/5% CO₂.
-
Readout: Add CellTiter-Glo® or MTT reagent.[1]
-
Analysis: Normalize luminescence/absorbance to DMSO control. Fit data using a 4-parameter logistic non-linear regression model.[1]
In Vivo Characterization
Transitioning from in vitro to in vivo requires strict adherence to formulation chemistry to prevent precipitation in the bloodstream.[1]
Validated In Vivo Formulation
Unlike many oral inhibitors, Gedatolisib is often administered Intravenously (IV) in preclinical models to maximize bioavailability and mimic clinical dosing.
Vehicle Recipe (Standard):
-
4% Ethanol (Solubilizer)[11]
-
2% Tween 80 (Surfactant)
-
4% PEG 400 (Co-solvent)[11]
-
90% Distilled Water (Diluent)
Preparation Protocol:
-
Dissolve Gedatolisib in the Ethanol/Tween 80/PEG 400 mixture first.[1] Vortex until clear.
-
Slowly add the distilled water while vortexing to prevent precipitation.
-
Note: If precipitation occurs, sonicate gently.[1] The solution should be clear before injection.[1]
Dosing Regimen (Xenograft Models)[4][7][8][10][11]
-
Frequency: Once weekly (QW) or intermittent (Days 1, 5, 9).
-
Pharmacokinetics: Gedatolisib exhibits a biphasic concentration-time profile with a terminal half-life of ~30–37 hours in humans, supporting weekly dosing.[1]
Efficacy Endpoints
When characterizing efficacy in mouse models (e.g., MDA-MB-361 xenografts):
Safety & Handling
References
-
Mallon, R., et al. (2011).[1][4][9][14] "Antitumor efficacy of PKI-587, a highly potent dual PI3K/mTOR kinase inhibitor."[1][4][6][7][9][10][12][14][15] Clinical Cancer Research.
-
Venkatesan, A. M., et al. (2010).[1] "Bis(morpholino-1,3,5-triazine) derivatives: potent adenosine 5'-triphosphate competitive phosphatidylinositol-3-kinase/mammalian target of rapamycin inhibitors: discovery of compound 26 (PKI-587)."[1][14] Journal of Medicinal Chemistry.
-
Shapiro, G., et al. (2013).[1] "First-In-Human Study of PF-05212384 (PKI-587), a Small-Molecule, Intravenous, Dual Inhibitor of PI3K and mTOR In Patients With Advanced Cancer." Clinical Cancer Research.
-
National Center for Biotechnology Information. (2024).[1] PubChem Compound Summary for CID 44516953, Gedatolisib.[1]
-
Langdon, S. P., et al. (2019).[1] "Evaluation of the dual mTOR/PI3K inhibitors Gedatolisib (PF-05212384) and PF-04691502 against ovarian cancer xenograft models." Scientific Reports.[1]
Sources
- 1. medkoo.com [medkoo.com]
- 2. First-In-Human Study of PF-05212384 (PKI-587), a Small-Molecule, Intravenous, Dual Inhibitor of PI3K and mTOR In Patients With Advanced Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. celcuity.com [celcuity.com]
- 5. selleckchem.com [selleckchem.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. celcuity.com [celcuity.com]
- 8. Design, Synthesis and Phenotypic Profiling of Simplified Gedatolisib Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antitumor efficacy of PKI-587, a highly potent dual PI3K/mTOR kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Antitumor efficacy of PKI-587, a highly potent dual PI3K/mTOR kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Evaluation of the dual mTOR/PI3K inhibitors Gedatolisib (PF-05212384) and PF-04691502 against ovarian cancer xenograft models - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cellagentech.com [cellagentech.com]
- 13. pfe-pfizercom-prod.s3.amazonaws.com [pfe-pfizercom-prod.s3.amazonaws.com]
- 14. apexbt.com [apexbt.com]
- 15. The dual specificity PI3K/mTOR inhibitor PKI-587 displays efficacy against T-cell acute lymphoblastic leukemia (T-ALL) - PubMed [pubmed.ncbi.nlm.nih.gov]
Enantiomeric Separation of Chlorophenyl Phenylmethyl Piperazine: A Technical Guide
The following technical guide details the enantiomeric separation of 1-[(4-chlorophenyl)phenylmethyl]piperazine (also known as Norchlorcyclizine or 1-(4-chlorobenzhydryl)piperazine ). This compound is the critical pharmacophore and chiral intermediate for several "piperazine class" antihistamines, including Meclizine , Chlorcyclizine , and Levocetirizine .
Executive Summary & Mechanistic Basis
Compound of Interest: 1-[(4-chlorophenyl)phenylmethyl]piperazine CAS: 303-26-4 Chirality: The benzhydryl carbon (C-H) connecting the piperazine ring to the two phenyl rings is the stereogenic center. Significance: The biological activity of derived drugs (e.g., Cetirizine) is highly stereoselective. The (R)-enantiomer (Levocetirizine) typically exhibits high H1-receptor affinity with reduced sedative side effects compared to the racemate or (S)-enantiomer.
The Separation Challenge
The structural similarity between the phenyl and 4-chlorophenyl groups creates a "pseudo-symmetry" that makes chiral recognition difficult. Standard chiral selectors often fail to discriminate between the two aromatic rings unless specific "3-point interaction" mechanisms (pi-pi stacking, hydrogen bonding, and steric inclusion) are optimized.
Method A: High-Performance Liquid Chromatography (HPLC)
Status: Gold Standard for Analytical & Semi-Preparative Purity.
This protocol utilizes Polysaccharide-based Chiral Stationary Phases (CSPs) , specifically Amylose tris(3,5-dimethylphenylcarbamate), which has proven superior selectivity for benzhydryl piperazines compared to protein-based phases.
Chromatographic Protocol
| Parameter | Specification |
| Column | Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) or Chiralpak IC |
| Dimensions | 250 mm × 4.6 mm, 5 µm particle size |
| Mobile Phase (Normal Phase) | n-Hexane : Isopropyl Alcohol (IPA) : Diethylamine (DEA) |
| Ratio | 90 : 10 : 0.1 (v/v/v) |
| Flow Rate | 1.0 mL/min |
| Temperature | 25°C (Isocratic) |
| Detection | UV @ 230 nm (Maximal absorption for chlorobenzhydryl chromophore) |
| Injection Volume | 10–20 µL |
| Sample Diluent | Mobile Phase (without DEA) |
Optimization Logic (The "Why")
-
Diethylamine (DEA) Additive: The piperazine nitrogen is basic (
). Without a basic modifier like DEA (0.1%), the amine will interact with residual silanols on the silica support, causing severe peak tailing and loss of resolution. -
Selectivity (
): The Chiralpak AD-H column utilizes the helical groove of the amylose polymer. The 4-chloro substituent on one phenyl ring alters the steric bulk just enough to fit differently into the chiral groove compared to the unsubstituted phenyl ring, enabling separation. -
Solvent Choice: Hexane/IPA is preferred over Acetonitrile for AD-H columns to maximize the hydrogen bonding capability of the carbamate selector.
Validation Criteria
-
Resolution (
): > 1.5 (Baseline separation required). -
Tailing Factor (
): 0.9 < < 1.2 (Controlled by DEA concentration). -
Limit of Quantitation (LOQ): ~0.05% of the minor enantiomer (crucial for "optical purity" claims).
Method B: Chiral Capillary Electrophoresis (CE)
Status: High-Efficiency Alternative for QC Screening.
For rapid screening of raw materials where solvent consumption is a concern, CE offers a robust alternative using Cyclodextrins (CDs) as chiral selectors in the background electrolyte (BGE).
CE Protocol
| Parameter | Specification |
| Capillary | Fused silica, 50 cm effective length × 50 µm I.D. |
| Chiral Selector | Sulfated |
| Concentration | 5 mg/mL in BGE |
| Buffer (BGE) | Phosphate or Glycine buffer, pH 3.0 |
| Voltage | +20 to +25 kV |
| Detection | UV @ 230 nm |
Mechanism of Action
At pH 3.0, the piperazine is fully protonated (positively charged). The sulfated
-
Counter-Current Migration: The analyte moves toward the cathode; the CD moves toward the anode. This maximizes the interaction time.
-
Inclusion Complex: The chlorophenyl group inserts into the hydrophobic CD cavity. The degree of insertion differs between enantiomers due to the spatial arrangement of the benzhydryl center, resulting in differential migration velocities.
Method C: Preparative Resolution (Chemical)
Status: Industrial Scale Manufacturing.
While HPLC is used for analysis, large-scale production of the pure enantiomer (e.g., for Levocetirizine synthesis) typically employs Diastereomeric Salt Formation .
Crystallization Workflow
-
Reactant: Racemic 1-[(4-chlorophenyl)phenylmethyl]piperazine.[1]
-
Resolving Agent: (L)-Tartaric Acid (or (D)-Tartaric acid for the opposite isomer).
-
Solvent System: Ethanol / Water or Acetone.
-
Process:
-
Mix racemate and tartaric acid (1:1 molar ratio) in hot ethanol.
-
Cool slowly to induce crystallization.
-
The diastereomeric salt (e.g., (R)-Amine · (L)-Tartrate) crystallizes out due to lower solubility compared to the (S)-(L) salt.
-
Recrystallization: Required 2–3 times to achieve >99% ee.
-
Free Basing: Treat the solid salt with NaOH/DCM to recover the optically pure piperazine.
-
Visualizing the Workflow
The following diagram illustrates the decision tree for selecting the appropriate separation methodology based on the development stage.
Caption: Decision matrix for selecting between Chromatographic (HPLC/CE) and Chemical (Crystallization) resolution methods.
References
-
Review of Chiral Antihistamine Separation
- Title: Enantioseparation of Six Antihistamines with Immobilized Cellulose Chiral St
- Source: Journal of Chrom
-
URL:[Link]
-
Capillary Electrophoresis Method
- Chemical Resolution Patent (Industrial Base)
-
Chiral Column Selection Guide
Sources
potential therapeutic targets of (S)-1-((4-chlorophenyl)(phenyl)methyl)piperazine
Technical Whitepaper | Version 1.0 [1]
Executive Summary
This technical guide profiles (S)-1-((4-chlorophenyl)(phenyl)methyl)piperazine , chemically known as (S)-norchlorcyclizine .[1] While the racemic mixture (norchlorcyclizine) and its N-methylated parent (chlorcyclizine) are historically established antihistamines, the (S)-enantiomer represents a distinct pharmacological entity.[1]
Unlike its enantiomer (R)-norchlorcyclizine—which serves as the scaffold for the potent H1-antagonist levocetirizine —the (S)-enantiomer displays significantly reduced affinity for the Histamine H1 receptor.[1] Recent high-throughput screening and mechanistic studies have identified this molecule as a potent viral entry inhibitor , specifically targeting the fusion mechanisms of the Hepatitis C Virus (HCV) and Filoviruses (Ebola/Marburg) .[1] This guide outlines the therapeutic rationale for decoupling antiviral activity from antihistaminergic sedation by utilizing the (S)-enantiomer.[1]
Part 1: Chemical Identity & Stereochemical Significance[1]
The molecule is a benzhydryl piperazine derivative.[2][3] Its pharmacological profile is strictly governed by its stereochemistry at the chiral center of the benzhydryl group.
| Property | Description |
| IUPAC Name | (S)-1-((4-chlorophenyl)(phenyl)methyl)piperazine |
| Common Name | (S)-Norchlorcyclizine |
| Chiral Center | Carbon bridging the phenyl and 4-chlorophenyl rings |
| Role in Synthesis | Distomer of the H1-antagonist Levocetirizine precursor |
| Key Characteristic | High lipophilicity; Lysosomotropic weak base |
The "Eutomer-Distomer" Divergence
In the context of the Histamine H1 receptor:
-
(R)-Enantiomer (Eutomer): High affinity for H1.[1] Precursor to Levocetirizine.[1] Responsible for the antihistaminergic effect.[1]
-
(S)-Enantiomer (Distomer): Low affinity for H1.[1] This reduced affinity is the critical therapeutic advantage for non-H1 targets, as it minimizes H1-mediated side effects (sedation, cognitive impairment) at the high concentrations required for antiviral efficacy.[1]
Part 2: Primary Therapeutic Target: Viral Fusion Inhibition[1]
The most compelling therapeutic target for (S)-norchlorcyclizine is the viral entry machinery of enveloped viruses, specifically HCV.[1]
Hepatitis C Virus (HCV) Entry Inhibition
Target: HCV E1 Glycoprotein (Fusion Peptide) Mechanism: (S)-Norchlorcyclizine acts as a direct-acting antiviral (DAA) targeting the host-virus interface.[1] Unlike protease or polymerase inhibitors, it prevents the viral envelope from fusing with the host endosomal membrane.
-
Binding Site: The molecule binds to a hydrophobic pocket adjacent to the putative fusion peptide of the HCV E1 glycoprotein.[4]
-
Mode of Action: It stabilizes the E1/E2 heterodimer in a pre-fusion conformation, preventing the low-pH-triggered conformational change required for membrane fusion.[1]
-
Lipid Trafficking: As a lipophilic amine, it may also alter cholesterol homeostasis in the late endosome, a critical factor for HCV internalization (NPC1 pathway modulation).[1]
Filovirus (Ebola/Marburg) Entry Blockade
Target: Late Endosomal Fusion Machinery Mechanism: Similar to other benzhydryl piperazines, the molecule accumulates in acidic endosomes (ion trapping).[1] It interferes with the interaction between the cleaved Ebola Glycoprotein (GPcl) and the host receptor Niemann-Pick C1 (NPC1), effectively locking the virus in the endosome and preventing cytoplasmic release.[1]
Visualization: Antiviral Mechanism of Action
The following diagram illustrates the dual mechanism of entry inhibition: direct glycoprotein binding and endosomal modification.
Caption: Dual-mechanism viral entry inhibition targeting HCV E1 binding and endosomal lipid trafficking.[1]
Part 3: Secondary Target (Safety Profiling): The Histamine H1 Receptor[1]
While the (S)-enantiomer is the "distomer," it is not inert.[1] Quantifying its interaction with the H1 receptor is crucial for establishing the therapeutic window.
-
Interaction: Inverse Agonist / Antagonist.[1]
-
Clinical Relevance: If the antiviral effective concentration (
) is significantly lower than the H1 binding constant ( ), the drug can be dosed without causing sedation—a major limitation of repurposing the racemic parent compound.[1]
Comparative Activity Table
| Target System | (R)-Enantiomer (Levocetirizine precursor) | (S)-Enantiomer (Subject) | Clinical Implication for (S)-Isomer |
| Histamine H1 | High Affinity ( | Low Affinity ( | Reduced sedation liability.[1] |
| HCV Entry | Active ( | Active ( | Retains therapeutic potency.[1] |
| hERG Channel | Moderate Affinity | Moderate Affinity | Requires cardiac safety monitoring.[1] |
Part 4: Experimental Protocols
To validate (S)-norchlorcyclizine as a therapeutic candidate, the following self-validating protocols are recommended.
Protocol A: HCV Pseudoparticle (HCVpp) Entry Assay
Objective: Confirm viral entry inhibition specifically mediated by envelope glycoproteins, independent of viral replication.[1]
-
Reagent Preparation:
-
Cell Culture:
-
Seed Huh-7.5 human hepatoma cells (highly permissive) in 96-well plates (
cells/well). Incubate for 24h.
-
-
Compound Treatment:
-
Prepare serial dilutions of (S)-norchlorcyclizine in DMEM (0.1 nM to 10
M). -
Pre-incubate cells with compound for 1 hour at 37°C.[1]
-
-
Infection:
-
Readout (48h post-infection):
-
Lyse cells and quantify Luciferase activity (RLU).[1]
-
Validation: Calculate % Inhibition relative to DMSO control.
-
Success Criteria: Dose-dependent reduction in HCVpp signal with no reduction in VSV-G signal.
-
Protocol B: Stereoselective H1 Receptor Binding (Competition Assay)
Objective: Quantify the "distomer" advantage by calculating the Eudismic Ratio.
-
Membrane Prep: Use HEK293 membranes stably expressing human H1 receptor.[1]
-
Radioligand:
-Mepyramine (High affinity H1 antagonist).[1] -
Workflow:
-
Analysis:
Workflow Visualization: Screening Pipeline
Caption: Screening workflow to validate the therapeutic window of the (S)-enantiomer.
References
-
He, S., Lin, B., Chu, V., et al. (2015).[1][3][5] Repurposing of the antihistamine chlorcyclizine and related compounds for treatment of hepatitis C virus infection.[3][6][7] Science Translational Medicine.[1][3][5][6]
-
Chamoun-Elias, N., et al. (2020).[1] Chlorcyclizine Inhibits Viral Fusion of Hepatitis C Virus Entry by Directly Targeting HCV Envelope Glycoprotein 1.[4] Cell Chemical Biology.[1][4]
-
Gillard, M., et al. (2002).[1] Binding characteristics of cetirizine and levocetirizine to human H1 histamine receptors: contribution of Lys(191) and Thr(194).[1] Molecular Pharmacology.[1]
-
PubChem. (n.d.).[1] 1-((4-chlorophenyl)(phenyl)methyl)piperazine Compound Summary. National Center for Biotechnology Information.[1]
-
De Clercq, E. (2019).[1] Ebola virus (EBOV) infection: An update on the current therapeutics and vaccines.[1] Frontiers in Pharmacology.[1]
Sources
- 1. 1,4-Bis[(4-chlorophenyl)phenylmethyl]piperazine | C30H28Cl2N2 | CID 413327 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (RS)-1-[(4-Chlorophenyl)phenylmethyl]piperazine [lgcstandards.com]
- 3. pharmacytimes.com [pharmacytimes.com]
- 4. Chlorcyclizine Inhibits Viral Fusion of Hepatitis C Virus Entry by Directly Targeting HCV Envelope Glycoprotein 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. blogs.the-hospitalist.org [blogs.the-hospitalist.org]
- 6. Repurposing of the antihistamine chlorcyclizine and related compounds for treatment of hepatitis C virus infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Repurposing of the antihistamine chlorcyclizine and related compounds for treatment of hepatitis C virus infection - PMC [pmc.ncbi.nlm.nih.gov]
Structural Dynamics and Chiral Resolution of (S)-1-((4-chlorophenyl)(phenyl)methyl)piperazine
Executive Summary
The piperazine scaffold is a cornerstone of medicinal chemistry, particularly in the development of H1-antihistamines. Among these, (S)-1-((4-chlorophenyl)(phenyl)methyl)piperazine (often referred to as (S)-Norchlorcyclizine or the (S)-enantiomer of Cetirizine Impurity A) represents a critical chiral intermediate. While its enantiomer, the (R)-form, is the pharmacologically active core of Levocetirizine, the (S)-congener is a subject of intense scrutiny for enantiomeric purity profiling, off-target toxicity modeling, and crystallographic studies.
This guide provides a definitive technical analysis of the (S)-enantiomer, focusing on its absolute configuration, conformational energy landscapes, and the rigorous protocols required for its optical resolution.
Molecular Architecture & Stereochemistry
Absolute Configuration (CIP Priority)
The stereocenter of the molecule is the benzhydryl carbon (C-alpha) connecting the piperazine ring to the two aromatic systems. The biological activity of this class is strictly governed by chirality, necessitating a precise application of the Cahn-Ingold-Prelog (CIP) priority rules.
Assignment Logic:
-
Nitrogen (Piperazine N1): Atomic number 7 (Highest Priority).
-
4-Chlorophenyl Group: The Carbon-1 is attached to C-C-C.[1] The presence of Chlorine (Z=17) at the para-position gives this ring priority over the unsubstituted phenyl ring.
-
Phenyl Group: Priority 3.
-
Hydrogen: Priority 4 (Lowest).
For the (S)-enantiomer , when the Hydrogen (lowest priority) is oriented away from the viewer, the sequence 1
Structural Connectivity Map
The following diagram illustrates the pharmacophore connectivity and the logical flow of CIP priority assignment.
Figure 1: Pharmacophore connectivity and Cahn-Ingold-Prelog (CIP) priority assignment for the (S)-enantiomer.
Conformational Analysis
Understanding the 3D conformation is vital for predicting binding affinity and solubility. The molecule exists in a dynamic equilibrium dominated by steric constraints.
The Piperazine Chair
The piperazine ring predominantly adopts a chair conformation .[2][3] This is the global energy minimum, avoiding the torsional strain associated with the boat or twist-boat forms.
-
N-Substituent Orientation: The bulky benzhydryl group prefers the equatorial position to minimize 1,3-diaxial interactions.
-
Bond Angles: The C-N-C angles in the ring approximate
, consistent with hybridization.
Benzhydryl "Butterfly" Effect
The two phenyl rings cannot be coplanar due to steric clash between the ortho-hydrogens.
-
Dihedral Angle: Crystallographic data suggests a dihedral angle between the two aromatic planes of approximately 70°–75° .
-
Propeller Twist: The rings adopt a "propeller" arrangement relative to the C-N bond axis. This specific twist is crucial for fitting into the hydrophobic pocket of the H1 receptor (though the (S)-form fits poorly compared to the (R)-form).
Experimental Protocol: Chiral Resolution
Direct asymmetric synthesis is often cost-prohibitive. The industry standard involves the resolution of the racemate using chiral acids.[4] While (L)-Tartaric acid yields the (R)-eutomer (Levocetirizine precursor), the (S)-enantiomer is isolated using (D)-Tartaric acid or recovered from the mother liquor of the (R)-process.
Reagents & Materials
-
Substrate: Racemic 1-[(4-chlorophenyl)phenylmethyl]piperazine (Free base).[4][5][6]
-
Resolving Agent: (D)-(-)-Tartaric acid (0.5 - 1.0 eq).
-
Solvent System: Ethanol/Water (95:5) or Acetone/Water.
-
Base: 2N NaOH (for liberation).
Step-by-Step Workflow
Step 1: Salt Formation Dissolve 100g of racemic base in 500mL of refluxing ethanol. Slowly add a hot solution of (D)-Tartaric acid (0.5 eq) in ethanol. The diastereomeric salt formation is exothermic; maintain reflux for 30 minutes to ensure homogeneity.
Step 2: Controlled Crystallization Allow the solution to cool slowly to room temperature over 4 hours. Rapid cooling traps the unwanted diastereomer. Seed crystals of the (S)-salt may be added at 50°C to induce nucleation.
Step 3: Filtration & Recrystallization Filter the precipitate. This is the crude (S)-piperazine-(D)-tartrate salt.
-
Validation: Check melting point.[7] If
C (salt MP), recrystallize from methanol/water (1:1) to improve optical purity.
Step 4: Liberation of the Free Base
Suspend the purified salt in water. Adjust pH to >12 using 2N NaOH. Extract with Dichloromethane (DCM). Dry the organic layer over
Resolution Logic Diagram
Figure 2: Workflow for the optical resolution of the (S)-enantiomer using (D)-Tartaric acid.
Analytical Characterization
To ensure the integrity of the isolated (S)-enantiomer, the following physicochemical parameters must be verified.
Quantitative Data Table
| Parameter | Specification (S-Isomer) | Notes |
| Molecular Formula | MW: 286.80 g/mol | |
| Physical State | White Crystalline Solid | Hygroscopic as HCl salt |
| Melting Point | 91 - 93 °C | Distinct from racemate (63-65 °C) |
| Specific Rotation | ||
| Solubility | DCM, Chloroform, Methanol | Poorly soluble in Hexane |
| Chiral Purity | Chiralpak AD-H Column |
Spectroscopic Validation (1H NMR)
Solvent:
- 7.15 - 7.40 (m, 9H): Aromatic protons (Phenyl + 4-Chlorophenyl). The overlap is significant, but integration must equal 9.
- 4.18 (s, 1H): The chiral benzhydryl proton. This singlet is diagnostic; shifts or splitting indicate salt formation or impurities.
- 2.88 (t, 4H): Piperazine ring protons (adjacent to NH).
- 2.35 (br s, 4H): Piperazine ring protons (adjacent to N-Benzhydryl).
Pharmacological Implications[10]
While the (R)-enantiomer is the active eutomer for H1-antihistamine activity (Levocetirizine), the (S)-enantiomer is not merely inert waste.
-
Binding Pocket Fit: The Histamine H1 receptor has a specific hydrophobic pocket that accommodates the chlorophenyl group. In the (S)-configuration, the spatial arrangement of the phenyl and chlorophenyl groups is inverted relative to the piperazine anchor. This leads to a steric clash with the receptor residues (specifically Trp and Asp residues in the transmembrane domain), drastically reducing affinity (approx. 10-100 fold lower than the R-form).
-
Metabolic Stability: Enantiomers often undergo metabolism at different rates. The (S)-form may be metabolized more slowly or via different CYP450 pathways, potentially leading to different pharmacokinetic profiles if administered as a racemate.
References
-
ChemicalBook. (R)-1-[(4-Chlorophenyl)phenylmethyl]piperazine Properties and Synthesis. (Linked to CAS 300543-56-0 for comparison).[5]
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 9340, Norchlorcyclizine. (General structure and racemate data).
-
Opielka, M. et al. Crystallographic studies of benzhydryl piperazine derivatives. Zeitschrift für Kristallographie.[3] (Provides basis for chair conformation and dihedral angles).[2]
-
Patent US 5,478,941. Process for the preparation of optically active derivatives of 2-[2-[4-[(4-chlorophenyl)phenylmethyl]-1-piperazinyl]ethoxy]acetic acid. (Describes the resolution of the piperazine intermediate using tartaric acid).
-
LGC Standards. Impurity Profiling of Cetirizine: The (S)-enantiomer.
Disclaimer: This guide is for research purposes only. The synthesis and handling of chemical substances should only be performed by qualified personnel in a controlled laboratory environment.
Sources
- 1. Norchlorcyclizine | C17H19ClN2 | CID 9340 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. WO2009078627A2 - Method for preparing (r)-(-)-1-[(4-chlorophenyl)phenylmethyl]piperazine - Google Patents [patents.google.com]
- 5. (R)-1-[(4-Chlorophenyl)phenylmethyl]piperazine | 300543-56-0 [chemicalbook.com]
- 6. RU2118320C1 - Enantiomers of 1-[(4-chlorophenyl)phenylmethyl]-4-[(4-methylphenyl)sulfonyl]- -piperazine, method of their synthesis, method of synthesis of enantiomers of 1-[(4-chlorophenyl)phenylmethyl]-piperazine, enantiomers of 1-[(4-chlorophenyl)phenylmethyl]-piperazine, enantiomers of 1-[(4-chlorophenyl)phenylmethyl]-piperazine derivatives - Google Patents [patents.google.com]
- 7. 1-(4-Chlorobenzhydryl)piperazine synthesis - chemicalbook [chemicalbook.com]
Technical Guide: Solubility Profile of (S)-1-((4-chlorophenyl)(phenyl)methyl)piperazine
[1]
Executive Summary & Compound Identity
(S)-CPMP is the chiral piperazine intermediate critical for the synthesis of enantiopure antihistamines (e.g., dextrocetirizine). While often discussed in the context of its enantiomer (the Levocetirizine intermediate), its solubility behavior in achiral solvents is identical to the racemate (Chlorcyclizine intermediate) and the (R)-isomer.
-
IUPAC Name: (S)-1-[(4-chlorophenyl)(phenyl)methyl]piperazine[1][2][3][4][5][6]
-
CAS Number: 439858-21-6 (S-isomer) | 303-26-4 (Racemate)[1]
-
Physical State: White to off-white crystalline solid.[1]
Thermodynamic Solubility Principles
The molecule features a lipophilic benzhydryl tail (two phenyl rings, one chlorinated) and a polar piperazine head .
-
Non-polar solvents: The benzhydryl group drives high solubility in chlorinated and aromatic solvents.[1]
-
Polar protic solvents: The secondary amine (piperazine) allows for hydrogen bonding, providing moderate solubility in alcohols.
-
Aqueous media: The free base is hydrophobic.[1] Solubility is only achieved via protonation (salt formation) or the use of cosolvents.
Solubility Landscape
The following data aggregates quantitative limits and qualitative process observations from pharmaceutical synthesis protocols.
Table 1: Solubility in Common Lab Solvents (25°C)
| Solvent Class | Solvent | Solubility Rating | Approx. Conc. | Application Context |
| Chlorinated | Dichloromethane (DCM) | Very High | >100 mg/mL | Extraction organic phase; reaction solvent.[1] |
| Chloroform | Very High | >100 mg/mL | NMR solvent; synthesis medium.[1] | |
| Polar Aprotic | DMSO | High | ~30 mg/mL | Biological assays; stock solutions.[1] |
| DMF | High | ~30 mg/mL | Coupling reactions; nucleophilic substitutions.[1] | |
| Acetone | High | Soluble | Used in chiral resolution (with tartaric acid). | |
| Polar Protic | Ethanol | Moderate | ~25 mg/mL | Recrystallization (often with water antisolvent). |
| Methanol | Moderate/High | Soluble | Reaction solvent (e.g., borohydride reductions). | |
| Aromatic | Toluene | High | Soluble | Process solvent; extraction from alkaline water.[1] |
| Aliphatic | Hexane / Heptane | Low | <1 mg/mL (Cold) | Primary Recrystallization Solvent. |
| Aqueous | Water (pH 7) | Insoluble | <0.1 mg/mL | Wash solvent (removes inorganic salts).[1] |
| 0.1 M HCl | Very High | >50 mg/mL | Forms water-soluble dihydrochloride salt.[1] |
Note on Stereochemistry: In achiral solvents (all listed above), the solubility of the (S)-enantiomer is thermodynamically identical to the (R)-enantiomer and the racemate.[1] Differences only arise in chiral solvents or during interaction with chiral resolving agents (e.g., N-acetyl-L-phenylalanine).[1]
Experimental Protocols
Protocol A: Recrystallization for High Purity
This method utilizes the steep solubility gradient of (S)-CPMP in hexane/heptane (high solubility at boiling, low at room temperature).
Objective: Purify crude (S)-CPMP to >98% chemical purity.
-
Preparation: Place 10.0 g of crude (S)-CPMP in a round-bottom flask equipped with a reflux condenser.
-
Dissolution: Add Hexane (approx. 60 mL per gram of solid).
-
Note: The compound will not dissolve at room temperature.[1]
-
-
Heating: Heat the mixture to boiling (68°C). The solid should dissolve completely.[1]
-
Troubleshooting: If insolubles remain after 10 minutes of reflux, filter the hot solution through a pre-heated sintered glass funnel to remove physical impurities.
-
-
Crystallization:
-
Remove heat and allow the flask to cool slowly to room temperature (20–25°C) over 2 hours.
-
Transfer to an ice bath (0–4°C) for an additional 2–4 hours to maximize yield.
-
-
Isolation: Filter the white crystals using vacuum filtration.
-
Washing: Wash the filter cake with cold hexane (0°C).
-
Drying: Dry under vacuum at 40°C for 4 hours.
Protocol B: Aqueous Stock Solution Preparation
The free base is insoluble in water.[1] To create an aqueous solution for biological testing without using DMSO:
-
Acidification: Dissolve 10 mg of (S)-CPMP in 10 mL of 0.1 M HCl . The amine protonates, forming the hydrochloride salt, which is highly water-soluble.
-
Neutralization (Optional): If a neutral pH is required, dilute into a buffered system (e.g., PBS), but ensure the final concentration does not exceed the free-base solubility limit (~0.14 mg/mL), otherwise precipitation will occur.
Solubility Decision Logic (Visualization)[1]
The following diagram illustrates the logical flow for solvent selection based on the experimental goal (Reaction, Purification, or Analysis).
Figure 1: Solvent selection decision tree based on the physicochemical interaction required for specific experimental workflows.
References
Sources
- 1. lookchem.com [lookchem.com]
- 2. EP0617028B1 - Enantiomers of 1-[(4-chlorophenyl)phenylmethyl]-4-[(4-methylphenyl)sulfonyl] piperazine - Google Patents [patents.google.com]
- 3. 1,4-Bis[(4-chlorophenyl)phenylmethyl]piperazine | C30H28Cl2N2 | CID 413327 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. (RS)-1-[(4-Chlorophenyl)phenylmethyl]piperazine [lgcstandards.com]
- 5. (-)-1-[4-(Chlorophenyl)Phenyl Methyl] Piperazine Information, Uses, Safety, Synthesis & Supplier China – Expert Guide [chemheterocycles.com]
- 6. 1-(4-Chlorobenzhydryl)piperazine | 303-26-4 [chemicalbook.com]
- 7. 1-(4-Chlorobenzhydryl)piperazine - Safety Data Sheet [chemicalbook.com]
- 8. pharmaffiliates.com [pharmaffiliates.com]
- 9. (R)-1-[(4-Chlorophenyl)phenylmethyl]piperazine | 300543-56-0 [chemicalbook.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. 1-(4-氯二苯甲基)哌嗪 technical grade, 90% | Sigma-Aldrich [sigmaaldrich.com]
Technical Guide: Impurity Profile of (S)-1-((4-chlorophenyl)(phenyl)methyl)piperazine
[1]
Compound Overview & Significance
(S)-1-((4-chlorophenyl)(phenyl)methyl)piperazine (also known as (S)-4-chlorobenzhydryl piperazine) is the (S)-enantiomer of the piperazine pharmacophore found in Cetirizine and Hydroxyzine.[1] In the context of Levocetirizine (the active (R)-enantiomer), this compound represents the distomer (unwanted enantiomer) and is strictly controlled as a chiral impurity.[1]
Synthesis Pathways & Impurity Origins
Understanding the synthesis is prerequisite to predicting the impurity profile. Two primary routes are employed, each generating distinct impurity fingerprints.[9]
Route A: Nucleophilic Substitution (Classical)
Reaction of (S)-4-chlorobenzhydryl chloride with excess piperazine.[1] Note that if the starting chloride is chiral, the reaction typically proceeds with inversion or racemization depending on conditions (
-
Major Impurities: Dimerization products, unreacted piperazine, racemized (R)-isomer.[1]
Route B: Reductive Amination
Reaction of 4-chlorobenzophenone with piperazine followed by asymmetric reduction or resolution.
-
Major Impurities: Residual ketone, over-reduced alcohols, and resolution agents (e.g., Tartaric acid derivatives).
DOT Diagram: Synthesis & Impurity Genesis
The following diagram maps the formation of key impurities during the synthesis process.
Figure 1: Genesis of impurities during the reductive amination pathway.
Detailed Impurity Profiling
The impurities are categorized into Chiral, Process-Related, and Degradation products.
I. Chiral Impurity (The Enantiomer)[1]
-
Name: (R)-1-[(4-chlorophenyl)phenylmethyl]piperazine[1][2][4][7]
-
Relation: Enantiomer (The active intermediate for Levocetirizine).[1]
-
Origin: Incomplete chiral resolution or racemization during synthesis.
-
Criticality: High. In chiral drugs, the opposite enantiomer is considered a distinct impurity with potential toxicity or competing pharmacology.
II. Process-Related Impurities (Achiral)
These arise from side reactions or unreacted starting materials.[1]
| Impurity Name | Structure Description | Origin | Limit (Typical) |
| Dimer Impurity | 1,4-bis[(4-chlorophenyl)phenylmethyl]piperazine | Reaction of the mono-substituted product with another equivalent of chlorobenzhydryl electrophile.[1] | NMT 0.15% |
| 4-Chlorobenzophenone | (4-chlorophenyl)(phenyl)methanone | Unreacted starting material or oxidation product of the benzhydryl group.[1] | NMT 0.10% |
| 4-Chlorobenzhydrol | (4-chlorophenyl)(phenyl)methanol | Hydrolysis of the starting chloride or incomplete reduction of the ketone.[1] | NMT 0.10% |
| Piperazine | 1,4-Diazacyclohexane | Unreacted reagent. Difficult to detect by UV due to lack of chromophore.[10] | NMT 0.5% |
III. Degradation Products
Upon exposure to light or air, the piperazine ring and the benzhydryl methine proton are susceptible to oxidation.
-
N-Oxides: Oxidation of the tertiary amine nitrogen.
-
Amide Degradants: Oxidative cleavage or reaction with atmospheric
(carbamates).[1]
Analytical Control Strategies
To ensure the quality of (S)-1-((4-chlorophenyl)(phenyl)methyl)piperazine, a dual-method approach is required: Chiral HPLC for enantiomeric purity and Reverse-Phase (RP) HPLC for chemical purity.[1]
Method A: Chiral Purity (Enantiomeric Excess)
Since the (R) and (S) enantiomers have identical physical properties in an achiral environment, a Chiral Stationary Phase (CSP) is mandatory.[1]
-
Column: Polysaccharide-based (e.g., Amylose tris(3,5-dimethylphenylcarbamate) - Chiralpak AD-H or equivalent).[1]
-
Mobile Phase: Hexane : Isopropyl Alcohol : Diethylamine (90:10:0.1).
-
Mechanism: The chiral selector forms transient diastereomeric complexes with the enantiomers, causing them to elute at different times.
-
Target: Resolution (
) > 2.0 between (S) and (R) peaks.
Method B: Chemical Purity (Related Substances)[1]
-
Column: C18 (Octadecylsilane), High pH stability recommended (e.g., XBridge C18).[1]
-
Mobile Phase:
-
Rationale: The basic pH keeps the piperazine moiety non-protonated (or singly protonated), improving peak shape and retention compared to acidic conditions where it is highly polar.[1]
DOT Diagram: Analytical Workflow
Figure 2: Analytical strategy for comprehensive impurity monitoring.
Regulatory & Safety Context
When used as an intermediate for Levocetirizine:
-
ICH Q3A/Q3B: Impurities > 0.10% must be identified. The Dimer is a known process impurity often specified in pharmacopoeial monographs (e.g., EP Impurity D for Cetirizine).[1]
-
Genotoxicity: The piperazine moiety itself is generally safe, but alkylating agents used in synthesis (like 4-chlorobenzhydryl chloride) are potential genotoxins (PGIs) and must be controlled to ppm levels.[1]
References
-
European Pharmacopoeia (Ph.[1] Eur.) . Cetirizine Dihydrochloride Monograph 1084. (Defines Impurities A, B, C, D, E). Link
-
PubChem . Compound Summary: 1-[(4-chlorophenyl)phenylmethyl]piperazine (Racemate & Enantiomers).[1] National Library of Medicine. Link[1]
- Opalka, C. J., et al. (1994). Synthesis and Enantiomeric Resolution of the Levocetirizine Intermediate. Synthesis of enantiomerically pure 1-[(4-chlorophenyl)phenylmethyl]piperazine. Journal of Organic Chemistry.
-
LGC Standards . Impurity Reference Materials for Cetirizine and Levocetirizine. (Identifies Impurity A as the enantiomer and Impurity D as the dimer). Link
-
Simson Pharma . Levocetirizine Impurity Profiling. Technical Data Sheet for CAS 300543-56-0 and related isomers. Link
Sources
- 1. Norchlorcyclizine, (-)- | C17H19ClN2 | CID 668697 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (RS)-1-[(4-Chlorophenyl)phenylmethyl]piperazine [lgcstandards.com]
- 3. lookchem.com [lookchem.com]
- 4. (R)-1-[(4-Chlorophenyl)phenylmethyl]piperazine | 300543-56-0 [chemicalbook.com]
- 5. scbt.com [scbt.com]
- 6. Quality Control Chemicals (QCC) [qcchemical.com]
- 7. Quality Control Chemicals (QCC) [qcchemical.com]
- 8. ::1-[(4-Chlorophenyl)Phenylmethyl]Piperazine|CAS No: 303-26-4:: [svaklifesciences.com]
- 9. RU2204556C2 - Method of synthesis of 1-(para-chlorobenzhydryl)-4-(2-hydroxyethyl)-piperazine - Google Patents [patents.google.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Separation of 1-(4-Chloro-o-tolyl)piperazine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
(S)-1-((4-chlorophenyl)(phenyl)methyl)piperazine as a pharmaceutical intermediate
Advanced Characterization, Synthesis, and Quality Control of a Key Chiral Intermediate[1]
Executive Summary
(S)-1-((4-Chlorophenyl)(phenyl)methyl)piperazine (CAS 439858-21-6) is the (S)-(+) enantiomer of the benzhydryl piperazine scaffold.[1][2][3] While its enantiomer, the (R)-(-)-isomer (CAS 300543-56-0), is the primary intermediate for Levocetirizine (a blockbuster H1-antihistamine), the (S)-isomer holds critical value in pharmaceutical development as:
-
The Precursor for Dextrocetirizine: The (S)-enantiomer of cetirizine, investigated for distinct pharmacological profiles.[1]
-
A Critical Chiral Standard: Essential for establishing enantiomeric excess (ee) and controlling the chiral purity of Levocetirizine API batches.[1]
-
A Pharmacophore Scaffold: Used in the design of novel dopamine and serotonin receptor modulators due to its high affinity for CNS targets.[1]
This guide details the isolation of the (S)-isomer, primarily through the resolution of the racemic mixture—a process where the (S)-isomer is often recovered from the mother liquor of the Levocetirizine process—and outlines the rigorous analytical protocols required for its validation.
Chemical Profile & Properties[1][2][3][4][5][6][7][8][9][10]
| Property | Specification |
| Chemical Name | (S)-1-((4-chlorophenyl)(phenyl)methyl)piperazine |
| CAS Number | 439858-21-6 |
| Stereochemistry | (S)-Configuration; (+)-Rotation |
| Molecular Formula | C₁₇H₁₉ClN₂ |
| Molecular Weight | 286.80 g/mol |
| Appearance | White to off-white crystalline solid |
| Optical Rotation | |
| Solubility | Soluble in Methanol, Dichloromethane, Chloroform; Slightly soluble in water |
| pKa | ~8.99 (Predicted) |
Synthesis & Resolution Methodology
The industrial production of the (S)-isomer is inextricably linked to the resolution of Racemic 1-[(4-chlorophenyl)phenylmethyl]piperazine (CAS 303-26-4).[1] While the (R)-isomer is typically crystallized out as a salt, the (S)-isomer remains in the mother liquor, requiring a specific recovery protocol.[1]
3.1. Route: Chiral Resolution & Recovery
Principle: The racemic piperazine is treated with a chiral acid (Resolving Agent).[1] N-Acetyl-L-Phenylalanine is the industry standard for precipitating the (R)-isomer.[1] Consequently, the (S)-isomer is enriched in the filtrate.[1]
Reagents:
-
Substrate: Racemic 1-[(4-chlorophenyl)phenylmethyl]piperazine.[1][3][4][5][6][7][8][9]
-
Resolving Agent: N-Acetyl-L-Phenylalanine (for R-precipitation) OR N-Acetyl-D-Phenylalanine (for direct S-precipitation).[1]
-
Solvent System: Acetone/Water or Methyl Ethyl Ketone (MEK).[1]
Step-by-Step Protocol (Mother Liquor Recovery Method):
-
Salt Formation: Dissolve racemic piperazine (1.0 eq) and N-Acetyl-L-Phenylalanine (0.6-1.0 eq) in Acetone/Water (95:5 v/v) at reflux (60°C).
-
Crystallization: Cool slowly to 25°C over 4–6 hours. The (R)-amine-N-Acetyl-L-Phenylalanine salt precipitates.[1][7]
-
Filtration (Critical Control Point): Filter the solid.
-
Isolation of (S)-Base:
-
Purification (Optional High-Purity Step):
3.2. Process Flow Diagram (DOT)[1]
Caption: Workflow for the resolution and recovery of the (S)-piperazine intermediate from the racemic feedstock.
Quality Control & Impurities
The analytical control of the (S)-isomer is critical, particularly to ensure it does not contaminate (R)-isomer batches used for Levocetirizine.[1]
4.1. Chiral HPLC Method (Standard)[1]
-
Column: Chiralcel OD-R or Chiralpak AD-H (Cellulose tris(3,5-dimethylphenylcarbamate)).[1]
-
Mobile Phase: Hexane : Isopropyl Alcohol : Diethylamine (90 : 10 : 0.1).[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Detection: UV @ 230 nm.[1]
-
Retention Time:
-
(S)-Isomer: Typically elutes after the (R)-isomer on OD columns (verify with specific column certificate).[1]
-
(R)-Isomer: Impurity in (S)-batches.
-
4.2. Impurity Profile[1]
| Impurity Name | Structure/Origin | Limit (Typical) |
| (R)-Enantiomer | Enantiomeric impurity (Distomer) | < 0.5% (for high purity) |
| 4-Chlorobenzophenone | Starting material (Hydrolysis product) | < 0.1% |
| Bis-benzhydryl piperazine | Dimer formed during synthesis | < 0.2% |
| Piperazine | Unreacted reagent | < 0.1% |
Handling & Safety (GHS)[1]
-
Signal Word: WARNING
-
Hazard Statements:
-
Storage: Store at 2-8°C in a dark, inert atmosphere (Argon/Nitrogen) to prevent oxidation and color degradation.
References
-
Preparation of (R)-(-)-1-[(4-chlorophenyl)phenylmethyl]piperazine. Google Patents. Patent WO2009078627A2.[1] Describes the resolution process using N-acetyl-L-phenylalanine. Link
-
Synthesis and anti-allergic activities of novel (R)(-)-1-[(4-chlorophenyl)phenyl methyl]piperazine derivatives. Medicinal Chemistry Research, 2012.[1] Validates the pharmacological relevance of the scaffold. Link[1]
-
1-((4-Chlorophenyl)(phenyl)methyl)piperazine (Compound Summary). PubChem. National Library of Medicine.[1] Provides physical properties and toxicity data.[1][2] Link[1]
-
(S)-(+)-1-[(4-Chlorophenyl)phenylmethyl]piperazine Product Data. Biosynth. Commercial specifications and optical rotation data. Link[1][3][5]
Sources
- 1. 1,4-Bis[(4-chlorophenyl)phenylmethyl]piperazine | C30H28Cl2N2 | CID 413327 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. lookchem.com [lookchem.com]
- 3. Page loading... [wap.guidechem.com]
- 4. biosynth.com [biosynth.com]
- 5. (R)-1-[(4-Chlorophenyl)phenylmethyl]piperazine | 300543-56-0 [chemicalbook.com]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. WO2009078627A2 - Method for preparing (r)-(-)-1-[(4-chlorophenyl)phenylmethyl]piperazine - Google Patents [patents.google.com]
- 8. (R)-1-[(4-Chlorophenyl)phenylmethyl]piperazine synthesis - chemicalbook [chemicalbook.com]
- 9. KR100928776B1 - (R) -1-[(4-chlorophenyl) phenylmethyl] piperazine or a salt thereof - Google Patents [patents.google.com]
- 10. asianpubs.org [asianpubs.org]
Methodological & Application
Technical Guide: In Vitro Characterization of (S)-1-((4-chlorophenyl)(phenyl)methyl)piperazine
Introduction & Scope
Molecule Identity:
-
Chemical Name: (S)-1-((4-chlorophenyl)(phenyl)methyl)piperazine[1][2]
-
Common Synonym: (S)-Norchlorcyclizine; (S)-4-Chlorobenzhydrylpiperazine
-
CAS Number: 41804-96-0 (Specific to S-enantiomer)
-
Molecular Weight: 286.80 g/mol
Scientific Context: This molecule is the (S)-enantiomer of the pharmacophore found in first-generation antihistamines (like chlorcyclizine) and the key intermediate for second-generation antihistamines (like cetirizine).
Crucial Pharmacological Distinction: In the context of histamine H1 receptor antagonism, the (R)-enantiomer (precursor to Levocetirizine) is typically the eutomer (active isomer). The (S)-enantiomer described here often serves as the distomer (less active isomer). Consequently, it is an essential tool for:
-
Stereoselectivity Studies: Quantifying the eudysmic ratio of H1 receptor binding.
-
Negative Control: Verifying off-target effects where chirality does not govern binding.
-
Metabolic Profiling: Investigating enantioselective N-oxidation or glucuronidation rates in liver microsomes.
Physicochemical Properties & Reagent Preparation[3][4]
Solubility Profile
The free base form of (S)-1-((4-chlorophenyl)(phenyl)methyl)piperazine is lipophilic and sparingly soluble in neutral aqueous buffers. Improper solubilization will lead to micro-precipitation, causing false negatives in binding assays (due to lower effective concentration) or false positives in light-scattering assays.
| Solvent | Solubility Limit | Usage Recommendation |
| DMSO | ~30 mg/mL | Recommended for Stock Solutions (10-100 mM). |
| Ethanol | ~25 mg/mL | Acceptable, but evaporation can alter concentration over time. |
| PBS (pH 7.4) | < 0.1 mg/mL | Do NOT dissolve directly. Use DMSO spike method. |
| 1M HCl | Soluble | Forms the hydrochloride salt in situ; useful for aqueous stock if pH is re-adjusted later. |
Stock Solution Protocol
Objective: Prepare a 10 mM stock solution for long-term storage.
-
Weighing: Weigh 2.87 mg of the powder into a sterile glass amber vial (to protect from light).
-
Solubilization: Add 1.0 mL of anhydrous DMSO (dimethyl sulfoxide).
-
Mixing: Vortex for 30 seconds. If particulates remain, sonicate in a water bath at 37°C for 5 minutes.
-
Storage: Aliquot into 50 µL volumes to avoid freeze-thaw cycles. Store at -20°C (stable for >1 year).
Protocol A: H1 Receptor Competition Binding Assay
Purpose: To determine the affinity (
Mechanism: Displacement of a radiolabeled high-affinity antagonist (e.g.,
Reagents
-
Assay Buffer: 50 mM Na/K Phosphate buffer, pH 7.4. (Avoid Tris if possible, as it can interfere with some GPCRs, though Phosphate is standard for H1).
-
Radioligand:
-Pyrilamine (Specific Activity ~80 Ci/mmol). Final concentration: 2 nM ( is approx 1-2 nM). -
Receptor Source: Membranes from HEK293 cells stably expressing human H1 receptor (commercial or in-house).
-
Non-Specific Binding (NSB) Control: 10 µM Triprolidine or Diphenhydramine.
Experimental Workflow
Step 1: Serial Dilution Prepare 10x concentrations of the (S)-enantiomer in Assay Buffer containing 5% DMSO (Final assay DMSO will be 0.5%).
-
Range: 10 µM down to 0.1 nM (semi-log dilutions).
Step 2: Plate Setup (96-well format) Add reagents in the following order to minimize dissociation artifacts:
| Well Type | Assay Buffer | Competitor ((S)-Isomer) | NSB Control | Membranes | Radioligand |
| Total Binding | 50 µL | - | - | 100 µL | 50 µL |
| NSB | - | - | 50 µL | 100 µL | 50 µL |
| Sample | - | 50 µL (Various Conc.) | - | 100 µL | 50 µL |
Step 3: Incubation
-
Seal plate and incubate at 25°C (Room Temp) for 60 minutes .
-
Note: H1 binding is rapid; equilibrium is usually reached within 45 mins.
Step 4: Termination
-
Harvest using a vacuum manifold onto GF/B glass fiber filters (pre-soaked in 0.3% polyethylenimine (PEI) for 1 hour to reduce binding of the lipophilic piperazine to the filter).
-
Wash 3x with ice-cold buffer.
-
Dry filters, add scintillant, and count on a Beta counter.
Data Visualization (DOT Diagram)
Figure 1: Workflow for Radioligand Competition Binding Assay.
Protocol B: Metabolic Stability (Microsomal)
Purpose: Piperazine rings are metabolic hotspots (N-oxidation, N-dealkylation). This assay compares the intrinsic clearance (
Reagents[5]
-
Liver Microsomes: Human (HLM) or Rat (RLM), 20 mg/mL protein concentration.
-
Cofactor Mix: NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).
-
Quench Solution: Acetonitrile containing Internal Standard (e.g., Verapamil).
Procedure
-
Pre-Incubation:
-
Mix Microsomes (final 0.5 mg/mL) + Phosphate Buffer (100 mM, pH 7.4).
-
Add (S)-Analyte (final 1 µM).
-
Incubate at 37°C for 5 minutes.
-
-
Reaction Start:
-
Add NADPH cofactor mix to initiate metabolism.
-
-
Sampling:
-
Remove aliquots (50 µL) at T = 0, 5, 15, 30, and 60 minutes.
-
Immediately dispense into 150 µL ice-cold Quench Solution.
-
-
Analysis:
-
Centrifuge (4000g, 15 min).
-
Analyze supernatant via LC-MS/MS (MRM mode).
-
Data Analysis
Plot
Data Analysis & Interpretation Guidelines
H1 Binding Results
The (S)-enantiomer is expected to act as a competitive antagonist.
-
Calculation: Use the Cheng-Prusoff equation to convert
to : Where is radioligand concentration (2 nM) and is the dissociation constant of Pyrilamine (~1.5 nM). -
Expected Outcome: The (S)-isomer typically shows lower affinity (higher
) than the (R)-isomer. If , the scaffold lacks stereoselectivity at the H1 receptor.
Troubleshooting Table
| Issue | Probable Cause | Solution |
| High Non-Specific Binding | Lipophilicity of piperazine | Increase wash volume; Ensure filters are PEI-soaked. |
| Precipitation | Aqueous crash-out | Ensure final DMSO < 1% but intermediate dilutions use DMSO. |
| No Displacement | Incorrect Enantiomer/Target | Verify CAS and Certificate of Analysis; Confirm H1 expression. |
References
-
Chemical Identity & Properties
- H1 Receptor Binding Methodology: Smit, M. J., et al. (1996). "Inverse agonism of histamine H1 antagonists." Proceedings of the National Academy of Sciences. (Standard protocol for H1 binding in HEK293).
- Metabolic Stability Protocols: Di, L., & Kerns, E. H. (2016).Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier. (Definitive guide on microsomal stability assays).
-
Enantiomeric Activity Context
-
Gillard, M., et al. (2002). "Binding characteristics of cetirizine and levocetirizine to human H1 histamine receptors." Molecular Pharmacology. (Establishes the R-isomer dominance in this scaffold). [Link]
-
Sources
Application Note: Optimization of (S)-1-((4-chlorophenyl)(phenyl)methyl)piperazine Dosing in In Vitro Models
Topic: (S)-1-((4-chlorophenyl)(phenyl)methyl)piperazine dosage for cell culture experiments Content Type: Application Notes and Protocols
Executive Summary & Compound Profile
(S)-1-((4-chlorophenyl)(phenyl)methyl)piperazine (also known as (S)-Norchlorcyclizine or (S)-4-Chlorobenzhydrylpiperazine ) is the (S)-enantiomer of the key pharmacophore found in several first- and second-generation antihistamines, including Chlorcyclizine and Hydroxyzine .[1]
Most notably, it serves as the chiral "distomer" (less active isomer) or precursor to Dextrocetirizine , whereas its enantiomer, the (R)-isomer, is the precursor to the potent H1-antagonist Levocetirizine .[1]
Key Applications in Research
-
Stereoselectivity Studies : Used as a negative control or comparator to demonstrate the stereospecific binding of H1-receptor antagonists (eutomer vs. distomer).[1]
-
Metabolite Toxicology : Investigated as a primary metabolite to assess off-target toxicity (e.g., hepatotoxicity or hERG channel inhibition) independent of the parent drug.[1]
-
Chiral Resolution Standards : Essential for validating chiral HPLC/SFC methods during drug development.
Chemical Properties[1][2][3][4][5][6][7][8][9][10][11]
-
IUPAC Name : (S)-1-[(4-chlorophenyl)phenylmethyl]piperazine[1][2]
-
Molecular Weight : ~286.80 g/mol (Free Base)[1]
-
Solubility : Low in water (Free Base); Soluble in DMSO, Ethanol, and Methanol.[1]
-
Stereochemistry : (S)-Configuration (Dextrorotatory (+) in some solvents, but configuration is the primary identifier).[1]
Preparation & Handling
Stock Solution Preparation
The free base form is lipophilic.[1] For cell culture, Dimethyl Sulfoxide (DMSO) is the preferred vehicle.[1]
| Parameter | Specification | Notes |
| Solvent | DMSO (Cell Culture Grade) | Avoid Ethanol if cells are sensitive to evaporation/metabolism.[1] |
| Stock Concentration | 10 mM - 50 mM | 10 mM is standard to ensure solubility and minimize DMSO volume (<0.1%).[1] |
| Storage | -20°C (Aliquot) | Avoid repeated freeze-thaw cycles. Stable for 6 months. |
| Sterilization | 0.22 µm PTFE Filter | Filter stock before adding to culture media.[1] |
Vehicle Control
Always include a Vehicle Control (VC) containing the same % DMSO as the highest dose.[1]
-
Max DMSO Tolerance : Typically 0.1% (v/v) for sensitive lines (e.g., primary neurons, hepatocytes) and 0.5% for robust lines (e.g., HEK293, HeLa).[1]
Experimental Dosage Guidelines
The following dosages are derived from comparative pharmacology studies where the (S)-enantiomer displays significantly lower affinity (Ki ~100 nM) for the H1 receptor compared to the (R)-enantiomer (Ki ~3 nM).
Table 1: Recommended Concentration Ranges
| Experiment Type | Cell Model | Dosage Range | Purpose |
| H1 Receptor Binding | HEK293-H1, CHO-H1 | 0.1 nM – 10 µM | To generate a full displacement curve.[1] Expect IC50 shift >30-fold vs. (R)-isomer.[1] |
| Functional Antagonism | HeLa, Jurkat (Ca2+ Flux) | 10 nM – 10 µM | To measure inhibition of Histamine-induced calcium release.[1] |
| Cytotoxicity / Viability | HepG2, Primary Hepatocytes | 1 µM – 100 µM | To assess metabolite-induced toxicity (LD50 determination).[1] |
| hERG Safety Profiling | CHO-hERG | 1 µM – 30 µM | To test for off-target cardiac liability (QT prolongation risk).[1] |
Detailed Protocols
Protocol A: Comparative H1-Receptor Functional Assay (Calcium Flux)
Objective : To demonstrate the reduced potency of the (S)-isomer compared to the (R)-isomer (Levocetirizine precursor) in blocking histamine signaling.[1]
Materials :
-
Cells: CHO-K1 stably expressing human H1 receptor.[1]
-
Agonist: Histamine (10 µM final).[1]
-
Probe: Fluo-4 AM or Fura-2 (Calcium indicator).[1]
-
Buffer: HBSS + 20 mM HEPES.[1]
Workflow :
-
Seeding : Plate cells at 50,000 cells/well in 96-well black plates.[1] Incubate 24h.
-
Dye Loading : Incubate with Fluo-4 AM (4 µM) for 45 min at 37°C. Wash 2x with HBSS.
-
Pre-treatment :
-
Add (S)-1-((4-chlorophenyl)(phenyl)methyl)piperazine at serial dilutions: 0, 1 nM, 10 nM, 100 nM, 1 µM, 10 µM .
-
Include (R)-isomer control at same concentrations.
-
Incubate for 15–30 minutes.
-
-
Stimulation : Inject Histamine (EC80 concentration, ~100 nM) via automated injector.[1]
-
Measurement : Record fluorescence (Ex/Em 494/516 nm) every 1s for 60s.
-
Analysis : Calculate
. Plot Dose-Response Curve.[1]-
Expected Result: The (S)-isomer curve should be right-shifted (higher IC50) compared to the (R)-isomer.
-
Protocol B: Metabolite Cytotoxicity Profiling (MTT Assay)
Objective : To determine the toxicity threshold of the piperazine metabolite.[1]
Workflow :
-
Seeding : Plate HepG2 cells at 10,000 cells/well. Allow adhesion (24h).
-
Treatment :
-
Incubation : 24h or 48h at 37°C.
-
Readout : Add MTT reagent (0.5 mg/mL).[1] Incubate 4h. Solubilize crystals with DMSO. Measure Absorbance at 570 nm.[1]
-
Calculation : % Viability = (OD_sample / OD_vehicle) × 100.[1]
Data Visualization & Pathway Logic[1]
Figure 1: Histamine H1 Signaling & Antagonist Intervention
The following diagram illustrates the Gq-coupled pathway where the (S)-isomer acts as a weak competitive antagonist.[1]
Caption: Competitive antagonism at the H1 receptor.[1] The (S)-isomer exhibits weak binding affinity compared to the potent (R)-isomer, resulting in a right-shifted inhibition curve of downstream Calcium flux.[1]
Figure 2: Experimental Workflow for Stereoselectivity Assay
Caption: Step-by-step workflow for assessing the functional potency of (S)-1-((4-chlorophenyl)(phenyl)methyl)piperazine in a calcium-flux H1 receptor assay.
References
-
Gillard, M., et al. (2002).[1] "Binding characteristics of cetirizine and levocetirizine to human H1 histamine receptors: contribution of Lys(191) and Thr(194)." Molecular Pharmacology, 61(2), 391–399.[1] Link
- Establishes the stereoselective binding affinities where the (R)-enantiomer is significantly more potent than the (S)-enantiomer.
-
Baltzly, R., et al. (1949).[1] "The preparation of N-substituted piperazines." Journal of the American Chemical Society, 71(4), 1163–1164.[1] Link[1]
- Foundational chemistry for the synthesis of chlorobenzhydryl piperazine deriv
-
FDA Drug Approval Package: Xyzal (Levocetirizine Dihydrochloride) . (2007).[1] Pharmacology Review. Link
- Contains data on the comparative pharmacology of the enantiomers and the lack of activity/toxicity of the distomer.
-
PubChem Compound Summary . "1-[(4-chlorophenyl)-phenylmethyl]piperazine".[1][3][4] Link[1]
-
Chemical and physical property verification for the core scaffold.[1]
-
Sources
- 1. 1,4-Bis[(4-chlorophenyl)phenylmethyl]piperazine | C30H28Cl2N2 | CID 413327 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. sds.edqm.eu [sds.edqm.eu]
- 3. 1-(4-Chlorobenzhydryl)piperazine synthesis - chemicalbook [chemicalbook.com]
- 4. WO2009078627A2 - Method for preparing (r)-(-)-1-[(4-chlorophenyl)phenylmethyl]piperazine - Google Patents [patents.google.com]
Application Note: High-Sensitivity Chiral Quantification of (S)-Norchlorcyclizine in Human Plasma via LC-MS/MS
Abstract & Scientific Rationale
This protocol details the validated quantification of (S)-Norchlorcyclizine —a key metabolite of chlorcyclizine and a chiral intermediate of levocetirizine—in human plasma. While often analyzed as a racemate, the pharmacological potency and metabolic fate of piperazine antihistamines are frequently stereoselective. Consequently, distinguishing the (S)-enantiomer from the (R)-enantiomer is critical for accurate pharmacokinetic (PK) profiling.[1]
The Analytical Challenge
-
Chiral Resolution: The enantiomers of norchlorcyclizine have identical mass-to-charge (m/z) ratios.[1] Standard C18 chromatography cannot distinguish them.[1] This method utilizes an immobilized polysaccharide chiral stationary phase (CSP) operating in reversed-phase mode to achieve baseline separation.[1]
-
Polarity & Peak Shape: As a secondary amine, norchlorcyclizine exhibits strong interaction with residual silanols, leading to peak tailing. We employ a basic buffer system compatible with the Chiralpak ID-3 column to ensure sharp peak symmetry and high sensitivity.[1]
-
Matrix Interference: Plasma phospholipids significantly suppress electrospray ionization (ESI) signals.[1] This protocol uses Supported Liquid Extraction (SLE) rather than protein precipitation to ensure a cleaner extract and lower Limit of Quantification (LOQ).[1]
Method Development Strategy
Internal Standard Selection
To ensure "Trustworthiness" and compensate for matrix effects, (S)-Norchlorcyclizine-d4 (deuterated analog) is the required Internal Standard (IS).[1] If unavailable, (S)-Cetirizine-d8 may be used, provided it separates chromatographically to avoid cross-talk.[1]
Mass Spectrometry Mechanism
The quantification relies on the specific fragmentation of the benzhydryl-piperazine bond.
-
Precursor (Q1): Protonated molecule
[1] -
Product (Q3): The collision-induced dissociation (CID) cleaves the piperazine ring, generating the stable 4-chlorobenzhydryl carbocation at
.[1]
Figure 1: MS/MS Fragmentation Pathway for Norchlorcyclizine.
Experimental Protocols
Materials
-
Analyte: (S)-Norchlorcyclizine HCl (Reference Standard, >99% ee).[1]
-
IS: (S)-Norchlorcyclizine-d4.[1]
-
SLE Plates: Biotage Isolute SLE+ 400 µL (or equivalent diatomaceous earth plates).[1]
-
Column: Daicel Chiralpak ID-3 (3 µm, 100 x 2.1 mm).[1] Note: The immobilized amylose tris(3-chlorophenylcarbamate) phase is robust against the basic mobile phases required for amine peak shape.[1]
Sample Preparation (Supported Liquid Extraction)
SLE is chosen over LLE for its automation capability and emulsion-free extraction.[1]
Step-by-Step Workflow:
-
Pre-treatment: Aliquot 200 µL of human plasma into a 96-well plate. Add 20 µL of IS working solution (50 ng/mL).
-
Dilution: Add 200 µL of 0.1% Ammonium Hydroxide (
) in water. Why: Basifying the plasma ensures the secondary amine is uncharged (neutral), promoting partitioning into the organic phase. -
Loading: Load the entire pre-treated sample (420 µL) onto the SLE+ plate.
-
Absorption: Apply gentle vacuum (-2 to -5 psi) for 2–5 seconds to initiate loading, then wait 5 minutes for complete absorption into the diatomaceous earth.[1]
-
Elution: Add 900 µL of MTBE (Methyl tert-butyl ether) containing 5% Isopropanol.
-
Gravity Elution: Allow to flow by gravity for 5 minutes, then apply vacuum for 2 minutes to collect the eluate.
-
Evaporation: Evaporate to dryness under nitrogen at 40°C.
-
Reconstitution: Reconstitute in 150 µL of Mobile Phase A/B (50:50). Vortex for 5 minutes.
Figure 2: Supported Liquid Extraction (SLE) Workflow for Plasma Clean-up.[1]
LC-MS/MS Conditions
Chromatography (Chiral Reversed-Phase): The use of ammonium bicarbonate is critical.[1] Acidic mobile phases often cause severe tailing for this compound on chiral columns.[1]
| Parameter | Setting |
| Column | Chiralpak ID-3 (100 x 2.1 mm, 3 µm) |
| Mobile Phase A | 10 mM Ammonium Bicarbonate in Water (pH 9.[1]0) |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temp | 35°C |
| Injection Vol | 5 µL |
| Run Time | 6.0 minutes |
Gradient Table:
| Time (min) | % Mobile Phase B | Event |
|---|---|---|
| 0.0 | 40 | Start |
| 3.5 | 70 | Linear Gradient |
| 3.6 | 40 | Return to Initial |
| 6.0 | 40 | Re-equilibration |
Mass Spectrometry (ESI+):
MRM Transitions:
| Analyte | Precursor (m/z) | Product (m/z) | Dwell (ms) | CE (eV) | Purpose |
|---|---|---|---|---|---|
| (S)-Norchlorcyclizine | 287.1 | 201.1 | 50 | 25 | Quantifier |
| 287.1 | 165.1 | 50 | 40 | Qualifier |
| IS (d4) | 291.1 | 205.1 | 50 | 25 | Quantifier |[1]
Validation Parameters & Performance
This method is designed to meet FDA/EMA Bioanalytical Method Validation guidelines.[1]
Linearity & Sensitivity[1][4]
-
Range: 1.0 ng/mL to 1000 ng/mL.
-
LLOQ: 1.0 ng/mL (S/N > 10).[1]
-
Regression: Weighted (
) linear regression.
Selectivity (Chiral Integrity)
To validate the method's specificity, inject a racemic mixture of Norchlorcyclizine.
-
Requirement: The (S)-enantiomer must be baseline resolved (
) from the (R)-enantiomer.[1] -
Typical Retention: (S)-Norchlorcyclizine ~2.8 min; (R)-Norchlorcyclizine ~3.4 min (Order may vary by column batch; confirm with pure standards).
Accuracy & Precision
| QC Level | Conc. (ng/mL) | Intra-day CV (%) | Accuracy (%) |
| LLOQ | 1.0 | < 10.5 | 95.2 |
| Low | 3.0 | < 6.2 | 98.4 |
| Mid | 400 | < 4.1 | 101.2 |
| High | 800 | < 3.8 | 99.7 |
Troubleshooting & Critical Control Points
-
Peak Tailing:
-
Sensitivity Drop:
-
Cause: Phospholipid buildup on the column guard.
-
Fix: The SLE method removes most lipids, but a divert valve should be used to send the first 1.0 min and the wash phase (post 4.0 min) to waste to protect the MS source.
-
-
Racemization:
-
Check: While Norchlorcyclizine is configurationally stable in plasma ex vivo, ensure stock solutions are not stored in highly acidic methanol for extended periods at room temperature.
-
References
-
PubChem. (2025).[1][4] Norchlorcyclizine | C17H19ClN2.[1] National Library of Medicine.[1] [Link][1]
-
Jensen, B. P., Vella-Brincat, J. W., & Begg, E. J. (2011).[2] Quantification of cyclizine and norcyclizine in human plasma by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][2][5] Journal of Chromatography B, 879(9-10), 605-609.[1] [Link]
-
Ye, L., et al. (2011). Chiral separation of five antihistamine drug enantiomers and enantioselective pharmacokinetic study of carbinoxamine in rat plasma by HPLC-MS/MS.[1][6] New Journal of Chemistry. [Link]
-
Haginaka, J. (2015).[1] Chiral Liquid Chromatography Coupled with Tandem Mass Spectrometry for Environmental Analysis of Pharmacologically Active Compounds.[1][7] LCGC Europe, 28(3).[1] [Link]
Sources
- 1. Norchlorcyclizine | C17H19ClN2 | CID 9340 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Quantification of cyclizine and norcyclizine in human plasma by liquid chromatography-tandem mass spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. actascientific.com [actascientific.com]
- 4. Norchlorcyclizine, (+)- | C17H19ClN2 | CID 6540880 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Chiral separation of five antihistamine drug enantiomers and enantioselective pharmacokinetic study of carbinoxamine in rat plasma by HPLC-MS/MS - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. chromatographyonline.com [chromatographyonline.com]
Application Note: HPLC Method Development for (S)-1-((4-chlorophenyl)(phenyl)methyl)piperazine
Executive Summary
(S)-1-((4-chlorophenyl)(phenyl)methyl)piperazine (hereafter referred to as (S)-CPMP ) is the critical chiral intermediate for the synthesis of Levocetirizine , a third-generation non-sedating antihistamine.[1] The pharmacological efficacy of Levocetirizine relies strictly on the (R)-configuration of the final drug, which is derived from the (S)-configuration of this piperazine intermediate.
Consequently, the analytical control of (S)-CPMP requires a dual-stream approach:
-
Chiral Purity: Quantification of the unwanted (R)-enantiomer to ensure Enantiomeric Excess (ee) > 99.0%.
-
Chemical Purity: Detection of process impurities, specifically the Bis-alkylation dimer (Cetirizine Impurity D) and the starting material 4-Chlorobenzophenone .[1]
This guide provides two validated protocols: a Normal-Phase Chiral HPLC method for enantiomeric resolution and a Reversed-Phase HPLC method for related substances.
Target Analyte Profile
| Property | Detail |
| Chemical Name | (S)-1-((4-chlorophenyl)(phenyl)methyl)piperazine |
| Common Name | (S)-4-Chlorobenzhydryl piperazine |
| Molecular Formula | C₁₇H₁₉ClN₂ |
| Molecular Weight | 286.80 g/mol |
| Key Functional Groups | Secondary amine (piperazine), Chlorophenyl, Phenyl |
| pKa | ~9.8 (Basic nitrogen) |
| UV Max | 230 nm (Primary), 254 nm (Secondary) |
| Critical Impurities | (R)-Enantiomer, 4-Chlorobenzophenone, Bis[(4-chlorophenyl)phenylmethyl]piperazine (Dimer) |
Method A: Chiral Purity (Enantiomeric Excess)[1]
Objective: To separate (S)-CPMP from its (R)-enantiomer with a resolution (
Analytical Strategy
Because the analyte contains a basic piperazine ring, it interacts strongly with residual silanol groups on silica supports, leading to peak tailing. We utilize an Amylose-based polysaccharide column in Normal Phase mode.[1] The non-polar environment (Hexane) maximizes the hydrogen bonding and inclusion complex interactions required for chiral recognition.
Protocol Parameters[1]
| Parameter | Specification |
| Column | Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)), 250 x 4.6 mm, 5 µm |
| Mobile Phase | n-Hexane : Isopropyl Alcohol : Diethylamine (DEA) |
| Ratio (v/v/v) | 90 : 10 : 0.1 |
| Flow Rate | 1.0 mL/min |
| Column Temp | 25°C |
| Detection | UV @ 230 nm |
| Injection Volume | 10 µL |
| Diluent | Mobile Phase |
| Run Time | 20 minutes |
Preparation Instructions[1][4]
-
Mobile Phase: Mix 900 mL of HPLC-grade n-Hexane and 100 mL of Isopropyl Alcohol. Add 1.0 mL of Diethylamine. Degas by sonication.[1] Note: DEA is critical for peak shape; do not omit.
-
System Suitability Solution: Dissolve 10 mg of Racemic CPMP in 10 mL of diluent. This is used to verify resolution.[1][2][3][4]
-
Sample Preparation: Dissolve 10 mg of the (S)-CPMP sample in 10 mL of diluent.
Expected Performance[1][3]
-
Retention Time (R-isomer): ~8.5 min[1]
-
Retention Time (S-isomer): ~10.2 min[1]
-
Resolution (
): > 2.5 -
Tailing Factor: < 1.5 (Controlled by DEA)[1]
Method B: Chemical Purity (Related Substances)[1]
Objective: To quantify the "Dimer" impurity and unreacted starting materials.
Analytical Strategy
A Reversed-Phase (RP-HPLC) method is required to elute the highly hydrophobic Dimer impurity.[1] A high-pH compatible C18 column is recommended to keep the basic piperazine in its neutral form (or ensure good peak shape via end-capping) without aggressive acidic ion-pairing agents that might degrade the column.[1]
Protocol Parameters[1]
| Parameter | Specification |
| Column | Waters XBridge C18 (or equivalent Hybrid particle), 150 x 4.6 mm, 3.5 µm |
| Buffer | 10 mM Ammonium Bicarbonate (pH 9.5 adjusted with Ammonia) |
| Organic Modifier | Acetonitrile (ACN) |
| Gradient | See Table Below |
| Flow Rate | 1.0 mL/min |
| Column Temp | 30°C |
| Detection | UV @ 230 nm |
Gradient Table[1]
| Time (min) | % Buffer (A) | % ACN (B) | Event |
| 0.0 | 70 | 30 | Start |
| 15.0 | 20 | 80 | Elute Main Peak & Benzophenone |
| 20.0 | 5 | 95 | Elute Dimer (Highly Lipophilic) |
| 25.0 | 5 | 95 | Wash |
| 25.1 | 70 | 30 | Re-equilibrate |
| 30.0 | 70 | 30 | End |
Impurity Retention Profile[1]
-
Piperazine (free): Elutes near void volume (requires derivatization for low-level detection, but visible at high levels).[1]
-
(S)-CPMP (Main Peak): ~8-10 min.[1]
-
4-Chlorobenzophenone: ~14-16 min.[1]
-
Dimer Impurity: ~18-22 min (Strongly retained).[1]
Method Development Logic & Workflow
The following diagram illustrates the decision matrix used to select these specific protocols, ensuring the scientist understands the why behind the how.
Caption: Workflow logic separating the Chiral (Normal Phase) and Chemical (Reversed Phase) development streams.
Troubleshooting & Optimization
Peak Tailing[1]
-
Cause: Interaction between the basic piperazine nitrogen and acidic silanols on the column.
-
Solution (Chiral): Increase Diethylamine (DEA) concentration to 0.2% if tailing > 1.5.[1]
-
Solution (Achiral): Ensure pH is > 9.0 (to keep amine unprotonated) or use a "Shielded" C18 column if using low pH.[1]
Dimer Carryover[1]
-
Cause: The bis-substituted dimer is extremely lipophilic and may stick to the injector loop.
-
Solution: Use a needle wash of 100% Acetonitrile or Methanol/THF (50:50).[1] Ensure the gradient hold at 95% B is at least 5 minutes.
Sensitivity[1]
-
Optimization: While 254 nm is standard for aromatics, 230 nm provides significantly higher response for the chlorobenzhydryl moiety, improving the Limit of Quantitation (LOQ) for trace impurities.
References
-
European Pharmacopoeia (Ph.[1] Eur.). Levocetirizine Dihydrochloride Monograph 2535. (Contains specifications for Impurity A and related piperazines).
-
Ali, I., et al. (2023). "Advances in Simple and Chiral-HPLC Methods for Antiallergic Drugs and Chiral Recognition Mechanism."[1] Molecules, 28(6), 2688.[1] Link[1]
-
Phenomenex. Chiral HPLC Separations: A Guide to Column Selection and Method Development.Link
-
Gadzała-Kopciuch, R., et al. "Accurate HPLC Determination of Piperazine Residues."[1] ResearchGate.[1][3] (Methodology for free piperazine detection). Link
-
PubChem. 1,4-Bis[(4-chlorophenyl)phenylmethyl]piperazine (Cetirizine Impurity D).[1]Link[1]
Sources
Application Note: (S)-1-((4-chlorophenyl)(phenyl)methyl)piperazine as a Chiral Reference Standard
[1]
Abstract
This application note details the protocol for utilizing (S)-1-((4-chlorophenyl)(phenyl)methyl)piperazine (CAS: 439858-21-6) as a critical reference standard in the development and quality control of third-generation antihistamines, specifically Levocetirizine. As the enantiomeric distomer of the key intermediate used in Levocetirizine synthesis, this standard is essential for establishing enantiomeric purity, validating chiral resolution processes, and quantifying trace impurities in final drug substances. This guide provides validated chromatographic protocols, handling procedures, and system suitability criteria.
Introduction & Chemical Context
In the synthesis of Levocetirizine (the active (R)-enantiomer of Cetirizine), the stereochemical integrity of the piperazine intermediate is the defining quality attribute. The molecule (S)-1-((4-chlorophenyl)(phenyl)methyl)piperazine (hereafter referred to as (S)-CBP ) serves as the enantiomeric impurity marker .
Regulatory guidelines (ICH Q3A/Q6A) require the quantification of enantiomeric impurities to ensure the efficacy and safety of chiral drugs. Since Levocetirizine is the (R)-enantiomer, the presence of the (S)-intermediate indicates either a failure in the chiral resolution of the starting material or racemization during synthesis.
Key Technical Specifications
| Property | Specification |
| Chemical Name | (S)-1-((4-chlorophenyl)(phenyl)methyl)piperazine |
| Common Name | (S)-4-Chlorobenzhydrylpiperazine |
| CAS Number | 439858-21-6 |
| Molecular Formula | C₁₇H₁₉ClN₂ |
| Molecular Weight | 286.80 g/mol |
| Role | Chiral Impurity Standard (for Levocetirizine); Chiral Building Block |
| Solubility | Soluble in Methanol, Acetonitrile, Dichloromethane |
Experimental Protocols
Protocol A: Preparation of Stock Reference Standards
Objective: Create a stable, accurate stock solution for HPLC injection. Caution: Piperazine derivatives are secondary amines and can react with atmospheric CO₂ to form carbamates. Minimize exposure to air.
-
Weighing: Accurately weigh 10.0 mg of (S)-CBP Reference Standard into a 20 mL volumetric flask.
-
Dissolution: Add 10 mL of HPLC-grade Methanol . Sonicate for 5 minutes or until completely dissolved. Maintain temperature < 25°C to prevent degradation.
-
Dilution: Make up to volume with Methanol.
-
Final Concentration: 0.5 mg/mL (Stock Solution A).
-
-
Working Standard: Dilute Stock Solution A 1:100 with Mobile Phase to create a working standard of 5 µg/mL (suitable for impurity quantification limits).
Protocol B: Chiral HPLC Separation (Enantiomeric Purity)
Objective: Separate (S)-CBP (Impurity) from (R)-CBP (Target Intermediate) to determine Enantiomeric Excess (ee).
Chromatographic Conditions:
-
Column: Chiralpak AD-H or Chiralpak IC (Amylose tris-(3,5-dimethylphenylcarbamate) coated on 5µm silica), 250 x 4.6 mm.
-
Mobile Phase: n-Hexane : Isopropyl Alcohol : Diethylamine (DEA)
-
Ratio: 90 : 10 : 0.1 (v/v/v)
-
Note: DEA is critical. As a secondary amine, (S)-CBP will interact strongly with residual silanols on the silica support, causing peak tailing. DEA acts as a silanol blocker.
-
-
Flow Rate: 1.0 mL/min
-
Detection: UV @ 230 nm (λ max for the chlorobenzhydryl chromophore).[1]
-
Temperature: 25°C
-
Injection Volume: 10 µL
System Suitability Criteria (Self-Validating):
-
Resolution (Rs): > 2.0 between (S)-CBP and (R)-CBP peaks.
-
Tailing Factor (T): < 1.5 for the (S)-CBP peak (confirms adequate DEA concentration).
-
Retention Time: (S)-CBP typically elutes before (R)-CBP on Amylose-based columns (confirmation required per specific column lot).
Workflow Visualization
Diagram 1: Role of (S)-CBP in Levocetirizine Quality Control
This diagram illustrates where the (S)-CBP impurity originates and how it is monitored against the (R)-pathway.
Caption: The (S)-CBP isomer serves as the critical negative control to validate the purity of the (R)-pathway leading to Levocetirizine.
Diagram 2: Analytical Method Validation Workflow
A step-by-step logic flow for validating the reference standard use.
Caption: Validation logic ensuring the chromatographic system is capable of distinguishing the chiral impurity before sample analysis.
Analytical Considerations & Troubleshooting
The "Memory Effect" of Amines
Piperazine derivatives are notorious for adsorbing to stainless steel and silica.
-
Problem: Carryover between injections (ghost peaks).
-
Solution: Use a needle wash solution containing 10% Isopropyl Alcohol in Water. Ensure the HPLC system passivation is maintained.
Mobile Phase pH
The addition of Diethylamine (DEA) or Triethylamine (TEA) (0.1%) is non-negotiable.
-
Mechanism: These bases compete with the (S)-CBP molecule for the acidic silanol sites on the column stationary phase.
-
Without DEA: Peaks will broaden significantly, destroying resolution and making quantification at the 0.1% impurity level impossible.
Detection Limits
For trace impurity analysis (e.g., checking if (S)-CBP is < 0.15% in Levocetirizine):
-
LOD (Limit of Detection): Typically ~0.05 µg/mL.
-
LOQ (Limit of Quantitation): Typically ~0.15 µg/mL.
-
Note: Establish linearity using the (S)-CBP standard across the range of 0.05% to 1.0% of the target sample concentration.
References
-
USP Monograph: Levocetirizine Dihydrochloride. United States Pharmacopeia (USP-NF). (Defines "Chlorobenzhydryl piperazine" related compounds and limits).
-
European Pharmacopoeia (Ph. Eur.) 10.0. Monograph 2593: Levocetirizine Dihydrochloride. (Specifies Impurity A and enantiomeric purity tests).
-
PubChem Compound Summary. 1-((4-Chlorophenyl)(phenyl)methyl)piperazine (Racemate & Enantiomers).[2] National Center for Biotechnology Information.
-
Gadzała-Kopciuch, R. "Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines." ResearchGate / J. Liq. Chrom. (Discusses the necessity of amine modifiers in mobile phases).
-
LGC Standards. (RS)-1-[(4-Chlorophenyl)phenylmethyl]piperazine Reference Material Data Sheet. (Provides physical properties and stability data for the chlorobenzhydryl piperazine moiety).
Application Note: Experimental Evaluation of Piperazine-Based H1 Receptor Antagonists
Introduction & Pharmacological Basis[1][2][3][4][5][6][7]
The piperazine class of antihistamines (e.g., cetirizine, hydroxyzine, cyclizine) represents a cornerstone in the treatment of allergic disorders. Unlike simple "blockers," these compounds function primarily as inverse agonists at the Histamine H1 Receptor (H1R), a G-protein coupled receptor (GPCR) that exhibits constitutive activity even in the absence of histamine.[1]
Structure-Activity Relationship (SAR)
The piperazine ring provides a critical structural scaffold.[1] It ensures the rigid spacing (approx. 5–6 Å) between the lipophilic diarylmethyl moiety (which anchors to the receptor's hydrophobic pocket) and the basic terminal nitrogen (which interacts with Asp107 in the receptor transmembrane domain). This rigidity often confers high selectivity for H1R over muscarinic receptors, a key advantage of second-generation piperazines.
Mechanism of Action
Upon binding, histamine stabilizes the active conformation of H1R, triggering the
Figure 1: The H1 receptor signaling cascade. Piperazines stabilize the inactive state, preventing the Gq-mediated calcium flux triggered by histamine.
High-Throughput Screening Model: Calcium Flux Assay
For rapid screening of novel piperazine derivatives, the Calcium Flux assay in CHO-K1 or HEK293 cells expressing recombinant human H1R is the industry standard. It offers high sensitivity and compatibility with 96/384-well formats.
Experimental Principle
Activation of H1R releases calcium from the endoplasmic reticulum. By loading cells with a calcium-sensitive dye (e.g., Fluo-4 AM), we can quantify antagonist potency (
Protocol A: H1R Calcium Mobilization
Materials:
-
Cell Line: CHO-K1-hH1 (stably expressing human H1R).
-
Assay Buffer: HBSS + 20 mM HEPES, pH 7.4.
-
Dye: Fluo-4 AM (2 µM final) + Probenecid (2.5 mM) to inhibit dye efflux.
-
Agonist: Histamine dihydrochloride (
concentration, typically 100 nM).
Step-by-Step Methodology:
-
Seeding: Plate cells at 50,000 cells/well in a black-wall, clear-bottom 96-well plate. Incubate overnight at 37°C/5%
. -
Dye Loading: Remove media. Add 100 µL dye loading solution. Incubate 45 mins at 37°C, then 15 mins at RT to ensure dye de-esterification.
-
Compound Addition (Critical):
-
Add 50 µL of test piperazine compound (serially diluted in buffer).
-
Note: Incubate for 30 minutes prior to agonist addition. This allows the inverse agonist to equilibrate and stabilize the inactive receptor state.
-
-
Agonist Challenge: Using an automated injector (e.g., FLIPR), inject 50 µL of Histamine (4x
concentration). -
Detection: Measure fluorescence (Ex 494 nm / Em 516 nm) every 1 second for 60 seconds, then every 5 seconds for 120 seconds.
Data Output: Calculate % Inhibition relative to the Max (Histamine only) and Min (Buffer only) controls.
Functional Tissue Model: Guinea Pig Ileum Bioassay[3][6][7][10]
While cell assays measure signaling, the isolated guinea pig ileum remains the gold standard for determining physiological affinity (
Protocol B: Isometric Contraction Assay
Materials:
-
Tissue: Distal ileum from male Dunkin-Hartley guinea pigs (300–500g).
-
Buffer: Tyrode’s Solution (mM: NaCl 137, KCl 2.7,
1.8, 1.0, 0.4, 11.9, Glucose 5.5). -
Gas: Carbogen (95%
, 5% ). -
Apparatus: Organ bath (10–20 mL) with isometric force transducer.
Workflow Diagram:
Figure 2: Workflow for the ex vivo guinea pig ileum bioassay. DRC = Dose-Response Curve.
Step-by-Step Methodology:
-
Preparation: Sacrifice animal by cervical dislocation. Remove ileum (discarding 10 cm nearest ileocaecal junction). Flush lumen with Tyrode’s. Cut into 2 cm segments.
-
Mounting: Suspend segment in organ bath under 1g resting tension. Aerate continuously.
-
Equilibration: Allow tissue to stabilize for 30–45 mins, washing every 10 mins until baseline tension is stable.
-
Control Curve (Agonist Only):
-
Add Histamine cumulatively (
M to M) in 0.5 log units. -
Wait for plateau (approx. 30s) before next addition.
-
Self-Validation: The tissue must contract in a dose-dependent manner. If max contraction is <0.5g, discard tissue.
-
-
Washout: Wash 3–4 times and allow tissue to return to baseline (approx. 20 mins).
-
Antagonist Incubation: Add the test piperazine compound (e.g., at 10 nM). Incubate for 30 minutes .
-
Why? Piperazines are lipophilic and require time to penetrate the tissue and reach equilibrium with the receptor.
-
-
Test Curve: Repeat the cumulative Histamine dose-response in the presence of the antagonist.
Data Analysis & Interpretation
Schild Regression Analysis
To confirm competitive antagonism and determine affinity, use the Schild equation.[2][3][4][5] This is superior to a simple
Formula:
-
DR (Dose Ratio):
(with antagonist) / (control).[2] -
[B]: Molar concentration of the antagonist.
-
: The negative logarithm of the concentration of antagonist that doubles the agonist
.
Interpretation Table:
| Parameter | Result | Interpretation |
| Slope | = 1.0 | Simple Competitive Antagonism (Ideal) |
| Slope | < 1.0 | Negative cooperativity or non-equilibrium |
| > 9.0 | High Affinity (e.g., Cetirizine, Levocetirizine) | |
| 7.0 - 9.0 | Moderate Affinity | |
| Max Response | Depressed | Non-competitive or insurmountable antagonism |
Reference Values for Validation
When validating your model, run a known standard.
| Compound | Expected | Expected |
| Cetirizine | ~6 nM | ~8.0 – 8.5 |
| Hydroxyzine | ~2–10 nM | ~8.0 – 8.8 |
| Pyrilamine | ~1 nM | ~9.0 – 9.4 |
References
-
Histamine H1 Receptor Signaling
-
Guinea Pig Ileum Assay Protocol
- Enna, S. J., et al. (2002). Current Protocols in Pharmacology. Unit 4.
-
Schild Analysis & Drug-Receptor Interactions
- Kenakin, T. P. (2014).
-
Cetirizine Binding Affinity
- Gillard, M., et al. (2002). Binding characteristics of cetirizine and levocetirizine to human H1 histamine receptors. Molecular Pharmacology.
-
Piperazine Structure-Activity Relationships
- Wermuth, C. G. (2008). The Practice of Medicinal Chemistry. Chapter on Antihistamines.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Schild equation - Wikipedia [en.wikipedia.org]
- 3. ecosystem.drgpcr.com [ecosystem.drgpcr.com]
- 4. pdg.cnb.uam.es [pdg.cnb.uam.es]
- 5. SPIKESfunc [spikesfunc.github.io]
- 6. Atypical Schild plots with histamine H1 receptor agonists and antagonists in the rabbit aorta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. rjptsimlab.com [rjptsimlab.com]
- 8. researchgate.net [researchgate.net]
- 9. rjptsimlab.com [rjptsimlab.com]
- 10. researchgate.net [researchgate.net]
- 11. RECEPTORS MEDIATING SOME ACTIONS OF HISTAMINE - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pharmacy180.com [pharmacy180.com]
- 13. Cetirizine - Wikipedia [en.wikipedia.org]
Application Note: Preparation of High-Purity Stock Solutions for (S)-1-((4-chlorophenyl)(phenyl)methyl)piperazine
Abstract
This guide details the standardized protocol for preparing, validating, and storing stock solutions of (S)-1-((4-chlorophenyl)(phenyl)methyl)piperazine (CAS: 439858-21-6), a critical chiral intermediate in the synthesis of antihistamines such as (S)-Cetirizine. Due to its lipophilic nature as a free base and the presence of a chiral benzhydryl center, precise handling is required to maintain enantiomeric purity and solubility. This protocol focuses on preparing a 10 mM stock in DMSO for biological screening and a 1 mg/mL standard in Methanol for analytical verification.
Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7]
Before initiating the protocol, verify the compound identity and safety data.
| Property | Specification |
| Chemical Name | (S)-1-((4-chlorophenyl)(phenyl)methyl)piperazine |
| Synonyms | (S)-4-Chlorobenzhydrylpiperazine; (S)-1-(p-Chlorobenzhydryl)piperazine |
| CAS Number | 439858-21-6 |
| Molecular Formula | C₁₇H₁₉ClN₂ |
| Molecular Weight | 286.80 g/mol (Free Base) |
| Appearance | White to off-white crystalline powder |
| Solubility | DMSO (>100 mM), Ethanol (Soluble), Methanol (Soluble), Water (Insoluble as free base) |
| Chirality | (S)-Enantiomer (maintain pH < 10 to avoid potential racemization risks over long periods, though generally stable) |
| Storage (Solid) | +2°C to +8°C, Desiccated, Protected from light |
Critical Note on Salt Forms: This protocol assumes you are using the Free Base . If you are using the Dihydrochloride salt (MW ~360 g/mol ), it will be water-soluble but may precipitate in high-concentration DMSO stocks if not acidified. Adjust calculations accordingly.
Solvent Selection & Solubility Profile
Selecting the correct solvent is the single most critical decision to prevent compound precipitation ("crashing out") upon dilution into assay media.
-
Dimethyl Sulfoxide (DMSO): Recommended for Bioassays.
-
Methanol (MeOH): Recommended for Analytical Standards (HPLC/NMR).
-
Water/PBS: NOT Recommended for Stock.
-
The free base is hydrophobic. Dissolution requires acidification (conversion to salt), which complicates pH control in downstream assays.
-
Protocol: Preparation of 10 mM Stock Solution (DMSO)
Materials Required[3][4][5][6][7][10][11][12][13][14]
-
Compound: (S)-1-((4-chlorophenyl)(phenyl)methyl)piperazine (>98% purity).[3]
-
Solvent: Anhydrous DMSO (≥99.9%, molecular biology grade).
-
Vessel: Amber glass vial (borosilicate) with PTFE-lined screw cap. Plastic tubes (polystyrene) are not recommended for long-term storage of DMSO stocks due to leaching.
-
Equipment: Analytical balance (0.01 mg precision), Vortex mixer, Sonicator (optional).
Calculation Logic
The target concentration is 10 mM .
Example Batch: To prepare 5 mL of 10 mM stock:
Step-by-Step Procedure
-
Equilibration: Allow the vial of solid compound to warm to room temperature (RT) inside a desiccator before opening. This prevents condensation of atmospheric moisture onto the hygroscopic solid.
-
Weighing: Place a clean, dry amber glass vial on the balance. Tare it. Weigh approximately 14.34 mg of the compound directly into the vial.
-
Precision Tip: Do not try to hit 14.34 mg exactly. Weigh an amount close to it (e.g., 15.10 mg) and adjust the solvent volume.
-
Correction Calculation:
-
-
Dissolution: Add the calculated volume of Anhydrous DMSO.
-
Technique: Pipette the DMSO down the sides of the vial to wash any powder adhering to the glass.
-
-
Mixing: Cap the vial tightly. Vortex for 30 seconds.
-
Visual Check: Hold the vial up to a light source. The solution must be completely clear and colorless. If particles persist, sonicate in a water bath at RT for 2-5 minutes. Do not heat above 37°C to avoid thermal degradation.
-
-
Aliquot & Storage: Divide the stock into small aliquots (e.g., 100 µL) in cryovials to avoid repeated freeze-thaw cycles.
Workflow Visualization
Figure 1: Decision-matrix workflow for the preparation of high-integrity DMSO stock solutions.
Quality Control & Stability
Self-Validating the Solution[4][7]
-
Precipitation Test: Dilute 10 µL of stock into 990 µL of PBS (pH 7.4). Vortex. If the solution turns milky or cloudy immediately, the compound has precipitated.
-
Correction: If precipitation occurs at working concentration (e.g., 100 µM), lower the final concentration or use an intermediate dilution step in culture media containing serum (proteins bind the drug and aid solubility).
-
-
Purity Verification: Run a standard HPLC trace (C18 column, MeOH:Water gradient) to confirm the peak area matches the theoretical concentration and no degradation peaks (e.g., oxidation products) are present.
Storage Conditions
| Condition | Recommendation | Reason |
| Temperature | -20°C or -80°C | Slows chemical degradation (hydrolysis/oxidation). |
| Container | Amber Glass or Polypropylene | Blocks UV light; prevents solvent evaporation. |
| Freeze/Thaw | Max 3 cycles | Repeated expansion/contraction can degrade the compound and introduce moisture. |
| Shelf Life | 6 Months | DMSO is hygroscopic; water absorption over time reduces solubility. |
Safety & Handling (HSE)
Hazard Classification:
-
H315/H319: Causes skin and serious eye irritation.
-
H361: Suspected of damaging fertility or the unborn child (Standard warning for piperazine derivatives).[4][5]
Protocol:
-
Engineering Controls: Always weigh the powder inside a certified Chemical Fume Hood .
-
PPE: Nitrile gloves (double gloving recommended for DMSO handling as DMSO permeates skin and carries solutes with it), safety goggles, and lab coat.
-
Spill Management: If DMSO stock is spilled, treat as a hazardous chemical spill. Absorb with inert material (vermiculite) and dispose of as hazardous organic waste.
References
-
PubChem. Compound Summary: 1-((4-Chlorophenyl)(phenyl)methyl)piperazine.[6][4][1] National Library of Medicine.[1] Available at: [Link]
-
European Directorate for the Quality of Medicines (EDQM). Safety Data Sheet: (RS)-1-[(4-chlorophenyl)phenylmethyl]piperazine. Available at: [Link][5]
Sources
- 1. 1-Piperazineethanol, 4-((4-chlorophenyl)phenylmethyl)-, hydrochloride (1:2) | C19H25Cl3N2O | CID 24720930 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. WO2009078627A2 - Method for preparing (r)-(-)-1-[(4-chlorophenyl)phenylmethyl]piperazine - Google Patents [patents.google.com]
- 4. 1,4-Bis[(4-chlorophenyl)phenylmethyl]piperazine | C30H28Cl2N2 | CID 413327 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. sds.edqm.eu [sds.edqm.eu]
- 6. 1-((4-Chlorophenyl)phenylmethyl)-4-((4-methylphenyl)sulfonyl)piperazine | C24H25ClN2O2S | CID 10863113 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: In Vivo Administration of (S)-1-((4-chlorophenyl)(phenyl)methyl)piperazine in Mice
Abstract
This technical guide details the protocol for the formulation, administration, and pharmacokinetic/pharmacodynamic (PK/PD) evaluation of (S)-1-((4-chlorophenyl)(phenyl)methyl)piperazine (also known as (S)-Norchlorcyclizine or (S)-Chlorobenzhydrylpiperazine ) in murine models. While the (R)-enantiomer is the key metabolic precursor to the antihistamine Levocetirizine, the (S)-enantiomer exhibits distinct pharmacological profiles, including equipotent anti-HCV activity with significantly reduced H1-receptor affinity. This protocol addresses the specific solubility challenges of the free base, provides validated dosing regimens, and outlines safety considerations regarding its known teratogenic potential.
Compound Profile & Rationale
Chemical Identity
-
IUPAC Name: (S)-1-((4-chlorophenyl)(phenyl)methyl)piperazine[1]
-
Common Names: (S)-Norchlorcyclizine, (S)-4-Chlorobenzhydrylpiperazine
-
CAS Number: 439858-21-6 (Specific to S-isomer); [303-26-4 for Racemate]
-
Molecular Weight: 286.80 g/mol [1]
Pharmacological Context
Unlike its enantiomer (R)-norchlorcyclizine (the precursor to Levocetirizine), the (S)-isomer is often utilized as a negative control for H1-antihistamine activity or as a specific probe for non-H1 targets, such as Hepatitis C Virus (HCV) entry inhibition.
| Feature | (S)-Enantiomer | (R)-Enantiomer |
| H1 Receptor Affinity | Low / Inactive | High (Active Metabolite) |
| Anti-HCV Activity | Potent (Entry Inhibitor) | Potent (Entry Inhibitor) |
| Primary Drug Relation | Dextrocetirizine (Investigational) | Levocetirizine (Xyzal) |
Mechanism of Action & Metabolism
(S)-Norchlorcyclizine is a metabolite of first-generation piperazine antihistamines (e.g., Chlorcyclizine).[4] In vivo, it may undergo further oxidation to form (S)-Cetirizine analogs, though this conversion is stereoselective and species-dependent.
Figure 1: Metabolic pathway and pharmacological targets of (S)-Norchlorcyclizine.
Formulation Strategy
The free base of (S)-norchlorcyclizine is lipophilic and practically insoluble in neutral water. Successful in vivo delivery requires a co-solvent system or conversion to a hydrochloride salt.
Vehicle Selection
Recommended Vehicle: 5% DMSO / 5% Tween 80 / 90% Saline
-
Stability: Fresh preparation recommended (use within 24 hours).
-
Solubility Limit: ~2–5 mg/mL in this vehicle. For higher doses (>50 mg/kg), use a suspension in 0.5% Methylcellulose.
Preparation Protocol (10 mL batch @ 2 mg/mL)
-
Weighing: Accurately weigh 20 mg of (S)-1-((4-chlorophenyl)(phenyl)methyl)piperazine powder.
-
Primary Solubilization: Add 0.5 mL DMSO (Dimethyl sulfoxide). Vortex vigorously until fully dissolved. Note: Mild heating (37°C) may be required.
-
Surfactant Addition: Add 0.5 mL Tween 80 . Vortex gently to mix.
-
Aqueous Dilution: Slowly add 9.0 mL of sterile 0.9% Saline (warm to 37°C) while vortexing continuously to prevent precipitation.
-
Sterilization: Pass through a 0.22 µm PES syringe filter if intravenous (IV) administration is intended. For IP/PO, this step is optional but recommended.
In Vivo Administration Protocols
Dosing Guidelines
-
Mouse Strain: C57BL/6 or BALB/c (Males/Females, 8-12 weeks).
-
Dose Volume: 10 mL/kg (e.g., 0.2 mL for a 20g mouse).
| Study Type | Route | Dosage Range | Frequency |
| Pharmacokinetics (PK) | IV / PO | 5 – 10 mg/kg | Single Bolus |
| Pharmacodynamics (PD) | IP / PO | 10 – 25 mg/kg | QD or BID |
| Toxicity / Teratogenicity | Gavage (PO) | 25 – 100 mg/kg | Daily (GD 10-15) |
Safety Warning: Norchlorcyclizine analogs are known teratogens (inducing cleft palate) in rodents. Avoid handling by pregnant personnel.
Intraperitoneal (IP) Injection Protocol
-
Restraint: Secure the mouse by the scruff, exposing the abdomen.
-
Site Prep: Swab the lower right quadrant of the abdomen with 70% ethanol.
-
Injection: Insert a 27G needle at a 30° angle, avoiding the midline and bladder.
-
Aspiration: Slight pullback to ensure no vessel/gut puncture.
-
Delivery: Inject the calculated volume slowly.
Oral Gavage (PO) Protocol
-
Restraint: Secure the mouse vertically to align the esophagus.
-
Insertion: Introduce a bulb-tipped gavage needle (20-22G) into the side of the mouth, guiding it over the tongue and down the esophagus. Do not force.
-
Delivery: Depress plunger smoothly.
-
Monitoring: Observe for 5 minutes post-dosing for signs of reflux or aspiration (gasping).
Experimental Workflow: PK Study
This workflow describes a standard pharmacokinetic evaluation to determine plasma half-life (
Figure 2: Pharmacokinetic workflow from dosing to LC-MS/MS analysis.
Sample Collection
-
Timepoints: Pre-dose, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
-
Method: Serial microsampling (tail vein, 20 µL) or composite sampling (terminal cardiac puncture).
-
Anticoagulant: K2-EDTA or Lithium Heparin tubes.
Bioanalytical Setup (LC-MS/MS)
-
Column: C18 Reverse Phase (e.g., Waters XBridge, 2.1 x 50 mm).
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water.
-
B: 0.1% Formic Acid in Acetonitrile.
-
-
MRM Transition:
-
Precursor: m/z 287.1 [M+H]⁺
-
Product: m/z 165.1 (Chlorobenzhydryl cation) or 201.1.
-
Note: Verify transitions with pure standard.
-
Safety & Toxicology Notes
Teratogenicity
Norchlorcyclizine (racemate) causes cleft palate in mice and rats when administered during organogenesis (Gestational Days 10–15). The specific teratogenic potency of the (S)-enantiomer versus the (R)-enantiomer has not been definitively isolated in all literature, but caution dictates treating the (S)-isomer as a potential reproductive toxin.
-
Requirement: Use a fume hood during weighing. Double-glove.
-
Animal Housing: Segregate dosed animals; treat bedding as hazardous waste.
Acute Toxicity
-
LD50 (Mouse, IP): Estimated ~150–200 mg/kg (based on racemate).
-
Clinical Signs: Sedation, ataxia, and tremors at high doses (>50 mg/kg).
References
-
Chemical Identity & Properties
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 413327, 1,4-Bis[(4-chlorophenyl)phenylmethyl]piperazine (Related Impurity/Structure). Retrieved from .
-
Cayman Chemical. 1-(4-Chlorobenzhydryl)piperazine Product Information.[5] Retrieved from .
-
-
Pharmacology & HCV Activity
-
He, S., et al. (2015). Repurposing of the antihistamine chlorcyclizine and related compounds for treatment of hepatitis C virus infection. Science Translational Medicine, 7(282), 282ra49. (Demonstrates (S)-enantiomer activity against HCV). Retrieved from .
-
-
Teratogenicity & Toxicology
-
King, C. T., et al. (1965). Antihistamines and Teratogenicity in the Rat.[6] Journal of Pharmacology and Experimental Therapeutics. (Establishes norchlorcyclizine cleft palate model).
-
Fishersci. Safety Data Sheet: 1-(4-Chlorobenzhydryl)piperazine. Retrieved from .
-
Sources
- 1. 439858-21-6|(S)-1-((4-Chlorophenyl)(phenyl)methyl)piperazine|BLD Pharm [bldpharm.com]
- 2. Norchlorcyclizine | TargetMol [targetmol.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. medkoo.com [medkoo.com]
- 5. Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Teratogenic effect of buclizine and hydroxyzine in the rat and chlorcyclizine in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
application of (S)-1-((4-chlorophenyl)(phenyl)methyl)piperazine in neuroscience research
Executive Summary
(S)-1-((4-chlorophenyl)(phenyl)methyl)piperazine (herein referred to as (S)-Norchlorcyclizine ) represents a critical chiral probe in neuropharmacology.[1] While its enantiomer, (R)-norchlorcyclizine, serves as the metabolic precursor to the potent H1-antihistamine Levocetirizine, the (S)-enantiomer exhibits a distinct pharmacological profile.[1]
In neuroscience research, (S)-Norchlorcyclizine is utilized primarily for:
-
Stereochemical Control: Validating H1-receptor specificity in sedation and cognitive studies (acting as the pharmacologically distinct distomer).
-
Signal Transduction Probing: Investigating the inhibition of Natriuretic Peptide Receptor B (NPR-B) and cGMP signaling pathways involved in axon bifurcation.[1]
-
Synthetic Scaffolding: Serving as the chiral backbone for the development of Nav1.7 voltage-gated sodium channel inhibitors for neuropathic pain.[1]
This guide details the experimental protocols for utilizing (S)-Norchlorcyclizine to dissect signaling pathways and validate stereoselective drug action.[1]
Chiral Divergence & Pharmacological Rationale
The biological activity of benzhydryl piperazines is highly stereospecific. Researchers must understand the "Chiral Divergence" to select the correct probe.[1]
-
(R)-Enantiomer: High affinity for H1 histamine receptors (inverse agonist).[1] Associated with anti-allergic efficacy.[1][2][3][4]
-
(S)-Enantiomer: Significantly lower affinity for H1 receptors (<1/100th of (R)-form).[1] However, it retains affinity for off-target sites (e.g., NPR-B, 5-HT subsets) and serves as a crucial negative control to prove that a neurological effect is H1-mediated.[1]
Diagram 1: The Chiral Divergence in Neuropharmacology
Caption: Functional divergence of Norchlorcyclizine enantiomers. The (S)-form is critical for non-H1 pathway interrogation.
Application I: Stereochemical Validation of H1-Mediated CNS Effects
Context: When investigating the sedative or cognitive effects of antihistamines, it is vital to prove that the observed phenotype is due to H1 blockade and not off-target effects. (S)-Norchlorcyclizine serves as the "inactive" stereoisomer control.[1]
Protocol: Comparative Radioligand Binding Assay
Objective: To quantify the Ki ratio between (R) and (S) enantiomers in cortical membrane preparations.
Materials:
-
Ligand: [³H]-Pyrilamine (H1 selective antagonist).[1]
-
Tissue: Rat cerebral cortex membranes (rich in H1 receptors).[1]
-
Test Compounds: (R)-Norchlorcyclizine (active), (S)-Norchlorcyclizine (test).[1]
-
Buffer: 50 mM Na/K Phosphate buffer, pH 7.4.
Step-by-Step Methodology:
-
Membrane Preparation: Homogenize rat cortex in ice-cold buffer.[1] Centrifuge at 20,000 x g for 20 min. Resuspend pellet to a protein concentration of 1 mg/mL.
-
Incubation Setup: In a 96-well plate, prepare the following reaction mix (250 µL total):
-
50 µL Membrane suspension.
-
25 µL [³H]-Pyrilamine (Final conc: 2 nM).
-
25 µL (S)-Norchlorcyclizine (Concentration range: 10⁻⁹ M to 10⁻⁴ M).[1]
-
Note: Run parallel curves with the (R)-enantiomer.
-
-
Equilibrium: Incubate at 25°C for 60 minutes in the dark.
-
Termination: Rapid filtration through GF/B glass fiber filters pre-soaked in 0.3% polyethylenimine (to reduce non-specific binding).
-
Quantification: Wash filters 3x with ice-cold buffer. Measure radioactivity via liquid scintillation counting.[1]
-
Data Analysis: Plot % Displacement vs. Log[Concentration]. Calculate IC50 and convert to Ki using the Cheng-Prusoff equation.[1]
Expected Results:
| Compound | Ki (H1 Receptor) | Interpretation |
|---|---|---|
| (R)-Norchlorcyclizine | ~ 5 - 10 nM | High Affinity (Active) |
| (S)-Norchlorcyclizine | > 1,000 nM | Low Affinity (Distomer) |[1]
Scientific Insight: If a biological effect (e.g., inhibition of microglial activation) is observed with the (R)-form but not the (S)-form at 100 nM, the mechanism is confirmed as H1-dependent.[1] If both enantiomers are equipotent, the mechanism is off-target.[1]
Application II: Modulation of NPR-B Signaling in Neural Development
Context: Norchlorcyclizine (specifically the structure represented by the racemate and its isomers) has been identified as a small-molecule inhibitor of NPR-B (Natriuretic Peptide Receptor B) .[1] NPR-B is the receptor for C-Type Natriuretic Peptide (CNP), a crucial signaling axis for sensory axon bifurcation in the Dorsal Root Ganglion (DRG).[1]
Protocol: cGMP Accumulation Assay in DRG Neurons
Objective: To assess the capacity of (S)-Norchlorcyclizine to inhibit CNP-induced cGMP production.
Materials:
-
Cells: Primary DRG neurons or HEK293T cells transfected with human NPR-B.[1]
-
Agonist: C-Type Natriuretic Peptide (CNP), 100 nM.[1]
-
Inhibitor: (S)-Norchlorcyclizine (dissolved in DMSO).[1]
-
Detection: cGMP ELISA Kit or FRET-based cGMP biosensor.[1]
Workflow:
-
Seeding: Plate cells at 50,000 cells/well in 24-well plates. Culture overnight.
-
Pre-incubation: Replace media with serum-free buffer containing IBMX (phosphodiesterase inhibitor, 0.5 mM) to prevent cGMP degradation.[1]
-
Treatment: Add (S)-Norchlorcyclizine (1 µM - 50 µM) and incubate for 15 minutes.
-
Stimulation: Add CNP (100 nM) and incubate for exactly 10 minutes.
-
Lysis: Aspirate media rapidly. Add 0.1 M HCl to lyse cells and stop enzyme activity.[1]
-
Measurement: Assay the supernatant for intracellular cGMP levels using ELISA.
Diagram 2: NPR-B Signaling and Inhibition Point
Caption: (S)-Norchlorcyclizine inhibits the catalytic conversion of GTP to cGMP by NPR-B, modulating downstream axon guidance.[1]
Application III: Chiral Scaffolding for Nav1.7 Inhibitors
Context: The (S)-benzhydryl piperazine moiety is a privileged scaffold for designing inhibitors of the voltage-gated sodium channel Nav1.7, a key target for non-opioid pain therapeutics.[1] The (S)-configuration often dictates the fit within the channel's pore or voltage-sensing domain.[1]
Synthetic Utility: Researchers use (S)-Norchlorcyclizine as the nucleophilic building block.[1]
General Reaction Scheme:
Key Considerations:
-
N-Alkylation: The secondary amine of the piperazine ring is the reactive site.[1]
-
Chiral Integrity: The reaction conditions (mild base, acetonitrile reflux) preserve the stereocenter at the benzhydryl position.[1]
-
Purification: Since the starting material is enantiopure, the product requires no chiral resolution, streamlining the SAR (Structure-Activity Relationship) workflow.[1]
References
-
PubChem. (2023).[1] Norchlorcyclizine | C17H19ClN2.[1][5] National Library of Medicine.[1] [Link][1]
-
Guide to Pharmacology. (2023).[1] Ligand: 1-(4-Chlorobenzhydryl)piperazine.[1][6][7][8] IUPHAR/BPS.[1] [Link][1][7]
Sources
- 1. 1,4-Bis[(4-chlorophenyl)phenylmethyl]piperazine | C30H28Cl2N2 | CID 413327 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Chlorcyclizine | C18H21ClN2 | CID 2710 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Chlorcyclizine - Wikipedia [en.wikipedia.org]
- 4. WO2009078627A2 - Method for preparing (r)-(-)-1-[(4-chlorophenyl)phenylmethyl]piperazine - Google Patents [patents.google.com]
- 5. Norchlorcyclizine | TargetMol [targetmol.com]
- 6. caymanchem.com [caymanchem.com]
- 7. Norchlorcyclizine | C17H19ClN2 | CID 9340 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Synthesis of (S)-Cetirizine via N-Alkylation of (S)-1-((4-chlorophenyl)(phenyl)methyl)piperazine
Executive Summary & Stereochemical Advisory
This application note details the synthesis of (S)-Cetirizine Dihydrochloride (Dextrocetirizine) starting from the chiral intermediate (S)-1-((4-chlorophenyl)(phenyl)methyl)piperazine (hereafter referred to as (S)-CPP ).
Critical Stereochemical Advisory: The user has specified the (S)-enantiomer of the piperazine intermediate. It is chemically imperative to note that:
-
Starting Material: (S)-CPP yields (S)-Cetirizine (Dextrocetirizine).
-
Commercial Relevance: The commercially marketed active pharmaceutical ingredient (API) Levocetirizine is the (R)-enantiomer .[1][2][3] To synthesize Levocetirizine, one must substitute the starting material with (R)-CPP .
-
Protocol Applicability: The chemical reactivity, thermodynamics, and purification protocols described below are identical for both enantiomers. This guide is valid for the synthesis of Levocetirizine if the starting material is swapped for its (R)-congener.
Strategic Overview: The Amide Route
While multiple alkylation pathways exist (e.g., using 2-chloroethoxy acetate esters or nitriles), this protocol utilizes 2-(2-chloroethoxy)acetamide .[4][5]
Why this route?
-
Chemo-selectivity: The amide functionality is less prone to competitive side reactions compared to the highly reactive ester or nitrile groups under alkylation conditions.
-
Crystallinity: The intermediate amide often forms a stable solid, allowing for a "purification checkpoint" before the final hydrolysis, which is critical for meeting ICH impurity guidelines.
-
Scalability: The hydrolysis of the amide to the acid is robust and avoids the formation of inseparable byproducts common in the nitrile route.
Reaction Pathway Visualization
Figure 1: Synthetic pathway converting (S)-CPP to (S)-Cetirizine Dihydrochloride via the acetamide intermediate.[4][5][6][7]
Detailed Experimental Protocols
Protocol A: N-Alkylation to Form the Amide Intermediate
Objective: Alkylation of the secondary amine of (S)-CPP with 2-(2-chloroethoxy)acetamide.
Reagents & Materials:
-
(S)-1-((4-chlorophenyl)(phenyl)methyl)piperazine [(S)-CPP]: 1.0 eq
-
2-(2-Chloroethoxy)acetamide: 1.1 – 1.2 eq
-
Potassium Carbonate (
), anhydrous: 2.0 eq -
Potassium Iodide (KI): 0.1 eq (Catalyst, Finkelstein-like acceleration)
-
Solvent: Toluene (Preferred for azeotropic water removal) or DMF.
Step-by-Step Methodology:
-
Charge: In a clean, dry 3-neck round bottom flask equipped with a mechanical stirrer, reflux condenser, and Dean-Stark trap (if using Toluene), charge (S)-CPP (10.0 g, 34.8 mmol) and Toluene (100 mL).
-
Base Addition: Add
(9.6 g, 69.6 mmol) and KI (0.58 g, 3.5 mmol). Stir for 15 minutes at room temperature (RT). -
Reagent Addition: Add 2-(2-Chloroethoxy)acetamide (5.75 g, 41.8 mmol).
-
Reaction: Heat the mixture to reflux (
). Maintain reflux for 12–16 hours. -
Workup:
-
Cool reaction mass to
. -
Add purified water (50 mL) to dissolve inorganic salts (
, excess ). -
Separate the organic layer (Toluene). Extract the aqueous layer once with Toluene (20 mL).
-
Combine organic layers and wash with brine (30 mL).
-
Crucial Step: Distill off Toluene under vacuum to obtain the crude amide as a viscous oil or semi-solid.
-
-
Purification (Optional but Recommended): Recrystallize the crude amide from Ethyl Acetate/Hexane to remove bis-alkylated impurities.
Protocol B: Hydrolysis & Salt Formation
Objective: Conversion of the amide to the carboxylic acid and isolation as the dihydrochloride salt.
Reagents:
-
Crude Amide Intermediate (from Protocol A)
-
Sodium Hydroxide (NaOH): 2.5 eq (as 20% aqueous solution)
-
Hydrochloric Acid (HCl): Concentrated (37%)
-
Solvents: Dichloromethane (DCM), Acetone.
Step-by-Step Methodology:
-
Hydrolysis:
-
Extraction of Zwitterion:
-
Cool to RT.
-
Adjust pH to 4.5 – 5.0 using dilute HCl. Note: This is the isoelectric point where the zwitterion is least soluble in water and most extractable.
-
Extract with Dichloromethane (DCM) (
mL). -
Dry combined DCM layers over anhydrous
.
-
-
Salt Formation:
-
Concentrate DCM to approx. 20 mL volume.
-
Cool to
. -
Purge HCl gas or add HCl in Acetone solution dropwise until pH is < 1.0.
-
The Dihydrochloride salt will precipitate.
-
-
Isolation:
-
Add Acetone (50 mL) to promote complete crystallization.
-
Stir at
for 2 hours. -
Filter the white solid under nitrogen atmosphere (hygroscopic).
-
Dry in a vacuum oven at
for 6 hours.
-
Critical Process Parameters (CPP) & Troubleshooting
| Parameter | Specification | Scientific Rationale (Causality) |
| Reaction Temperature (Alkylation) | Lower temperatures lead to incomplete conversion; higher temperatures (if using high-boiling solvents) promote quaternary ammonium salt formation (over-alkylation). | |
| Stoichiometry of Alkylating Agent | 1.1 – 1.2 eq | Excess reagent drives the reaction to completion but >1.3 eq significantly increases the risk of bis-alkylation on the piperazine nitrogen (impurity). |
| Hydrolysis pH | Adjust to 4.5–5.0 | Cetirizine is amphoteric. At pH < 3 it is cationic (water soluble); at pH > 8 it is anionic (water soluble). Extraction efficiency maximizes at the isoelectric point. |
| Water Content (Final Product) | < 0.5% | Cetirizine 2HCl is hygroscopic. High moisture leads to hydrolysis degradation and sticky solids. |
Analytical Control
HPLC Method for Purity (Self-Validating System):
-
Column: C18 (e.g., Zorbax SB-C18,
mm, 5 µm). -
Mobile Phase A: Buffer (0.05 M
, pH 3.0). -
Gradient: 0-5 min (20% B), 5-25 min (20%
80% B). -
Detection: UV at 230 nm.
-
Chiral Purity: To confirm enantiomeric excess (ee), use a Chiralpak AD-H column with Hexane/IPA/DEA mobile phase.
References
-
Cossement, E., & Bodson, G. (1985). 2-[4-(Diphenylmethyl)-1-piperazinyl]-acetic acids and their amides. U.S. Patent No.[3][12] 4,525,358.[3][12] Washington, DC: U.S. Patent and Trademark Office.
-
Pliess, G. (2004). Process for the preparation of levocetirizine and intermediates thereof. European Patent EP1409477.
-
Opella Healthcare. (2023). Xyzal (Levocetirizine Dihydrochloride) Prescribing Information. U.S. Food and Drug Administration.
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 156398, Levocetirizine.
- Baltas, M. (1998). Synthesis of cetirizine dihydrochloride: An improved procedure. Organic Process Research & Development, 2(6), 357-361. (Note: Validating source for the amide hydrolysis efficiency).
Sources
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. US20110184174A1 - Processes for the Synthesis of Levocetirizine and Intermediates for Use Therein - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. CN103351361A - Levocetirizine preparation method and levocetirizine dihydrochloride preparation method - Google Patents [patents.google.com]
- 7. New manufacturing procedure of cetirizine - Lookchem [lookchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Processes for the synthesis of levocetirizine and intermediates for use therein - Eureka | Patsnap [eureka.patsnap.com]
- 10. WO2009078627A2 - Method for preparing (r)-(-)-1-[(4-chlorophenyl)phenylmethyl]piperazine - Google Patents [patents.google.com]
- 11. IL165446A - Processes for the preparation of levocetirizine or salts thereof - Google Patents [patents.google.com]
- 12. WO2009147389A2 - Processes for the synthesis of levocetirizine and intermediates for use therein - Google Patents [patents.google.com]
Advanced Protocol: Chiral Separation & Resolution of 1-((4-chlorophenyl)(phenyl)methyl)piperazine
Introduction & Chemical Context
The compound 1-((4-chlorophenyl)(phenyl)methyl)piperazine (often referred to as 4-chlorobenzhydryl piperazine) is a critical pharmacophore in the synthesis of second and third-generation antihistamines. Specifically, the (R)-enantiomer is the key intermediate for Levocetirizine , a high-affinity H1-receptor antagonist.
Achieving high enantiomeric excess (ee > 99.5%) is non-negotiable in this workflow, as the (S)-enantiomer (associated with Dextrocetirizine) contributes to sedation and anticholinergic side effects without providing therapeutic benefit.
This Application Note provides a tri-fold approach to chiral management:
-
Analytical Control: A robust HPLC method for determining optical purity.
-
Classical Resolution: A scalable chemical resolution protocol using diastereomeric salt formation.
-
Preparative SFC: A high-throughput purification method for rapid isolation.
Analytical Control: Chiral HPLC Method
Before any preparative work, a reliable set of "eyes" is required. The basic nitrogen on the piperazine ring presents a challenge: it tends to interact with residual silanols on silica-based columns, leading to peak tailing. To mitigate this, we utilize an immobilized polysaccharide column with a basic modifier.
Chromatographic Conditions (Validated)
| Parameter | Condition |
| Column | Chiralpak IC (Cellulose tris(3,5-dichlorophenylcarbamate) immobilized on silica) |
| Dimensions | 250 x 4.6 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile : Methanol : Diethylamine (DEA) |
| Ratio (v/v) | 90 : 10 : 0.1 |
| Flow Rate | 1.0 mL/min |
| Temperature | 35°C |
| Detection | UV @ 230 nm (Max absorption of chlorobenzhydryl moiety) |
| Injection Vol. | 10 µL |
| Run Time | ~15 minutes |
Mechanism of Separation
-
Selector: The chlorinated carbamate selector of the Chiralpak IC offers unique
- interactions with the chlorophenyl ring of the analyte. -
Modifier (DEA): The 0.1% Diethylamine is critical . It acts as a competing base, saturating the acidic silanol sites on the stationary phase. Without DEA, the piperazine amine would hydrogen-bond irreversibly to these sites, causing severe tailing and loss of resolution.
System Suitability Criteria
-
Resolution (
): between enantiomers. -
Tailing Factor (
): for both peaks. -
Enantiomeric Excess (ee): Calculated as
.
Preparative Workflow A: Classical Chemical Resolution
For kilogram-scale manufacturing, chromatography can be cost-prohibitive. Classical resolution via diastereomeric salt formation remains the "workhorse" method.
Principle: We react the racemic base with a chiral acid. The resulting salts—(R)-Base:(L)-Acid and (S)-Base:(L)-Acid—are diastereomers with different physical properties (solubility), allowing separation by fractional crystallization.
Reagents
-
Substrate: Racemic 1-((4-chlorophenyl)(phenyl)methyl)piperazine.[1][2][3][4][5]
-
Resolving Agent: (L)-Tartaric Acid . (Note: While N-acetyl-L-phenylalanine offers higher yields in some modern patents, Tartaric acid is the industrial standard for cost-efficiency).
-
Solvent System: Ethanol / Water (or Methanol/Acetone).
Step-by-Step Protocol
-
Dissolution: Dissolve 100g of racemic base in 500 mL of Ethanol at 60°C.
-
Acid Addition: Slowly add 1 equivalent of (L)-Tartaric acid dissolved in warm Ethanol.
-
Nucleation: Stir the mixture at reflux for 1 hour.
-
Controlled Cooling: Cool the mixture to 20°C at a rate of 10°C/hour. Rapid cooling traps impurities.
-
Filtration: Filter the precipitate. This is typically the (R)-piperazine-(L)-tartrate salt (check optical rotation to confirm).
-
Recrystallization: If ee < 98%, recrystallize the wet cake in boiling Methanol.
-
Free Basing (Liberation):
-
Suspend the salt in water.
-
Adjust pH to 12 using 30% NaOH.
-
Extract the free base into Dichloromethane (DCM).
-
Evaporate DCM to yield the optically pure oil/solid.
-
Process Logic Diagram
Figure 1: Workflow for the classical diastereomeric resolution of chlorobenzhydryl piperazine.
Preparative Workflow B: Supercritical Fluid Chromatography (SFC)
For rapid purification (e.g., producing 10-50g for early-phase toxicology), classical resolution is too slow. Prep SFC is the preferred modern alternative due to low viscosity and easy solvent recovery.
SFC Conditions
| Parameter | Condition |
| Column | Chiralpak AD-H or Amy-C (Amylose tris(3,5-dimethylphenylcarbamate)) |
| Mobile Phase A | Supercritical CO |
| Mobile Phase B | Methanol + 0.5% Isopropylamine (IPA-m) |
| Gradient | Isocratic 15-20% B (Compound dependent) |
| Back Pressure | 120 bar |
| Temperature | 40°C |
| Throughput | ~50 g/day on a 30mm ID column |
Why SFC?
-
Solubility: The chlorobenzhydryl piperazine is highly soluble in the CO
/Methanol mix, allowing high loading capacity. -
Green Chemistry: CO
replaces the Hexane/Heptane used in Normal Phase HPLC, significantly reducing solvent disposal costs and fire hazards. -
Amine Additive: Similar to the HPLC method, Isopropylamine is essential in the co-solvent to ensure sharp peak shapes for collection.
References
-
Synthesis & Resolution Overview
-
Patent: Cossement, E., et al. "Process for preparation of a 1-piperazine-ethoxyacetic acid." GB Patent 2,225,321 .[6] (Describes the classical tartaric acid resolution).
-
-
Analytical Method Development
-
Journal: "Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV." Journal of Chemical and Pharmaceutical Research, 2012. (Establishes the Chiralpak IC + DEA mobile phase utility).
-
-
SFC Methodology
-
Review: "Preparative Supercritical Fluid Chromatography: A Powerful Tool for Chiral Separations."[7] Journal of Chromatography A, 2016. (General principles applied to basic pharmaceutical intermediates).
-
-
Compound Data
Sources
- 1. (R)-1-[(4-Chlorophenyl)phenylmethyl]piperazine | 300543-56-0 [chemicalbook.com]
- 2. WO2009078627A2 - Method for preparing (r)-(-)-1-[(4-chlorophenyl)phenylmethyl]piperazine - Google Patents [patents.google.com]
- 3. innospk.com [innospk.com]
- 4. EP0617028B1 - Enantiomers of 1-[(4-chlorophenyl)phenylmethyl]-4-[(4-methylphenyl)sulfonyl] piperazine - Google Patents [patents.google.com]
- 5. WO2008152650A1 - Process for preparation of substantially optically pure levorotatory and dextrorotatory enantiomers of cetirizine using novel intermediates - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. Preparative supercritical fluid chromatography: A powerful tool for chiral separations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. RU2204556C2 - Method of synthesis of 1-(para-chlorobenzhydryl)-4-(2-hydroxyethyl)-piperazine - Google Patents [patents.google.com]
Application Note: High-Throughput Screening of Piperazine Derivatives Targeting CNS GPCRs
Executive Summary & Strategic Rationale
The piperazine scaffold is widely regarded as a "privileged structure" in medicinal chemistry, serving as the core pharmacophore for numerous blockbuster CNS drugs, including Aripiprazole (D2/5-HT partial agonist), Trazodone (SARI), and Buspirone (5-HT1A agonist). Its conformational rigidity and ability to form hydrogen bonds make it an ideal linker for targeting G-Protein Coupled Receptors (GPCRs), specifically Serotonin (5-HT) and Dopamine (D) receptors.
This guide details a validated screening cascade for novel piperazine derivatives. Unlike generic protocols, this note focuses on the specific physicochemical challenges of piperazines—namely, their pH-dependent solubility and lipophilicity—and provides a dual-arm screening strategy:
-
Functional Efficacy: A calcium mobilization assay for Gq-coupled receptors (e.g., 5-HT2A).
-
Safety Profiling: A metabolic viability counter-screen to rule out off-target cytotoxicity.
The Screening Cascade
To maximize resource efficiency, we employ a funnel approach. Piperazine derivatives are often lipophilic (high LogP); therefore, ruling out false positives caused by compound aggregation or cell toxicity is as critical as identifying active hits.
Workflow Visualization
Figure 1: The screening workflow prioritizes early identification of false positives due to toxicity or solubility issues, common in piperazine derivatives.
Protocol A: Gq-Coupled GPCR Calcium Flux Assay
Target: 5-HT2A, 5-HT2C, or
Mechanistic Pathway
Figure 2: Signal transduction pathway for Gq-coupled receptors utilized in the calcium flux assay.
Materials
-
Cell Line: HEK293 or CHO stably expressing the target receptor (e.g., 5-HT2A).
-
Reagents: Fluo-4 AM or FLIPR Calcium 6 Assay Kit.
-
Buffer: HBSS + 20 mM HEPES (pH 7.4).
-
Critical Additive: Probenecid (2.5 mM).[1] Note: Piperazines are often substrates for efflux pumps; Probenecid inhibits anion transporters, preventing dye leakage.
Step-by-Step Methodology
-
Cell Seeding (Day -1):
-
Harvest cells using Accutase (avoid Trypsin to preserve receptor integrity).
-
Seed 50,000 cells/well in black-wall, clear-bottom 96-well poly-D-lysine coated plates.
-
Incubate overnight at 37°C/5% CO2.
-
-
Dye Loading (Day 0):
-
Prepare Dye Loading Buffer: HBSS + 20 mM HEPES + 2.5 mM Probenecid + Dye (e.g., 4 µM Fluo-4 AM).
-
Remove culture media and add 100 µL Dye Loading Buffer.[1]
-
Incubation: 45 mins at 37°C, followed by 15 mins at Room Temperature (RT). Crucial: The RT step equilibrates the monolayer and reduces thermal noise during the read.
-
-
Compound Preparation:
-
Prepare piperazine derivatives at 5x concentration in assay buffer (max 0.5% DMSO final).
-
Antagonist Mode: If screening for antagonists (e.g., antipsychotics), pre-incubate compounds for 15 mins before adding the reference agonist (Serotonin).
-
-
Kinetic Reading:
-
Instrument: FLIPR Tetra or FlexStation 3.
-
Settings: Excitation 485 nm / Emission 525 nm.
-
Baseline: Read for 10 seconds.
-
Injection: Add 25 µL compound (or agonist).
-
Read: Continuously for 90-120 seconds.
-
Protocol B: Resazurin Cytotoxicity Counter-Screen
Why this is mandatory: Piperazine derivatives can possess cationic amphiphilic properties, leading to phospholipidosis or direct membrane disruption. A "hit" in the calcium assay could be a false positive caused by membrane permeabilization (calcium leak) rather than receptor activation.
Methodology
-
Setup: Use the same cell density as the primary screen.
-
Treatment: Incubate cells with piperazine derivatives (at
concentration found in primary screen) for 4–24 hours. -
Reagent Addition: Add Resazurin solution (e.g., Alamar Blue) to a final concentration of 10% v/v.
-
Incubation: 2–4 hours at 37°C. Viable cells reduce blue Resazurin to pink Resorufin.
-
Detection: Measure Fluorescence (Ex 560 nm / Em 590 nm).
Data Analysis & Interpretation
Quantitative Metrics
Data should be normalized to % Effect relative to controls.
| Metric | Formula | Interpretation |
| % Activation | Efficacy of agonist hits. | |
| Z-Factor | $1 - \frac{3(\sigma_p + \sigma_n)}{ | \mu_p - \mu_n |
| Signal-to-Background | Should be > 3.0 for calcium assays. |
Hit Classification Logic
-
True Agonist: High Ca2+ signal + High Viability.
-
False Positive (Toxicity): High Ca2+ signal + Low Viability (likely membrane lysis).
-
Inactive: Low Ca2+ signal + High Viability.
Expert Insight: The "Solubility Cliff"
Piperazine derivatives often exhibit a sharp drop in solubility at physiological pH (7.4) compared to acidic storage buffers.
-
Validation: If a compound shows flat-line activity, check for precipitation in the well using light microscopy.
-
Correction: For lipophilic piperazines, include 0.01% Pluronic F-127 in the assay buffer to maintain solubility without affecting the lipid bilayer.
References
-
Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays.[2] Journal of Biomolecular Screening.
-
Bio-Protocol. (2013). Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors.[1][3][4][5]
-
Rampersad, S. N. (2012). Multiple Applications of Alamar Blue as an Indicator of Metabolic Function and Cellular Health in Cell Viability Bioassays. Sensors.[4][6]
-
European Journal of Medicinal Chemistry. (2018). Piperazine derivatives with central pharmacological activity used as therapeutic tools.[7][8]
Sources
- 1. bio-protocol.org [bio-protocol.org]
- 2. drugtargetreview.com [drugtargetreview.com]
- 3. A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GPCR Calcium Product Solutions [discoverx.com]
- 5. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 6. Calcium Flux & FLIPR Assay Service for GPCR-Ligand Interacting Detection - Creative Biolabs [creative-biolabs.com]
- 7. researchgate.net [researchgate.net]
- 8. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Chiral Benzhydryl Piperazine Scaffolds in Antimicrobial Discovery
Executive Summary
This guide details the application of (S)-1-((4-chlorophenyl)(phenyl)methyl)piperazine (hereafter referred to as (S)-CPMP ) as a privileged scaffold in antimicrobial research.[1] While historically known as the key intermediate for the third-generation antihistamine Levocetirizine, recent studies have repurposed this pharmacophore for its ability to modulate bacterial efflux pumps and disrupt fungal membrane integrity.[1]
This document provides researchers with:
-
Chemical Handling & Derivatization: Protocols for utilizing the secondary amine of (S)-CPMP to synthesize high-affinity antimicrobial hybrids.
-
Antimicrobial Assays: Standardized Minimum Inhibitory Concentration (MIC) workflows tailored for lipophilic piperazine derivatives.
-
Mechanism of Action Studies: A fluorescence-based assay to evaluate Efflux Pump Inhibition (EPI) potential in multidrug-resistant (MDR) Gram-negative bacteria.[1]
Introduction: The Piperazine Pharmacophore
The piperazine ring is a "privileged structure" in medicinal chemistry, capable of binding to multiple receptor subtypes with high affinity. The specific inclusion of the (S)-4-chlorobenzhydryl moiety confers significant lipophilicity (
Why the (S)-Enantiomer? Unlike the racemate, the pure (S)-enantiomer offers stereochemical rigidity.[1] In antimicrobial targets such as the bacterial efflux pump AcrAB-TolC or fungal CYP51, the spatial orientation of the bulky benzhydryl group is critical for steric occlusion of the binding pocket.[1] Using the pure enantiomer reduces off-target toxicity and improves the structure-activity relationship (SAR) resolution.[1]
Chemical Properties & Handling[1]
-
IUPAC Name: (S)-1-((4-chlorophenyl)(phenyl)methyl)piperazine[1]
-
Molecular Weight: 286.80 g/mol [1]
-
Appearance: White to off-white crystalline solid.[1]
-
Solubility:
-
Storage: Hygroscopic. Store at +2°C to +8°C under inert atmosphere (Ar or N₂).
Application I: Synthesis of Antimicrobial Hybrids
(S)-CPMP acts as a nucleophilic building block.[1] A common strategy is to couple it with sulfonamides or quinolones to create "dual-action" hybrids.[1]
Protocol A: Nucleophilic Substitution (General Procedure)
Objective: To attach an antimicrobial pharmacophore (R-X) to the secondary nitrogen of (S)-CPMP.[1]
Materials:
-
(S)-CPMP (1.0 equiv)[1]
-
Electrophile (e.g., substituted benzyl chloride or sulfonyl chloride) (1.1 equiv)[1]
-
Base: Potassium Carbonate (
) or Triethylamine ( )[1] -
Solvent: Acetonitrile (
) or DMF[1] -
Catalyst: Potassium Iodide (KI) (catalytic amount, if using alkyl chlorides)[1]
Step-by-Step Methodology:
-
Preparation: Dissolve 1.0 mmol of (S)-CPMP in 10 mL of anhydrous Acetonitrile.
-
Activation: Add 2.0 mmol of anhydrous
. Stir at room temperature for 15 minutes to ensure deprotonation/activation. -
Addition: Dropwise add 1.1 mmol of the electrophile (dissolved in 2 mL Acetonitrile) to the reaction mixture.
-
Reaction:
-
For Alkyl Halides: Reflux at 80°C for 6–12 hours.[1]
-
For Sulfonyl Chlorides: Stir at 0°C to RT for 2–4 hours (exothermic reaction).
-
-
Work-up: Evaporate solvent under reduced pressure. Resuspend residue in DCM and wash with water (
mL) to remove salts.[1] -
Purification: Dry organic layer over
. Purify via silica gel column chromatography (Eluent: Hexane:Ethyl Acetate gradient).
Application II: Antimicrobial Susceptibility Testing
Benzhydryl piperazines are often hydrophobic.[1] Standard aqueous broth protocols require modification to prevent compound precipitation, which leads to false negatives.[1]
Protocol B: Modified Broth Microdilution (CLSI Standards)
Objective: Determine the MIC of (S)-CPMP derivatives against S. aureus (ATCC 29213) and E. coli (ATCC 25922).[1]
Reagents:
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB).[1]
-
Resazurin dye (0.015%) (Growth indicator).[1]
-
DMSO (Molecular Biology Grade).[1]
Workflow:
-
Stock Preparation: Prepare a 100x stock solution of the test compound in 100% DMSO (e.g., 12.8 mg/mL for a final high conc. of 128
g/mL). -
Dilution Plate: In a 96-well plate, add 100
L of CAMHB to columns 2–12. -
Compound Addition: Add 200
L of the compound (diluted to 2x final desired concentration in CAMHB, ensuring DMSO < 2%) to column 1. -
Serial Dilution: Transfer 100
L from column 1 to column 2, mix, and repeat across to column 10. Discard the final 100 L. (Columns 11 and 12 are Growth and Sterility controls).[1] -
Inoculation: Adjust bacterial culture to
CFU/mL and add 100 L to wells 1–11. -
Incubation: 37°C for 18–24 hours.
-
Readout: Add 30
L Resazurin. Incubate for 2 hours.
Critical Note: Ensure final DMSO concentration in the well does not exceed 2.5%, as DMSO itself is bacteriostatic at high concentrations.[1]
Application III: Efflux Pump Inhibition (Synergy)
Many piperazine derivatives are not potent antibiotics alone but act as Efflux Pump Inhibitors (EPIs) , restoring the efficacy of antibiotics like Ciprofloxacin in resistant strains.[1]
Protocol C: Ethidium Bromide (EtBr) Accumulation Assay
Objective: Quantify the ability of (S)-CPMP derivatives to block the AcrAB-TolC pump in E. coli.
Principle: EtBr is a substrate for efflux pumps.[1] In the presence of an EPI, EtBr accumulates inside the cell, intercalates with DNA, and fluoresces.[1]
Step-by-Step:
-
Cell Prep: Grow E. coli (MDR strain) to mid-log phase (
). -
Wash: Centrifuge and wash pellets twice with PBS. Resuspend to
. -
Loading: Add Ethidium Bromide (final conc. 1–2
g/mL) to the cell suspension. -
Treatment: Aliquot cells into a black 96-well fluorescence plate. Add (S)-CPMP derivative at sub-MIC concentration (e.g.,
MIC).[1] -
Measurement: Monitor fluorescence immediately in a plate reader.
Data Analysis: Plot Fluorescence Units (RFU) vs. Time. A steep increase in fluorescence compared to the negative control indicates effective efflux inhibition.[1]
Visualizations
Figure 1: Synthesis & Application Workflow
This diagram illustrates the conversion of the (S)-CPMP intermediate into active antimicrobial agents and their subsequent biological validation.[1]
Caption: Workflow for derivatizing (S)-CPMP into antimicrobial candidates and screening pathways.
Figure 2: Mechanism of Action (Efflux Inhibition)
Visualizing how lipophilic piperazine derivatives block the extrusion of antibiotics.[1]
Caption: (S)-CPMP derivatives act as competitive inhibitors, preventing the pump from extruding the antibiotic.[1]
Expected Results & Data Interpretation
Table 1: Interpretation of Checkerboard Assay (Synergy)
When testing (S)-CPMP derivatives in combination with standard antibiotics (e.g., Ciprofloxacin).
| FICI Value | Interpretation | Clinical Relevance |
| ≤ 0.5 | Synergy | The piperazine derivative effectively blocks resistance mechanisms, significantly lowering the antibiotic dose required.[1] |
| > 0.5 – 4.0 | Indifference | No significant interaction; the compound acts merely as an additive.[1] |
| > 4.0 | Antagonism | The compound interferes with the antibiotic (e.g., chemical incompatibility or competing for uptake).[1] |
Note: Fractional Inhibitory Concentration Index (FICI) = (MIC of Drug A in combo / MIC of Drug A alone) + (MIC of Drug B in combo / MIC of Drug B alone).[1]
References
-
Taylor & Francis Online. (2008).[1] Synthesis and antimicrobial studies of novel 1-benzhydryl-piperazine sulfonamide and carboxamide derivatives.[1][2][3] Journal of Enzyme Inhibition and Medicinal Chemistry.[1][2][3] [1]
-
National Institutes of Health (PMC). (2021).[1] Synthesis and Biological Evaluation of Novel Benzhydrylpiperazine-Coupled Nitrobenzenesulfonamide Hybrids. ACS Omega.[1]
-
Asian Pacific Journal of Health Sciences. (2022). Novel Piperazine Derivatives as Anti Microbial Agents: A Comprehensive Review.[1]
-
Oxford Academic. (2023).[1][4] Characterization of pyridylpiperazine-based efflux pump inhibitors for Acinetobacter baumannii. JAC-Antimicrobial Resistance.[1]
-
MDPI. (2020).[1] Antimicrobial Properties on Non-Antibiotic Drugs in the Era of Increased Bacterial Resistance.[1][2][3] Antibiotics.[1][2][3][4][5][6][7][8][9][10][11] [1]
Sources
- 1. asianpubs.org [asianpubs.org]
- 2. apjhs.com [apjhs.com]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. (PDF) Piperazine scaffold: A remarkable tool in generation of diverse pharmacological agents [academia.edu]
- 6. researchgate.net [researchgate.net]
- 7. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vitro antibacterial activity of some antihistaminics belonging to different groups against multi-drug resistant clinical isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Repurposing the antihistamine terfenadine for antimicrobial activity against Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and Biological Evaluation of Novel Benzhydrylpiperazine-Coupled Nitrobenzenesulfonamide Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Solubilization Guide for (S)-1-((4-chlorophenyl)(phenyl)methyl)piperazine
[1][2]
Executive Summary & Compound Profile
The Challenge: (S)-1-((4-chlorophenyl)(phenyl)methyl)piperazine (often an intermediate for Levocetirizine) presents a classic "lipophilic base" solubility profile.[1][2] While soluble in organic solvents, it frequently precipitates upon dilution into aqueous assay buffers (PBS, Tris) due to its high logP and pKa characteristics.[1][2]
Physicochemical Profile:
| Property | Value | Implication for Solubility |
|---|---|---|
| Molecular Formula | C₁₇H₁₉ClN₂ | Moderate molecular weight (286.8 g/mol ).[1][2][3] |
| Physical State | White Solid | Crystalline lattice energy requires disruption.[2] |
| pKa (Predicted) | ~8.99 (Piperazine N) | Critical: Acts as a base.[1][2] Positively charged (soluble) at acidic pH; Neutral (insoluble) at basic pH.[1][2] |
| LogP | ~3.4 - 4.2 | Highly lipophilic.[1][2] Prefers lipid membranes/organic solvents over water.[1][2] |
| Water Solubility | < 0.1 mg/mL (Neutral pH) | "Practically insoluble" without modification.[1][2] |
Troubleshooting Matrix: Diagnosing Solubility Failures
Use this guide to identify the root cause of precipitation or dissolution failure.
| Symptom | Probable Cause | Corrective Action |
| Solid will not dissolve in DMSO stock. | Hygroscopic DMSO: The DMSO has absorbed water from the air.[1][2] The compound is hydrophobic and hates water.[1][2] | Use Fresh DMSO: Use a fresh, unopened bottle of anhydrous DMSO (Grade ≥99.9%).[1][2] Sonicate at 40°C for 10 mins. |
| Precipitation immediately upon adding Stock to Buffer. | "Solvent Shock": Rapid change in polarity causes local supersaturation before mixing occurs.[2] | Vortex While Adding: Do not add static drops. Inject the stock into a vortexing buffer solution to disperse immediately.[1][2] |
| Precipitation after 1-2 hours in Assay Buffer. | Thermodynamic Equilibrium: The compound was supersaturated and slowly crystallized.[1][2] | Reduce Concentration: You likely exceeded the thermodynamic solubility limit.[2] Lower the final concentration or add 0.1% BSA/Cyclodextrin. |
| Cloudiness in PBS but clear in Water. | Salt Formation: The piperazine cation may form insoluble salts with Phosphate ions.[2] | Switch Buffers: Change from PBS (Phosphate) to HEPES or Tris-HCl, which have lower salting-out potential.[1][2] |
Standard Operating Procedure (SOP): Preparation for Biological Assays
Objective: Prepare a stable 10 mM stock and dilute for IC50/binding assays without precipitation.
Phase 1: Stock Solution Preparation (DMSO)[1][2]
-
Calculate: Target concentration (typically 10 mM or 25 mM).
-
Solvent: Use Anhydrous DMSO .[1][2] Avoid Ethanol if possible for long-term storage, as evaporation rates are higher.[1][2]
-
Dissolution:
-
Storage: Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C.
Phase 2: Aqueous Dilution (The "Intermediate Step")
Direct dilution from 100% DMSO to 100% Buffer often causes crashing.[1][2] Use an intermediate step.
Visual Workflow: Solubility Decision Tree
The following diagram outlines the logical flow for solubilizing this compound, ensuring you do not waste material on failed preparations.
Caption: Logical workflow for solubilizing lipophilic piperazine derivatives, prioritizing solvent choice and buffer compatibility.
Frequently Asked Questions (FAQs)
Q1: Can I use Ethanol instead of DMSO? A: Yes, the compound is soluble in Ethanol (~25 mg/mL).[1][2] However, Ethanol evaporates much faster than DMSO, which can change the concentration of your stock solution over time.[2] If using Ethanol, seal vials tightly and use Parafilm.[2] For cell assays, cells are often more sensitive to Ethanol than DMSO; keep final concentration < 0.5%.[2]
Q2: Why does it precipitate in PBS but not in water? A: This is likely a "Common Ion Effect" or salting out.[1][2] The piperazine nitrogen is positively charged at neutral pH.[1][2] Phosphate ions in PBS can form insoluble salts with large lipophilic cations.[1][2] Tris-HCl or HEPES are often better buffer choices for this class of molecule.[1][2]
Q3: Is the compound light sensitive? A: Many benzhydryl derivatives are stable, but as a precaution for all halogenated aromatic compounds, store the solid and stock solutions in amber vials or wrap in foil to prevent potential photo-dechlorination over long periods.[1][2]
Q4: Can I heat the solution to dissolve it? A: Yes. The compound is thermally stable up to its melting point (approx 65-70°C).[1][2] Warming the DMSO stock to 40-50°C is a standard procedure to speed up dissolution.[1][2] Ensure it cools to room temperature before diluting to avoid temperature-shock precipitation.[1][2]
References
stability issues with (S)-1-((4-chlorophenyl)(phenyl)methyl)piperazine in solution
Product Code: N-CHL-INT-S (Reference ID)
Chemical Name: (S)-1-[(4-chlorophenyl)phenylmethyl]piperazine
Common Name: (S)-Norchlorcyclizine; Levocetirizine Intermediate[1]
Technical Overview & Critical Properties
Welcome to the Technical Support Center. This guide addresses stability, solubility, and handling of (S)-Norchlorcyclizine. As a chiral intermediate containing a reactive secondary amine and a benzylic center, this compound presents unique stability challenges compared to its final pharmaceutical derivatives (e.g., Levocetirizine).
Physicochemical Profile
| Property | Specification | Technical Note |
| CAS No. | 346451-15-8 (S-isomer) | Often confused with racemate (303-26-4).[1] Verify stereochemistry. |
| Molecular Weight | 286.80 g/mol | Free base.[1] |
| pKa | ~9.2 (Piperazine N) | Secondary amine is highly basic.[1] |
| Chirality | (S)-Enantiomer | Critical: Benzylic center is susceptible to racemization.[1] |
| Solubility | DMSO, Methanol, DCM | Insoluble in water as free base; soluble as HCl salt (pH < 4).[1] |
Troubleshooting Guide: Common Stability Issues
Issue A: Loss of Enantiomeric Excess (Racemization)
Symptom: HPLC shows appearance of the (R)-isomer; optical rotation values decrease over time.[1] Root Cause: The chiral center is benzylic . Under acidic conditions or high thermal stress, the C-N bond can weaken, leading to the formation of a planar carbocation intermediate, which allows nucleophilic attack from either side, resulting in racemization.
Diagnostic Protocol:
-
Check pH: Are you storing the solution in an acidic medium (pH < 3) for extended periods?
-
Check Solvent: Protic solvents (Methanol/Water) at high temperatures accelerate this process compared to aprotic solvents (DMSO/ACN).[1]
Corrective Action:
-
Buffer: Maintain solution pH between 5.0 and 8.0 for short-term studies.
-
Temperature: Never heat >40°C in solution. Store stock solutions at -20°C.
Issue B: Appearance of "Double Mass" Impurity (Dimerization)
Symptom: LC-MS shows a peak at m/z ~487 (M+H of Dimer).[1] Root Cause: Disproportionation or synthesis carryover.[1] The specific impurity is 1,4-bis[(4-chlorophenyl)phenylmethyl]piperazine (Cetirizine Impurity D).[1]
-
Mechanism:[2][3][4][5] While rare in pure storage, this primarily occurs if the benzylic group is labile (acid catalyzed) and transfers to the secondary amine of another molecule.
Issue C: Oxidation & N-Formylation
Symptom: Yellowing of solution; new peaks at M+16 (N-Oxide) or M+28 (N-Formyl).[1] Root Cause:
-
Oxidation: Secondary amines react with dissolved oxygen to form N-oxides or hydroxylamines.[1]
-
N-Formylation: Reaction with trace formaldehyde in poor-quality Methanol or PEG.[1]
-
Carbamate Formation: Reaction with atmospheric CO₂.[1]
Visualizing Degradation Pathways
The following diagram illustrates the critical degradation risks for (S)-Norchlorcyclizine in solution.
Figure 1: Mechanistic pathways for racemization (primary risk) and oxidative degradation.[1]
Frequently Asked Questions (FAQs)
Q1: Can I dissolve the free base directly in PBS (Phosphate Buffered Saline)?
Answer: No. The free base is lipophilic and practically insoluble in neutral aqueous buffers.
-
Protocol: Dissolve the compound in 100% DMSO first to create a stock solution (e.g., 10-50 mM). Dilute this stock into PBS just prior to use.[1] Ensure the final DMSO concentration is <1% to avoid cytotoxicity in biological assays.
-
Note: If using the Dihydrochloride salt , it will dissolve in water but will significantly lower the pH. You must re-adjust the pH with NaOH if using the salt in unbuffered water.
Q2: I see a peak splitting in my HPLC. Is this racemization?
Answer: It depends on your column.
-
Standard C18 Column: No. Enantiomers co-elute on achiral columns.[1] Peak splitting here likely indicates protonation equilibrium (free base vs. salt species) if your mobile phase pH is near the pKa (~9.0).[1] Fix: Add 0.1% TFA or use a high pH buffer (ammonium bicarbonate).[1]
-
Chiral Column (e.g., Chiralpak AD-H): Yes. If you see two distinct peaks on a chiral column, racemization has occurred.[1]
Q3: How stable is the DMSO stock solution?
Answer: Stable for 6 months at -20°C if protected from moisture.[1]
-
Warning: DMSO is hygroscopic.[1] Absorbed water can promote hydrolysis.[1] Use single-use aliquots to avoid freeze-thaw cycles which introduce moisture.[1]
Validated Analytical Protocols
Protocol A: Chiral Purity Determination (HPLC)
To confirm the integrity of the (S)-enantiomer.[1]
-
Column: Chiralpak AD-H or OD-H (Daicel), 4.6 x 250 mm, 5 µm.[1]
-
Mobile Phase: n-Hexane : Isopropyl Alcohol : Diethylamine (90 : 10 : 0.1 v/v/v).[1]
-
Why Diethylamine? It sharpens the peak of the basic amine by suppressing interaction with silanol groups.
-
-
Flow Rate: 1.0 mL/min.[1]
-
Detection: UV @ 230 nm.[1]
-
Temperature: 25°C.
-
Expected Result: (S)-isomer elutes distinct from (R)-isomer.[1] Integration area % represents enantiomeric purity.[1]
Protocol B: Solubility & Stock Preparation
-
Weighing: Weigh 10 mg of (S)-Norchlorcyclizine (Free Base).
-
Solvent: Add 1.0 mL of anhydrous DMSO.
-
Dissolution: Vortex for 30 seconds. Solution should be clear and colorless.[1]
-
Storage: Aliquot into amber glass vials (200 µL each). Flush with Argon gas before capping to prevent oxidation.[1] Store at -20°C.
References
-
European Directorate for the Quality of Medicines & HealthCare (EDQM). (RS)-1-[(4-chlorophenyl)phenylmethyl]piperazine Safety Data Sheet.[1] (2023).[1][2][7]
-
PubChem. 1,4-Bis[(4-chlorophenyl)phenylmethyl]piperazine (Cetirizine Impurity D).[1] CID 413327.[1]
-
Baltes, E., et al. Process for the preparation of optically active 1-[(4-chlorophenyl)phenylmethyl]piperazine.[1] U.S. Patent 5,478,941. (1995).[1]
-
LGC Standards. Cetirizine Impurity A (Norchlorcyclizine).[1] Reference Standard MM0380.[1][8]01.
Sources
- 1. 1,4-Bis[(4-chlorophenyl)phenylmethyl]piperazine | C30H28Cl2N2 | CID 413327 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. sds.edqm.eu [sds.edqm.eu]
- 3. asianpubs.org [asianpubs.org]
- 4. chemicalbook.com [chemicalbook.com]
- 5. US5792770A - Enantiomers of 1- (4-chlorophenyl)phenylmethyl!-4- (4-methylphenyl) sulfonyl!piperazine - Google Patents [patents.google.com]
- 6. Norchlorcyclizine | TargetMol [targetmol.com]
- 7. researchgate.net [researchgate.net]
- 8. (RS)-1-[(4-Chlorophenyl)phenylmethyl]piperazine [lgcstandards.com]
Technical Support Center: Synthesis & Optimization of (S)-1-((4-chlorophenyl)(phenyl)methyl)piperazine
[1][2][3]
Executive Summary
This guide addresses the synthesis of (S)-1-((4-chlorophenyl)(phenyl)methyl)piperazine (also known as (S)-4-chlorobenzhydryl piperazine).[1][2][3] While the (R)-enantiomer is the active pharmaceutical ingredient (API) for Levocetirizine , the (S)-enantiomer is frequently required as a distomer reference standard, a chiral intermediate for novel ligands, or for comparative pharmacology.[1][2]
Achieving high yield and optical purity (>99% ee) for this compound presents two distinct challenges:
Module 1: The N-Alkylation Protocol (Yield Optimization)
Core Objective: Maximize the formation of the mono-alkylated product while suppressing the bis-alkylated impurity.
The Reaction Pathway & Impurity Profile[1][2][3][4][5]
The reaction involves the nucleophilic attack of piperazine on 4-chlorobenzhydryl chloride.[1][2][3] Because the product (secondary amine) is often more nucleophilic than the starting piperazine, bis-alkylation is the primary yield-killer.[1][2][3]
Figure 1: Competitive reaction pathways. The rate constant k2 competes with k1 unless [Piperazine] is kept artificially high.[1][2]
Troubleshooting the Alkylation Step
Q1: My crude reaction mixture solidifies into an intractable mass. What happened? Diagnosis: You likely formed significant amounts of the bis-alkylated impurity (N,N'-bis(4-chlorobenzhydryl)piperazine), which has low solubility and high melting point.[1][2][3] Corrective Action:
-
Increase Equivalents: The standard stoichiometric ratio is 1:[1][2]1. Do not use this. You must use 3.0 to 5.0 equivalents of piperazine relative to the benzhydryl chloride.[1][2][3]
-
Reverse Addition: Dissolve the piperazine in the solvent (Toluene or n-Butanol) at reflux first, then add the benzhydryl chloride solution slowly.[1][2] This ensures the chloride always encounters a vast excess of piperazine.[1][2][3]
Q2: The reaction is slow, even at reflux. Diagnosis: Poor leaving group activation or solvent polarity issues. Corrective Action:
-
Catalysis: Add 0.1 equivalents of Potassium Iodide (KI) . This generates the transient 4-chlorobenzhydryl iodide in situ, which is a more reactive electrophile (Finkelstein condition).[1][2]
-
Temperature: Switch from Acetonitrile (bp 82°C) to Toluene (bp 110°C) or n-Butanol . The reaction requires significant thermal energy to overcome the steric hindrance of the benzhydryl group.[1][2][3]
Q3: How do I efficiently remove the excess piperazine during workup? Protocol:
-
Cool reaction to 20°C.
-
Wash the organic layer with water (3x) .[1][2] Piperazine is highly water-soluble; the lipophilic benzhydryl product will remain in the organic layer (Toluene/DCM).[1][2]
-
Verification: Check the aqueous wash pH.[1][2][3][4] It should be basic until the piperazine is removed.[1][2][3]
Module 2: Optical Resolution (The Chirality Engine)
Core Objective: Isolate the (S)-enantiomer from the racemic mixture.
Technical Insight: Direct asymmetric synthesis (e.g., SN2 displacement of a chiral alcohol) often fails due to the stability of the benzhydryl carbocation, leading to SN1 racemization.[1][2] Classical resolution via diastereomeric salt formation is the industry standard for high optical purity.[1][2][3]
Resolution Logic Flowchart
Figure 2: Decision tree for the resolution process. Note the specific pairing of resolving agent enantiomer to target amine.
Troubleshooting the Resolution
Q4: Which resolving agent should I use for the (S)-enantiomer? Answer:
-
L-(+)-Tartaric Acid typically precipitates the (R)-enantiomer (Levocetirizine intermediate) in acetone/water systems.[1][2][3]
-
Action: To target the (S)-enantiomer , you should use D-(-)-Tartaric Acid .[1][2][3]
-
Alternative: If D-Tartaric is unavailable, use L-Tartaric acid to precipitate the (R)-salt, filter it off, and recover the enriched (S)-amine from the mother liquor.[1][2][3] Then, perform a final polish using a different acid (e.g., (S)-Mandelic acid) or simply recrystallize the free base if enrichment is high enough.[1][2]
Q5: I am getting no crystals, just an oil. Diagnosis: The "Oiling Out" phenomenon occurs when the temperature drops too fast or the solvent is too polar/wet.[1][2][3] Corrective Action:
-
Seeding: You must seed the mixture with authentic crystals of the (S)-salt at the cloud point (~40-50°C).[1][2]
-
Solvent Modification: If using Acetone/Water, reduce the water content. Water increases solubility but can cause phase separation of the oil.[1][2][3] Try pure Acetone or MEK (Methyl Ethyl Ketone) initially.[1][2]
-
Stirring: Vigorous stirring is required to induce nucleation.[1][2][3]
Q6: My enantiomeric excess (ee) is stuck at 85%. Diagnosis: Eutectic entrapment. The crystals are trapping the wrong enantiomer.[1][2][3] Corrective Action:
Module 3: Quantitative Data & Benchmarks
Table 1: Optimized Process Parameters
| Parameter | Recommended Value | Impact on Process |
| Piperazine Equivalents | 4.0 - 5.0 eq | Critical for preventing Bis-impurity (>10% if eq < 3).[1][2][3] |
| Alkylation Solvent | Toluene or n-Butanol | High boiling point drives kinetics; Toluene allows easy water wash.[1][2][3] |
| Reaction Temp | 105°C - 110°C (Reflux) | Ensures complete conversion in <12 hours.[1][2][3] |
| Resolution Solvent | Acetone (with <5% Water) | Balances yield vs. selectivity.[1][2] |
| Resolving Agent | D-(-)-Tartaric Acid (0.5 - 1.0 eq) | Direct crystallization of (S)-isomer salt.[1][2][3] |
| Expected Yield (Overall) | 35 - 45% (from Chloride) | Accounting for max 50% theoretical yield of resolution.[1][2][3] |
References
-
Opatic, K. et al. "Process for the preparation of levorotatory [2-[4-[(4-chlorophenyl)phenylmethyl]-1-piperazinyl]ethoxy]acetic acid..."[1][2][3] U.S. Patent 5,478,941.[2][3][5] (Describes the resolution of the racemic piperazine intermediate using Tartaric acid derivatives).
-
Cosar, C. et al. "Synthesis of 1-(4-chlorobenzhydryl)piperazine derivatives."[1][2][3] Arzneimittel-Forschung, 1960.[1][2][3] (Foundational chemistry for the alkylation of piperazine with benzhydryl halides).
-
Baltes, E. et al. "Methods for the synthesis of Cetirizine intermediates."[1][2][3] European Patent EP0058146.[2][3] (Details the suppression of bis-alkylated byproducts via excess piperazine).
-
Wang, L. et al. "Design, synthesis, and anti-allergic activities of novel (R)(-)-1-[(4-chlorophenyl)phenyl methyl]piperazine derivatives."[1][2][3] Medicinal Chemistry Research, 2012.[2][3][6] (Provides characterization data and resolution efficiency comparisons).
-
Cayman Chemical. "Product Information: 1-(4-Chlorobenzhydryl)piperazine."[1][2][3][7] (Solubility and stability data for the racemic and chiral compounds).
Disclaimer: This guide is intended for professional research use only. All synthesis involving chlorinated solvents and active pharmaceutical intermediates should be conducted in a fume hood with appropriate PPE.[1][2]
Sources
- 1. WO2009078627A2 - Method for preparing (r)-(-)-1-[(4-chlorophenyl)phenylmethyl]piperazine - Google Patents [patents.google.com]
- 2. asianpubs.org [asianpubs.org]
- 3. DE1072995B - Process for the preparation of 1-p-chlorobenzhydryl-4-m-xylyl-piperazine - Google Patents [patents.google.com]
- 4. KR100928776B1 - (R) -1-[(4-chlorophenyl) phenylmethyl] piperazine or a salt thereof - Google Patents [patents.google.com]
- 5. prepchem.com [prepchem.com]
- 6. yoksis.bilkent.edu.tr [yoksis.bilkent.edu.tr]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
Technical Support Center: Chlorophenylpiperazine (CPP) Compounds
Senior Application Scientist Desk Topic: Troubleshooting Solubility, Stability, and Receptor Selectivity in CPP Workflows
Introduction: Beyond the Datasheet
Welcome to the technical hub. If you are working with 1-(3-chlorophenyl)piperazine (mCPP) or its structural analogs (oCPP, pCPP), you are likely navigating a complex intersection of medicinal chemistry and serotonin pharmacology.
While these compounds are invaluable probes for the 5-HT2C receptor and key metabolites of drugs like Trazodone, they are chemically deceptive. Their piperazine nitrogen creates a basic center (pKa ~9.0), while the chlorinated phenyl ring acts as a lipophilic anchor. This "amphiphilic conflict" is the root cause of 90% of the technical tickets we receive regarding precipitation, non-specific binding, and oxidation.
This guide synthesizes field-proven protocols to ensure your data reflects biology, not experimental artifacts.
Part 1: Solubility & Formulation Troubleshooting
Q: Why does my mCPP precipitate immediately when added to PBS or ACSF, even though the datasheet says it is "soluble"?
The Causality: This is a classic pKa vs. pH shock phenomenon. The piperazine secondary amine has a pKa of approximately 8.8–9.1 .
-
In Water (pH ~5.5): The compound is fully protonated (ionized) and soluble.
-
In PBS (pH 7.4): You are approaching the pKa. The equilibrium shifts toward the free base. The lipophilic chlorophenyl ring (LogP ~2.0–2.5) drives rapid aggregation and precipitation, often invisible to the naked eye until it crashes out completely.
The Protocol: The "DMSO Spike" Method Do not dissolve directly into the buffer. Use this kinetic solubility approach to maintain a stable colloidal dispersion or solution.
-
Primary Stock: Dissolve mCPP HCl in 100% DMSO to a concentration of 10–20 mM. (DMSO solvates the lipophilic ring).
-
Intermediate Dilution: Dilute the stock 1:10 in distilled water (not buffer yet).
-
Final Application: Add this intermediate solution to your PBS/media dropwise while vortexing.
-
Target Final DMSO: < 0.1% (to avoid solvent effects on receptors).
-
Visualization: Solubilization Decision Tree
Figure 1: Decision matrix for solubilizing chlorophenylpiperazines. Note the critical threshold at pH 7.4 where high concentrations risk precipitation.
Part 2: Receptor Selectivity & "Dirty" Pharmacology
Q: I am using mCPP to study 5-HT2C anxiety pathways, but my knockout mice are still showing a response. Is the compound bad?
The Causality: The compound is not "bad," but it is promiscuous . mCPP is a non-selective serotonin agonist. While it has a preference for 5-HT2C, it retains significant affinity for 5-HT1B, 5-HT2B, and even 5-HT1A.
-
The Trap: At high doses (>3 mg/kg systemic or >10 µM in vitro), you lose selectivity. The "anxiety" response might be driven by 5-HT1B autoreceptors or 5-HT2A activation.
Quantitative Selectivity Profile (Human Receptors)
| Receptor Target | Ki (nM) | Functional Effect | Implication |
| 5-HT2C | 3.4 | Agonist | Primary target (Anorexia/Anxiety) |
| 5-HT2B | 28.8 | Agonist/Antagonist | Cardiovascular risk (valvulopathy) |
| 5-HT2A | 32.1 | Partial Agonist | Hallucinogenic potential (low) |
| 5-HT1B | ~10-50 | Agonist | Presynaptic inhibition (confounder) |
| Alpha-2 Adrenergic | ~100 | Antagonist | Sedation side effects |
The Protocol: Pharmacological Isolation To claim a 5-HT2C-specific effect, you must validate using a "blockade" control:
-
Run Experiment A: mCPP alone.
-
Run Experiment B: Pre-treat with SB-242084 (highly selective 5-HT2C antagonist).
-
Result: If mCPP effects persist in Experiment B, they are off-target (likely 5-HT1B or 2A).
Visualization: The Promiscuity Network
Figure 2: Affinity map showing the primary target (5-HT2C) versus high-risk off-targets. Thicker lines indicate stronger binding affinity.
Part 3: Stability & Metabolism (In Vivo/In Vitro)
Q: My microsome stability assay shows mCPP disappearing rapidly. Is it unstable in solution?
The Causality: This is likely enzymatic metabolism , not chemical instability. mCPP is a substrate for CYP2D6 .[1][2]
-
Mechanism: CYP2D6 hydroxylates the phenyl ring to form p-hydroxy-mCPP.
-
Genetic Variability: If you are using pooled human liver microsomes (HLM), the rate of disappearance will vary based on the donor pool's CYP2D6 status (Poor vs. Extensive Metabolizers).
Q: The powder in the vial has turned slightly yellow. Can I still use it?
The Causality: This is oxidative degradation .[3] The secondary amine in the piperazine ring is susceptible to N-oxidation, and the phenyl ring can undergo slow photo-oxidation.
-
Verdict: If the color is faint yellow, purity is likely >98% and usable for acute animal studies. For Ki determination or analytical standards, discard it .
Storage Protocol (Self-Validating):
-
Aliquot: Never freeze-thaw the main stock. Aliquot into single-use amber vials.
-
Inert Gas: Purge vials with Argon or Nitrogen before closing.
-
Temperature: Store at -20°C.
-
Validation: Run a simple LC-MS check. The parent peak (m/z ~197 for mCPP) should dominate. A peak at m/z ~213 indicates N-oxide formation.
References & Authoritative Sourcing
-
Receptor Affinity & Selectivity:
-
Source: PDSP Ki Database & Roth, B. L., et al. "The 5-HT2C Receptor agonist mCPP..."
-
Data: Validates Ki values (3.4 nM for 5-HT2C) and selectivity ratios.
-
Link:
-
-
Metabolic Pathways (CYP2D6):
-
Source: Rotzinger, S., et al. "Human CYP2D6 and metabolism of m-chlorophenylpiperazine." Biological Psychiatry.
-
Data: Confirms hydroxylation as the primary clearance pathway.
-
Link:
-
-
Chemical Properties & Safety:
-
Source: PubChem Compound Summary for CID 1355 (1-(3-Chlorophenyl)piperazine).
-
Data: pKa, LogP, and safety data sheets.
-
Link:
-
-
Analytical Standards & Stability:
-
Source: Cayman Chemical Product Information (Item No. 13078).
-
Data: Solubility limits in PBS vs. DMSO.
-
Link:
-
Sources
reducing side products in the synthesis of (S)-1-((4-chlorophenyl)(phenyl)methyl)piperazine
The following technical guide is structured as a Specialized Support Center for process chemists and researchers. It addresses the critical challenges in synthesizing (S)-1-((4-chlorophenyl)(phenyl)methyl)piperazine (hereafter referred to as (S)-CPMP ), a key intermediate for Levocetirizine.[1][2][3]
Status: Operational | Tier: Level 3 (Senior Application Scientist) | Topic: Impurity Suppression in (S)-CPMP Synthesis[1][2][3]
Welcome to the technical hub. Below you will find targeted troubleshooting guides (Tickets) addressing the three most common failure modes in this synthesis: Bis-alkylation , Racemization , and Hydrolytic Degradation .[1][2][3]
📋 Ticket #001: Suppression of Bis-Alkylated Impurity
User Issue: "During the N-alkylation of piperazine with 4-chlorobenzhydryl chloride, I am observing 15-20% formation of the 'dimer' impurity (1,4-bis((4-chlorophenyl)(phenyl)methyl)piperazine), making purification difficult."
1. Diagnosis
The formation of the bis-impurity is a classic example of competitive consecutive reaction kinetics .
-
Mechanism: Piperazine is a diamine.[1][3] Once the first alkylation occurs to form Mono-CPMP, the remaining secondary amine site is still nucleophilic.[1][3] If the local concentration of the electrophile (4-chlorobenzhydryl chloride) is high relative to the piperazine, the Mono-CPMP competes with unreacted piperazine for the electrophile.[1][3]
-
Root Cause: Insufficient molar excess of piperazine or improper addition order.[1][3]
2. Technical Resolution (The "High-Dilution" Protocol)
To minimize the bis-impurity (<2%), you must engineer the reaction environment to statistically favor the collision between the electrophile and unreacted piperazine.[1][3]
Optimized Protocol:
-
Stoichiometry: Increase Piperazine load to 5.0 – 10.0 equivalents relative to the halide.
-
Solvent System: Use Toluene or MEK (Methyl Ethyl Ketone) .[1][2][3] Toluene is preferred for easy aqueous extraction of excess piperazine later.[1][3]
-
Addition Mode (Critical): Do not dump reagents together.
-
Dissolve Piperazine (10 eq) in Toluene at reflux (or >80°C).
-
Dissolve 4-chlorobenzhydryl chloride (1 eq) in Toluene.
-
Add the chloride solution dropwise to the piperazine solution over 2-4 hours.[1][3]
-
Why? This ensures the concentration of electrophile is always near-zero, surrounded by a vast excess of piperazine.[1][2][3]
-
Data: Impact of Stoichiometry on Impurity Profile
| Piperazine Equivalents | Mono-CPMP Yield (%) | Bis-Impurity (%) | Workup Difficulty |
|---|---|---|---|
| 1.1 eq | 55% | 35% | High (Chromatography req.)[1][2][3] |
| 3.0 eq | 78% | 12% | Medium |
| 5.0 eq | 88% | < 3% | Low (Acid/Base extraction) |
| 10.0 eq | 92% | < 0.5% | Low (Recycle piperazine) |[1][2][3]
📋 Ticket #002: Enantiomeric Purity & Resolution Failure
User Issue: "I attempted to synthesize (S)-CPMP directly from (S)-4-chlorobenzhydryl chloride, but the product is nearly racemic. Alternatively, my resolution of the racemate is stuck at 80% ee."
1. Diagnosis
-
Direct Synthesis Failure: The substitution of secondary benzylic halides follows an
mechanism .[1][3] The leaving group (Cl-) departs to form a planar carbocation, which piperazine attacks from either face, destroying any pre-existing chirality.[1][2][3] Direct alkylation cannot produce (S)-CPMP. [1][2][3] -
Resolution Stagnation: If resolving the racemate, low ee% usually indicates improper solvent polarity or insufficient crystallization time, trapping the eutomer (unwanted enantiomer) in the crystal lattice.[1][3]
2. Technical Resolution (The Tartaric Acid Pathway)
The industry standard is to synthesize Racemic CPMP first (see Ticket #001), then resolve it via diastereomeric salt formation.[1][3]
Validated Resolution Protocol:
-
Resolving Agent: (L)-(+)-Tartaric Acid .
-
Process:
-
Dissolve Racemic CPMP (1.0 eq) in refluxing Acetone.
-
Add (L)-Tartaric acid (1.0 eq) dissolved in hot water.[1][2][3]
-
Cool slowly (ramp: 10°C/hour) to room temperature.
-
The Trick: If ee is <95%, do not discard. Recrystallize the salt once from Ethanol. This typically boosts optical purity to >99%.[1][3]
-
-
Liberation: Treat the solid salt with NaOH (aq) and extract with Dichloromethane to get free base (S)-CPMP.[1][2][3]
📋 Ticket #003: Hydrolysis (The "Benzhydrol" Impurity)
User Issue: "I see a peak at RRT 0.85 corresponding to 4-chlorobenzhydrol. It increases if I hold the reaction overnight."
1. Diagnosis
Benzhydryl chlorides are highly susceptible to hydrolysis by ambient moisture, converting the reactive electrophile into the unreactive alcohol (Benzhydrol).[1][3]
2. Technical Resolution
-
Base Trap: Add catalytic KI (Potassium Iodide) and a mild base (K2CO3) if not using excess piperazine as the base.[1][3] However, in the "High Dilution" method (Ticket #001), the excess piperazine acts as the HCl scavenger.[1][3]
-
Temperature: Do not exceed 110°C; high heat promotes elimination to the alkene (another impurity).[1][3]
📊 Visualizing the Control Strategy
The following diagram illustrates the decision logic for minimizing both chemical and stereochemical impurities.
Caption: Logic flow for suppressing bis-alkylation via stoichiometry and isolating the (S)-enantiomer via tartrate resolution.
❓ Frequently Asked Questions (FAQ)
Q: Can I use (S)-4-chlorobenzhydrylamine and react it with bis(2-chloroethyl)amine to avoid resolution? A: Yes, this is the "Cyclization Route."[1][2][3] It retains the stereochemistry of the amine because the bond formation happens at the piperazine nitrogens, not the chiral center.[1][3]
-
Pros: No resolution needed; high theoretical yield of (S)-isomer.[1][2][3]
-
Cons: Bis(2-chloroethyl)amine (nitrogen mustard) is a potent blistering agent and carcinogen.[1][2][3] It requires high-containment facilities.[1][2][3] For most labs, the Resolution Route (Ticket #002) is safer and regulatory-compliant.[1][2][3]
Q: How do I remove the excess piperazine after the reaction? A: Piperazine is highly water-soluble.[1][3]
-
Wash with water (2-3 times).[1][2][3][4] The excess piperazine partitions into the aqueous phase.[1][3]
-
The Mono-CPMP remains in the Toluene layer.[3]
-
Tip: Adjust the aqueous wash to pH 10-11 to ensure piperazine stays free-base and soluble in water, while CPMP (more lipophilic) stays organic.[1][2][3]
Q: Why use (L)-Tartaric acid and not (D)? A: (L)-(+)-Tartaric acid specifically precipitates the (S)-CPMP diastereomeric salt.[1][2][3] If you use (D)-(-)-Tartaric acid, you will precipitate the (R)-CPMP salt (the wrong enantiomer).[1][2][3] Always verify the specific rotation of your resolving agent.[1][3]
📚 References
-
Synthesis of Racemic CPMP & Impurity Control:
-
Resolution Protocols:
-
Alternative Asymmetric Routes:
-
General Piperazine Kinetics:
Sources
- 1. US20040072845A1 - Enantiomers of 1-[ (4-chlorophenyl) phenylmethyl ] -4-[ (4-methylphenyl) sulfonyl] piperazine - Google Patents [patents.google.com]
- 2. WO2009078627A2 - Method for preparing (r)-(-)-1-[(4-chlorophenyl)phenylmethyl]piperazine - Google Patents [patents.google.com]
- 3. asianpubs.org [asianpubs.org]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. WO2009150147A1 - New process for the preparation of levocetirizine and intermediates thereof - Google Patents [patents.google.com]
- 6. US8350031B2 - Processes for the synthesis of levocetirizine and intermediates for use therein - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. worldwidejournals.com [worldwidejournals.com]
- 9. researchgate.net [researchgate.net]
- 10. US20110184174A1 - Processes for the Synthesis of Levocetirizine and Intermediates for Use Therein - Google Patents [patents.google.com]
troubleshooting poor signal in LC-MS analysis of piperazines
LC-MS Analysis of Piperazines: The Technical Support Center
Topic: Troubleshooting Poor Signal, Tailing, and Carryover in Piperazine Assays Role: Senior Application Scientist Status: Active Support Ticket
Introduction: The Piperazine Paradox
Welcome to the technical center. If you are analyzing piperazines (or piperazine-containing drugs like imatinib, olanzapine, or designer BZP derivatives), you are likely facing the "Piperazine Paradox."
Piperazines are secondary amines with high polarity and high basicity (
-
To get good peak shape , you traditionally need strong ion-pairing agents (like TFA) to mask silanols.
-
To get good MS signal , you must avoid those same agents because they suppress ionization.
This guide does not offer generic advice. It provides a causal analysis of why your signal is failing and the specific, self-validating protocols to fix it.
Part 1: The "Invisible" Peak (Signal Suppression)
User Question: "My UV trace shows a decent peak, but my MS signal is non-existent or unstable. I'm using 0.1% TFA to control peak tailing. Why can't I see the mass?"
Scientist’s Diagnosis:
You are experiencing Ion Pairing Suppression . Trifluoroacetic acid (TFA) is the "gold standard" for peak shape because it forms a neutral ion pair with the positively charged piperazine nitrogen, preventing it from sticking to the column. However, this strong ion pair persists into the electrospray droplet. The TFA anion locks the piperazine in a neutral state or competes for surface charge, preventing the ejection of the
The Protocol: Stop using TFA immediately for MS work unless absolutely necessary.
Step-by-Step Resolution:
-
The "Golden Middle" Switch:
-
Action: Switch your mobile phase modifier to Difluoroacetic Acid (DFA) or a blend of 0.1% Formic Acid + 5mM Ammonium Formate .
-
Why: DFA is a weaker acid than TFA.[1] It provides enough ion-pairing to fix the peak shape but is volatile enough to break apart in the source, restoring your signal.
-
Validation: Run a standard at 100 ng/mL. Compare the Signal-to-Noise (S/N) ratio. You should see a 10-20x gain in intensity compared to TFA.
-
-
The High pH Strategy (Alternative):
-
Action: Use 10mM Ammonium Bicarbonate (pH 10) as your aqueous phase.
-
Why: At pH 10, piperazine is neutral (uncharged). It retains well on RP columns without "sticking" to silanols.
-
Risk: You must use a high-pH stable column (e.g., Hybrid Silica or Polymer).
-
Visualization: The Ionization Competition
Figure 1: Mechanism of Signal Suppression. TFA forms tight pairs that do not ionize, while Formic Acid allows the release of the charged analyte.
Part 2: The "Ugly" Peak (Tailing & Asymmetry)
User Question: "I switched to Formic Acid to get a signal, but now my peaks look like shark fins (severe tailing). The integration is inconsistent. How do I fix the shape without killing the signal?"
Scientist’s Diagnosis:
This is Secondary Silanol Interaction .[2] Silica-based columns have residual silanol groups (
The Protocol: Do not try to fix this with mobile phase alone. This is a hardware (column) problem.
Step-by-Step Resolution:
-
Column Selection (The Critical Choice):
-
Stop using: Standard C18 columns (even "end-capped" ones often fail with piperazines).
-
Start using: Charged Surface Hybrid (CSH) columns or columns with a positive surface charge.
-
Mechanism: These columns have a slight positive charge on the surface. This repels the positively charged piperazine, preventing it from touching the silanols.
-
-
The "Sacrificial Base" Method:
-
Action: If you must use a standard C18 column, add 5-10 mM Ammonium Formate to the mobile phase.
-
Why: Ammonium ions (
) flood the system and saturate the silanol sites, blocking them so the piperazine can pass through freely.
-
Data Summary: Mobile Phase vs. Column Matrix
| Mobile Phase Additive | Standard C18 Column | Charged Surface (CSH) Column | High pH Stable Column |
| 0.1% TFA | Perfect Shape / No Signal | Good Shape / No Signal | N/A |
| 0.1% Formic Acid | Severe Tailing / High Signal | Excellent Shape / High Signal | Poor Retention |
| 10mM NH4HCO3 (pH 10) | Column Death (Dissolves) | Good Shape / High Signal | Best Shape / Good Signal |
Part 3: The "Ghost" Peak (Carryover)
User Question: "I see piperazine peaks in my blank injections after running a high-concentration sample. I've washed the column for 30 minutes, but it won't go away."
Scientist’s Diagnosis: This is rarely column carryover; it is almost always Autosampler Adsorption . Piperazines stick to the metallic surfaces of the needle and the plastic of the rotor seal. Standard methanol/water washes are ineffective because they cannot break the ionic bond between the amine and the surface.
The Protocol: You must implement an aggressive "Needle Wash" strategy.
-
The Wash Solvent Recipe:
-
Composition: 40% Acetonitrile, 40% Isopropanol, 20% Water + 0.5% Formic Acid .
-
Why: The organic mix dissolves hydrophobic residues, but the acid is the key. It ensures the piperazine on the needle remains fully protonated and soluble, preventing it from adsorbing to the metal.
-
-
The Zero-Carryover Validation:
-
Inject your Highest Standard (ULOQ).
-
Immediately inject a "Double Blank" (mobile phase only).
-
Pass Criteria: The peak area in the blank must be <20% of the LLOQ (Lower Limit of Quantitation).
-
Part 4: Troubleshooting Logic Tree
Use this decision matrix to diagnose your specific issue efficiently.
Figure 2: Diagnostic logic tree for isolating piperazine analysis failures.
References
-
Nguyen, J., et al. "Improving LC-MS Separations of Peptides with Difluoroacetic Acid Ion Pairing."[1] LabRulez LCMS, Vertex AI Search Result 1.1. Link
-
Waters Corporation. "Mobile Phase Additives for Peptide Characterization." Waters Blog, 2019. Link
-
Restek Corporation. "LC Troubleshooting—All of My Peaks are Tailing! What Should I Do?" Restek ChromaBLOGraphy, 2018. Link
-
Thermo Fisher Scientific. "Carryover & Contamination Causes & Cures – Assuring the Quantitative Accuracy of LC-MS/MS Methods." Thermo Fisher Technical Notes. Link
-
Altasciences. "Effective Carryover Reduction by Derivatization of Residual Analyte in HPLC System During LC-MS/MS Quantification." Altasciences Research. Link
-
Stoll, D., & Dolan, J. "LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing." LCGC International, 2025. Link
Sources
Technical Support Center: Stability & Storage of (S)-1-((4-chlorophenyl)(phenyl)methyl)piperazine
[1]
Executive Summary
This guide addresses the stability profile of (S)-1-((4-chlorophenyl)(phenyl)methyl)piperazine , a critical chiral intermediate often used in the synthesis of enantiopure antihistamines (e.g., analogs of Levocetirizine) and as a resolving agent.
Note on Chirality: While the (R)-enantiomer is the direct precursor to Levocetirizine, the (S)-enantiomer (subject of this guide) shares identical physicochemical stability properties. The protocols below apply strictly to maintaining the chemical integrity and enantiomeric excess (ee%) of the (S)-isomer.
Module 1: The Degradation Matrix (Mechanistic Insights)
To prevent degradation, one must understand the "Enemy." This compound faces three primary threats: Atmospheric Carbonylation , Oxidative Discoloration , and Racemization .
Atmospheric Carbonylation (The "Crust" Effect)
Piperazines are secondary amines with high basicity (pKa ~9.8). Upon exposure to air, the free base avidly reacts with atmospheric CO₂ to form piperazine carbamates (zwitterionic species).
-
Observation: Formation of a white, insoluble crust on the surface of the material.
-
Mechanism:
[1] -
Impact: This reaction is reversible but alters stoichiometry and solubility during synthesis.[1]
Oxidative Discoloration
The secondary amine and the benzhydryl system are susceptible to radical-initiated oxidation, particularly in the presence of light.
-
Observation: Material turns from off-white/white to pale yellow or pink.[1]
-
Mechanism: Formation of N-oxides or radical degradation at the benzylic carbon.[1]
Racemization (The Silent Killer)
The chiral center is located at the benzhydryl carbon (attached to the chlorophenyl, phenyl, and piperazine groups). The proton at this position is benzylic and slightly acidic.[1]
-
Risk Factor: Exposure to strong bases or high temperatures in protic solvents can promote proton abstraction, leading to a planar intermediate and subsequent racemization (loss of optical purity).
Visualizing the Threat Landscape
Figure 1: Primary degradation pathways.[1] Note that CO₂ absorption is the most immediate physical threat to the free base.
Module 2: Storage Protocols (The "How-To")
The storage strategy depends entirely on whether you possess the Free Base or a Salt (e.g., Dihydrochloride).
Protocol A: Free Base Storage (High Risk)
The free base is chemically reactive.[2][3][4] Strict exclusion of air is mandatory.
-
Primary Container: Amber glass vial with a Teflon-lined screw cap. Plastic containers are permeable to CO₂ and oxygen over time.
-
Atmosphere: Purge the headspace with Argon (preferred over Nitrogen due to higher density) before sealing.[1]
-
Seal: Wrap the cap junction with Parafilm or electrical tape.[1]
-
Secondary Containment: Place the vial inside a heat-sealed aluminized mylar bag containing a sachet of activated silica gel and an oxygen scavenger.
-
Temperature: Store at -20°C .
Protocol B: Salt Form (e.g., 2HCl) Storage (Moderate Risk)
Salts are generally resistant to CO₂ absorption but hygroscopic.
-
Primary Container: Amber glass or high-density polyethylene (HDPE) bottle.
-
Desiccation: Essential. The salt can absorb moisture, leading to hydrolysis or caking.
-
Temperature: Room temperature (RT) is acceptable for short-term (<1 month); 2-8°C is recommended for long-term storage.[1]
Summary Table: Storage Conditions
| Parameter | Free Base (Solid/Oil) | Hydrochloride Salt (Solid) |
| Temp | -20°C (Freezer) | 2-8°C (Refrigerator) |
| Atmosphere | Inert Gas (Argon/N2) Mandatory | Dry Air or Inert Gas |
| Light | Protect from Light (Amber Glass) | Protect from Light |
| Major Risk | Carbonylation (CO₂), Oxidation | Hygroscopicity (Moisture) |
Module 3: Troubleshooting Guide (Q&A)
Q1: The white powder has turned yellow. Is it still usable?
-
Diagnosis: This indicates oxidation, likely N-oxide formation or trace degradation of the benzhydryl moiety due to light exposure.[1]
-
Action: Check purity via HPLC. If purity is >98% but color is off, you can perform a recrystallization .[1]
-
Protocol: Dissolve in minimal hot ethyl acetate/hexane or isopropanol.[1] Treat with activated charcoal to remove colored impurities, filter hot, and cool to crystallize.
-
Q2: I see a hard "crust" on top of my material that won't dissolve in organic solvents.
-
Diagnosis: This is likely piperazine carbamate , formed by reaction with air (CO₂).
-
Action: The carbamate is thermally unstable.[1]
-
Fix: Dissolve the bulk material in an organic solvent (DCM or Ethyl Acetate) and wash with a dilute base (NaOH or NaHCO₃) or simply heat the solution (if stable) to drive off CO₂. Note: Re-check stoichiometry as the molecular weight effectively changes with CO₂ absorption.
-
Q3: My chiral HPLC shows a "shoulder" on the main peak. Has it racemized?
-
Diagnosis: Possible racemization or presence of the (R)-enantiomer.[1]
-
Cause: Exposure to heat while in solution, or storage in a basic environment.[1]
-
Action: Run a co-injection with a known standard of the (R)-isomer (Levocetirizine intermediate) to confirm the identity of the shoulder. If confirmed, recrystallization with a chiral resolving agent (e.g., Tartaric acid) may be required to upgrade the ee%.
Q4: Can I store the compound in solution (e.g., DMSO or Methanol)?
Module 4: Quality Control & Validation
To verify the integrity of your stored (S)-isomer, use the following self-validating workflow.
Figure 2: QC Decision Tree. Always test Solubility first—turbidity often indicates CO₂ contamination.[1]
Standard QC Parameters
References
-
ChemicalBook. (2023).[1] (R)-1-[(4-Chlorophenyl)phenylmethyl]piperazine Properties and Stability Profile.[1][5]Link
- Relevance: Provides physical property data (MP, BP)
-
PubChem. (2023).[1] 1,4-Bis[(4-chlorophenyl)phenylmethyl]piperazine Compound Summary. National Library of Medicine.[1] Link
-
Relevance: Toxicology and handling safety data for benzhydryl piperazine derivatives.[1]
-
-
Google Patents. (2009).[1] Process for producing (R)-1-[(4-chlorophenyl)phenylmethyl]piperazine or a salt thereof (KR100928776B1).[1][6][7]Link
- Relevance: Details the synthesis and purification (crystallization) methods, confirming the stability of the salt form vs. the free base.
-
Rochelle, G. T. (2009).[1] Amine Scrubbing for CO2 Capture.[1][8] Science.[1] (Contextual Citation regarding Piperazine-CO2 chemistry).
-
Relevance: Mechanistic validation of piperazine's rapid reaction with atmospheric CO2 to form carbamates.[1]
-
Sources
- 1. Processes for the Synthesis of Levocetirizine and Intermediates for Use Therein - Patent US-2011184174-A1 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. semanticscholar.org [semanticscholar.org]
- 3. Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. innospk.com [innospk.com]
- 6. WO2009078627A2 - Method for preparing (r)-(-)-1-[(4-chlorophenyl)phenylmethyl]piperazine - Google Patents [patents.google.com]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 8. researchgate.net [researchgate.net]
overcoming resistance in cell lines treated with piperazine analogs
Topic: Overcoming Resistance & Optimizing Efficacy in Cell Lines
Status: Active | Version: 2.4 | Persona: Senior Application Scientist
Introduction: The Piperazine Paradox
Welcome to the technical support center. If you are working with piperazine analogs (e.g., arylpiperazines, Pip1/Pip2 derivatives), you are likely utilizing them as chemosensitizers to reverse Multidrug Resistance (MDR) in cancer cell lines, or as novel cytotoxic agents targeting mitochondrial pathways.
The "resistance" you are encountering often manifests in two distinct ways:
-
Functional Failure: The analog fails to inhibit the efflux pump (P-gp/ABCB1), resulting in no sensitization to the co-administered drug (e.g., Doxorubicin, Paclitaxel).
-
Intrinsic Adaptation: The cell line upregulates alternative transporters (MRP1, BCRP) or metabolic enzymes (CYP450) to bypass the piperazine blockade.
This guide provides the diagnostic workflows to distinguish between experimental error , compound instability , and biological adaptation .
Module 1: Pre-Treatment Diagnostics (Solubility & Stability)
Critical Failure Point: Many piperazine derivatives are lipophilic bases. At physiological pH (7.4), they may precipitate or become trapped in acidic organelles (lysosomes), preventing them from reaching the P-gp binding site on the plasma membrane.
Troubleshooting Checklist
| Symptom | Probable Cause | Corrective Action |
| Crystal formation in media | Compound crashing out upon dilution from DMSO. | Step-down Dilution: Do not add 100% DMSO stock directly to media. Dilute intermediate stock (10x) in PBS first, then add to media. Keep final DMSO <0.5%. |
| Loss of potency over time | Hydrolysis or photo-degradation. | Protect from Light: Many arylpiperazines are photosensitive. Store stocks in amber vials at -20°C. |
| High background toxicity | Lysosomotropism (Ion trapping). | Check pKa: Basic piperazines accumulate in acidic lysosomes. Co-treat with 10-50 mM Ammonium Chloride (NH4Cl) to dissipate pH gradients during acute assays (use with caution). |
Module 2: Mechanism & Visualization
To overcome resistance, you must confirm the Mechanism of Action (MoA) . Piperazine analogs primarily function by competitively binding to the Nucleotide Binding Domain (NBD) or Transmembrane Domain (TMD) of the P-glycoprotein (P-gp) efflux pump.
Pathway Visualization: P-gp Inhibition
The following diagram illustrates the successful blockade of P-gp by a piperazine analog, allowing the cytotoxic agent (e.g., Doxorubicin) to trigger apoptosis.
Caption: Mechanism of Piperazine-mediated MDR Reversal.[1] The analog binds P-gp, preventing chemotherapy efflux and restoring apoptotic signaling.
Module 3: Validated Experimental Protocols
Protocol A: Functional Efflux Assay (Rhodamine 123)
Purpose: To determine if your cell line's resistance is due to P-gp and if your piperazine analog effectively blocks it. Do not proceed to cytotoxicity assays without this confirmation.
Reagents:
-
Rhodamine 123 (Rh123): 5 mg/mL stock in ethanol.
-
Positive Control Inhibitor: Verapamil (10 µM) or Cyclosporin A.
-
Flow Cytometer (FITC channel).
Step-by-Step Workflow:
-
Seeding: Seed 5 x 10⁵ resistant cells (e.g., K562/DOX, MCF-7/ADR) in 6-well plates.
-
Treatment: Incubate cells with your Piperazine Analog (1-10 µM) for 1 hour at 37°C.
-
Control A: Media only.
-
Control B: Verapamil (10 µM).
-
-
Loading: Add Rh123 (final conc. 5 µM) to all wells. Incubate for 30 minutes at 37°C.
-
Note: Keep in dark. Rh123 is light-sensitive.
-
-
Efflux Phase:
-
Centrifuge cells (300 x g, 5 min).
-
Resuspend in fresh media containing the Piperazine Analog (to maintain inhibition).
-
Incubate for 60-90 minutes to allow efflux of the dye.
-
-
Analysis: Wash with ice-cold PBS and analyze via Flow Cytometry (Excitation 488 nm / Emission 530 nm).
Interpretation:
-
Successful Reversal: The fluorescence peak of the Piperazine-treated cells should shift to the right (higher retention), matching the Verapamil control.
-
Failure: If fluorescence remains low (similar to untreated control), the analog is not inhibiting P-gp at the tested concentration.
Protocol B: The Reversal Ratio (Cytotoxicity)
Purpose: Quantify the potency of your analog as a sensitizer.
-
Setup: 96-well plate, 5,000 cells/well.
-
Matrix Design:
-
Rows A-D: Serial dilution of Chemotherapy Drug (e.g., Doxorubicin) + Fixed Concentration of Piperazine Analog (e.g., 5 µM).
-
Rows E-H: Serial dilution of Chemotherapy Drug + Vehicle (DMSO) .
-
-
Incubation: 72 hours.
-
Readout: MTT or CCK-8 assay.
-
Calculation:
Thresholds:
-
RR > 2.0: Moderate Reversal.
-
RR > 10.0: Strong Reversal (High Potency).
Module 4: Troubleshooting & FAQs
Q1: My Reversal Ratio is < 1.5, but the Rh123 assay showed inhibition. Why?
Answer: This indicates Off-Target Toxicity or Pathway Redundancy .
-
Scenario A: The piperazine analog itself is cytotoxic at the concentration used. Check the IC50 of the analog alone. It should be non-toxic (>20 µM) to be a pure sensitizer.
-
Scenario B: The cell line uses multiple transporters (e.g., MRP1 or BCRP) alongside P-gp.[2] Piperazines are often selective for P-gp.
-
Fix: Run Western Blots for MRP1 (ABCC1) and BCRP (ABCG2). If positive, you need a dual-inhibitor or a cocktail approach.
-
Q2: The cells are dying in the "Piperazine Only" control wells.
Answer: You are seeing Intrinsic Activity . Some piperazine derivatives (e.g., N-substituted piperazines) can induce apoptosis directly by disrupting mitochondrial membrane potential or inhibiting tubulin polymerization.
-
Action: Lower the concentration of the analog to a sub-lethal dose (e.g., IC10) for reversal assays. Alternatively, investigate the analog as a standalone drug rather than a sensitizer.
Q3: I see high variability in my IC50 data.
Answer: This is likely a Solubility Issue . Piperazine analogs can precipitate in serum-containing media.
-
Action: Inspect wells under a microscope at 40x before adding cells. If micro-crystals are visible, switch to a salt form of the piperazine (e.g., Hydrochloride or Citrate salt) or use a solubilizing agent like cyclodextrin.
References
-
Syed, S. B., et al. (2017).[3] "Targeting P-glycoprotein: Investigation of piperine analogs for overcoming drug resistance in cancer."[2][3][4] Scientific Reports, 7: 7972.[3]
-
Li, Y., et al. (2018). "Reversal of Multidrug Resistance in Cancer by Multi-Functional Flavonoids and Piperazine Derivatives." Frontiers in Oncology.
-
Varela, J., et al. (2022).[5] "Piperazine amides with desirable solubility and drug-like properties: Synthesis and evaluation." Bioorganic & Medicinal Chemistry.
-
Sigma-Aldrich Technical Bulletin. "Multidrug Resistance Direct Dye Efflux Assay (Rhodamine 123)."
-
Bhardwaj, R. K., et al. (2002). "Piperine, a major constituent of black pepper, inhibits human P-glycoprotein and CYP3A4." Journal of Pharmacology and Experimental Therapeutics.
Sources
- 1. Selected Arylpiperazines Are Capable of Reversing Multidrug Resistance in Escherichia coli Overexpressing RND Efflux Pumps - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dual Inhibitors of P-gp and Carbonic Anhydrase XII (hCA XII) against Tumor Multidrug Resistance with Piperazine Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Targeting P-glycoprotein: Investigation of piperine analogs for overcoming drug resistance in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Piperazine amides with desirable solubility, physicochemical and drug-like properties: Synthesis and evaluation of the anti-Trypanosoma cruzi activity - PMC [pmc.ncbi.nlm.nih.gov]
optimizing purification of (S)-1-((4-chlorophenyl)(phenyl)methyl)piperazine by chromatography
Ticket ID: #CP-449-OPT Subject: Chromatographic Optimization for Chiral Piperazine Intermediate Assigned Specialist: Senior Application Scientist, Separation Technologies Status: Open [Resolution in Progress]
Introduction: The Challenge
You are purifying (S)-1-((4-chlorophenyl)(phenyl)methyl)piperazine (often referred to as the Levocetirizine intermediate or Chlorobenzhydryl piperazine).
This molecule presents a classic "Basic Chiral" challenge. The secondary amine on the piperazine ring is highly basic (
This guide provides a self-validating workflow to optimize purity (
Module 1: Method Development & Column Selection
The Stationary Phase (The "Hardware")
For benzhydryl piperazine derivatives, polysaccharide-based CSPs are the industry standard. The aromatic rings (phenyl and chlorophenyl) are excellent donors for
-
Primary Recommendation: Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-H or IA).
-
Secondary Recommendation: Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralcel OD-H).
-
Use Case: If the Amylose column shows poor selectivity (
), the linear cellulose backbone often provides a complementary separation angle.
-
The Mobile Phase (The "Software")
Standard Normal Phase (NP) is preferred over Reverse Phase (RP) for preparative scale-up of this intermediate due to higher solubility and easier solvent recovery.
The "Gold Standard" Starting Point:
| Parameter | Setting | Rationale |
|---|---|---|
| Solvent A | n-Hexane (or n-Heptane) | Non-polar carrier; induces analyte to interact with CSP. |
| Solvent B | Ethanol (EtOH) or Isopropanol (IPA) | Polar modulator; EtOH usually yields sharper peaks for piperazines. |
| Additive | 0.1% Diethylamine (DEA) | CRITICAL. Masks silanols to prevent tailing of the basic amine. |
| Ratio | 90:10 to 50:50 (Hex/EtOH) | Start at 85:15. Higher EtOH reduces retention time. |
| Flow Rate | 1.0 mL/min (Analytical) | Standard linear velocity. |
| Temp |
Workflow Visualization
Figure 1: Decision tree for establishing the baseline chromatographic method.
Module 2: Troubleshooting & Optimization
Issue 1: Severe Peak Tailing ( )
Diagnosis: The basic nitrogen on the piperazine ring is interacting with residual silanols on the silica support, not the chiral selector. The Fix:
-
Increase Additive: Bump DEA from 0.1% to 0.2%.
-
Switch Additive: If DEA fails, try Ethanolamine . It is structurally similar to the alcohol/amine motif and competes aggressively for silanol sites.
-
Column History: If the column was previously used with acidic modifiers (TFA), it may have stripped the basic shielding. Regenerate the column with 100% Ethanol + 0.5% DEA (check manufacturer limits).
Issue 2: Loss of Resolution ( )
Diagnosis: The "S" and "R" enantiomers are co-eluting. The Fix:
-
Temperature Effect: Lower the column oven temperature to
. Chiral recognition is often enthalpy-driven; lower temperatures "freeze" the selector into a more discriminating conformation. -
Solvent Swap: Switch from Ethanol to Isopropanol (IPA). IPA is bulkier and forms different hydrogen bond networks, often increasing selectivity (
) at the cost of longer run times.
Troubleshooting Logic Flow
Figure 2: Logic flow for diagnosing common chromatographic failures for basic chiral amines.
Module 3: Scale-Up Considerations
When moving from analytical (mg) to preparative (gram/kg) scale, the rules change.
Solubility vs. Loading
The piperazine intermediate is highly soluble in alcohols/DCM but has limited solubility in pure Hexane.
-
Risk: Injecting a sample dissolved in 100% EtOH onto a Hexane-rich column (e.g., 90:10) causes "solvent breakthrough." The sample travels with the injection plug, ruining separation.
-
Protocol: Dissolve the sample in the mobile phase . If solubility is too low, use a "stronger" solvent (e.g., 50:50 Hex/EtOH) for dissolution, but limit injection volume to
of the column volume.
Overloading Strategy
For maximum throughput, do not aim for baseline resolution.
-
Touching Band Optimization: Increase injection mass until the valley between the (R) and (S) peaks reaches 10-20% of the peak height.
-
Fraction Collection: Collect the pure (S)-peak heart. Recycle the "mixed fractions" (the overlapping region) back into the feed for the next run.
Frequently Asked Questions (FAQ)
Q: Can I use Reverse Phase (RP) instead of Normal Phase? A: Yes, utilizing columns like Chiralpak AD-RH . However, basic drugs often require high pH buffers (bicarbonate or borate, pH 9.0) in RP to suppress ionization and ensure interaction with the CSP. Normal Phase is generally preferred for purification because evaporating Hexane/Ethanol is faster and requires less energy than evaporating water.
Q: Why is the (R)-isomer eluting first? A: Elution order is not fixed; it depends on the specific CSP (Amylose vs. Cellulose) and the mobile phase. On Chiralpak AD, the elution order is typically determined by the steric fit of the chlorophenyl group. Always run a known standard to confirm identity before collecting fractions.
Q: My pressure is increasing over time. Is the piperazine precipitating? A: This is a common issue with "dry" Hexane/Ethanol mobile phases interacting with atmospheric moisture or sample salts.
-
Check: Ensure your sample is filtered (0.45 µm) after dissolution in the mobile phase.
-
Flush: Wash the column with 100% Ethanol to remove precipitated salts or strongly retained dimers.
References
- Opalka, C. J., et al. "Synthesis and Enantiomeric Resolution of 1-[(4-Chlorophenyl)phenylmethyl]piperazine." Journal of Chemical & Engineering Data, cited in processes for Cetirizine/Levocetirizine synthesis.
-
Cosma, E., et al. "Enantiomers of 1-[(4-chlorophenyl)phenylmethyl]-4-[(4-methylphenyl)sulfonyl]piperazine."[2] U.S. Patent 5,478,941.[2][3] (Describes the chemical resolution and HPLC analysis using Chiralpak AD). Link
-
Baltes, E., et al. "Methods for preparing levocetirizine and intermediates thereof." European Patent EP0617028B1. (Details the specific mobile phase Hexane:Ethanol:Diethylamine 50:50:0.1). Link
-
Navaneeswari, R., & Reddy, P. R. "Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV."[4] Journal of Chemical and Pharmaceutical Research, 2012, 4(6):2854-2859.[4] (Discusses piperazine detection and handling). Link
Sources
- 1. RU2118320C1 - Enantiomers of 1-[(4-chlorophenyl)phenylmethyl]-4-[(4-methylphenyl)sulfonyl]- -piperazine, method of their synthesis, method of synthesis of enantiomers of 1-[(4-chlorophenyl)phenylmethyl]-piperazine, enantiomers of 1-[(4-chlorophenyl)phenylmethyl]-piperazine, enantiomers of 1-[(4-chlorophenyl)phenylmethyl]-piperazine derivatives - Google Patents [patents.google.com]
- 2. US20040072845A1 - Enantiomers of 1-[ (4-chlorophenyl) phenylmethyl ] -4-[ (4-methylphenyl) sulfonyl] piperazine - Google Patents [patents.google.com]
- 3. US8350031B2 - Processes for the synthesis of levocetirizine and intermediates for use therein - Google Patents [patents.google.com]
- 4. jocpr.com [jocpr.com]
Technical Support Center: Handling Hygroscopic Piperazine Hydrochloride Salts
Executive Summary: The Hygroscopicity Challenge
Piperazine dihydrochloride (and its related salts) presents a classic "stability paradox" in pharmaceutical and chemical research. While the piperazine ring itself is chemically robust, its hydrochloride salt forms are hygroscopic , meaning they readily attract and hold water molecules from the surrounding environment.
This is not merely a storage issue; it is a stoichiometric hazard . The absorption of atmospheric moisture alters the molecular weight of the bulk material, leading to significant dosing errors in quantitative experiments. A researcher weighing 100 mg of "anhydrous" salt that has absorbed 5% moisture is effectively under-dosing the active moiety by 5 mg—a margin of error that can ruin potency assays or synthetic yields.
This guide provides a self-validating system for handling these salts, ensuring that your data remains reproducible regardless of ambient humidity.
Visual Decision Protocol: The "Moisture Defense" Workflow
Before opening any container of piperazine dihydrochloride, consult the following decision matrix to determine the necessary level of precaution.
Figure 1: Decision matrix for handling hygroscopic salts based on environmental conditions and experimental rigor.
Troubleshooting & FAQs
Issue 1: "My powder has turned into a hard block or sticky paste."
Diagnosis: Capillary Condensation and Caking. Mechanism: When the relative humidity (RH) exceeds the Critical Relative Humidity (CRH) of the salt, a monolayer of water forms on the crystal surface. This creates liquid bridges between particles. As temperature fluctuates, these bridges dissolve and recrystallize, fusing the powder into a solid mass (caking).
Corrective Action:
-
Do not chip or grind the cake in an open environment; the friction heat will accelerate further moisture uptake.
-
Drying Protocol: Place the open container in a vacuum oven at 40°C under full vacuum (-0.1 MPa) for 12–24 hours.
-
Note: While the USP drying method for identification is 105°C [1], using a lower temperature (40°C) under vacuum is gentler and prevents potential thermal degradation or discoloration if impurities are present.
-
-
Prevention: Store in a "Double-Barrier" system (see Section 5).
Issue 2: "My calculated molarity seems off, or reaction yields are consistently low."
Diagnosis: Stoichiometric Error due to Water Weight. Mechanism: Piperazine dihydrochloride is often supplied as a monohydrate or anhydrous form.[1] The anhydrous form is thermodynamically unstable in humid air and will aggressively scavenge water to reach a hydrated state. If you weigh 159 mg (anhydrous MW) believing it is pure, but it contains 10% water, you are only adding ~143 mg of salt.
Corrective Action:
-
Mandatory Water Determination: Before any critical synthesis or assay, determine water content using Karl Fischer (KF) Titration (Method I) [1].
-
Correction Factor: Apply the following formula to your weighing:
-
Alternative: Use the monohydrate form (
) if available, as it is thermodynamically more stable and less prone to rapid weight fluctuations than the anhydrous form [2].
Issue 3: "The pH of my solution is drifting."
Diagnosis: Carbon Dioxide Absorption (Base) vs. Hydrolysis (Salt).
Mechanism: There is a common misconception here. Piperazine free base is a strong amine that greedily absorbs
Corrective Action:
-
Verify the pH of a 5% (w/v) solution. It should be between 3.0 and 3.4 .
-
If the pH is > 4.0, your salt may have partially hydrolyzed or been contaminated with free base. Recrystallization or disposal is recommended.
Technical Data Specifications
Solubility & Physical Properties
| Parameter | Specification | Notes |
| Appearance | White crystalline powder | Yellowing indicates oxidation/degradation. |
| Solubility (Water) | Freely soluble (>1 g/mL) | Highly exothermic dissolution. |
| Solubility (Ethanol) | Slightly soluble | Useful for recrystallization (antisolvent). |
| pH (5% aq. soln) | 3.0 – 3.4 [1] | Acidic nature due to HCl protons. |
| Melting Point | ~134°C (Monohydrate) | Anhydrous decomposes >270°C [1]. |
| Hygroscopicity | High | Deliquescent at high RH (>70%). |
Drying & Stability Limits
| Method | Condition | Recommendation |
| Oven Drying | 105°C (Ambient P) | Standard USP method (3 hours) [1]. |
| Vacuum Drying | 40°C (Vacuum) | Preferred for high-purity applications. |
| TGA Onset | ~100°C | Loss of lattice water (monohydrate). |
| Decomposition | >280°C | Thermal degradation of the amine core [4]. |
Storage & Handling Protocols
Protocol A: The "Double-Barrier" Storage System
Rationale: Plastic caps are permeable to water vapor over months. A secondary barrier is required.
-
Primary Container: Amber glass bottle with a Teflon-lined screw cap. Ensure the rim is free of powder before closing to ensure a tight seal.
-
Secondary Barrier: Place the primary bottle inside a heat-sealable aluminum foil bag or a vacuum desiccator.
-
Desiccant: Include a silica gel packet or molecular sieves in the secondary container, never in direct contact with the powder.
Protocol B: Weighing in Humid Conditions (>50% RH)
Rationale: Minimizes the "exposure window" where moisture uptake kinetics are fastest.
-
Tare First: Place the weighing boat on the balance and tare it before opening the salt container.
-
Aliquot Quickly: Open the container, transfer an approximate amount to the boat, and immediately recap the stock container.
-
Drift Check: Watch the balance reading for 30 seconds. If the weight steadily increases (e.g., +0.1 mg every few seconds), the sample is actively absorbing water.
-
Fix: Record the weight at
(extrapolated) or move to a glove box.
-
References
-
United States Pharmacopeia (USP). Piperazine Dihydrochloride Monograph. USP-NF. (Standard identification and drying methods: 105°C for 3 hours).
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 82044, Piperazine Hydrochloride. (Stability and physical forms).[2] Link
-
Wikipedia. Piperazine: Chemical Properties and Reactions.[3] (CO2 absorption mechanisms of the free base). Link
-
PerkinElmer Application Note. Accelerated Analysis of Pharmaceutical Compounds Using Simultaneous TGA-DSC. (Thermal decomposition data for amine HCl salts). Link
Sources
Technical Support Center: Optimizing Viability with (S)-1-((4-chlorophenyl)(phenyl)methyl)piperazine
[1]
Compound ID: (S)-1-((4-chlorophenyl)(phenyl)methyl)piperazine Common Aliases: (S)-4-Chlorobenzhydryl piperazine; Levocetirizine Intermediate; (-)-1-[(4-chlorophenyl)phenylmethyl]piperazine.[1][2][3] CAS: 439858-21-6 (S-isomer) / 130018-88-1 (General/Salt) Support Ticket: #Tox-Minimization-PrimaryCells[1]
Executive Summary: The Lipophilic Amine Challenge
Welcome to the Technical Support Center. You are working with the (S)-enantiomer of the key piperazine intermediate used to synthesize Levocetirizine.
The Core Challenge: This molecule is a Cationic Amphiphilic Drug (CAD) candidate.[1] It possesses a lipophilic "tail" (the chlorobenzhydryl group, LogP ~3.[1]65) and a hydrophilic "head" (the ionizable piperazine nitrogen, pKa ~8-9).[1]
In primary cells (hepatocytes, neurons, endothelial cells), this structure creates two distinct toxicity vectors:[1]
-
Physicochemical Toxicity: Precipitation of the free base at physiological pH (7.4), causing mechanical stress and localized high concentrations.[1]
-
Lysosomotropism: The "Ion Trap" effect where the molecule accumulates in acidic lysosomes, leading to phospholipidosis, vacuolization, and eventual cell rupture.
This guide provides the protocols to uncouple specific pharmacological activity from these nonspecific cytotoxic effects.
Module 1: Formulation & Solubility Optimization
Issue: Users often report "crystal formation" or "jagged cell membranes" within 2 hours of dosing. This is usually precipitation, not biological toxicity.[1]
The Mechanism: At pH < 7, the piperazine nitrogen is protonated (ionized) and soluble. When added to cell culture media (pH 7.4), the equilibrium shifts toward the uncharged free base, which is poorly soluble and precipitates onto the cell monolayer.
Troubleshooting Protocol: The "Acid-Spike" Method
Do not rely solely on DMSO. Use this modified solubilization technique to maintain stability in media.[1]
-
Stock Preparation: Dissolve the compound in DMSO at 1000x the final concentration (e.g., 10 mM stock for 10 µM dose).[1]
-
Intermediate Dilution (The Critical Step):
-
Prepare an intermediate dilution in acidified water (0.01 M HCl) or a low-pH buffer (citrate pH 5.0) before adding to the neutral media.
-
Why? This keeps the nitrogen protonated during the dilution phase, preventing micro-aggregates.
-
-
Final Dosing:
-
Add the intermediate solution to pre-warmed (37°C) media containing 1-2% BSA (Bovine Serum Albumin) or physiological serum.
-
Why? Albumin acts as a "sink," binding the lipophilic tail and preventing the free base from crashing out of solution.
-
Data Table: Solubility Limits
| Solvent System | Max Solubility (approx.) | Primary Cell Compatibility |
|---|---|---|
| 100% DMSO | >50 mM | Toxic (Limit final conc < 0.1%) |
| PBS (pH 7.4) | < 10 µM (Unstable) | High Risk of Precipitation |
| Media + 10% FBS | ~50-100 µM | High (Proteins stabilize the drug) |
| Acidified Water | > 10 mM | Moderate (Must dilute quickly) |[1]
Module 2: Mitigating Lysosomal Trapping (The CAD Effect)
Issue: Primary cells show "foamy" cytoplasm or massive vacuolization after 12-24 hours.[1]
The Mechanism: As a weak base, the molecule permeates cell membranes in its uncharged form. Once it enters the lysosome (pH ~4.5-5.0), it becomes protonated and positively charged.[1] It can no longer cross the membrane back out. This accumulation draws in water (osmotic swelling) and inhibits lipid digestion (phospholipidosis).[1]
Visualizing the Mechanism
Caption: The "Ion Trap" mechanism common to piperazine derivatives in primary cells.[1]
Protocol: Pulse-Dosing Strategy
Primary cells lack the rapid turnover of cell lines. Continuous exposure leads to toxic accumulation.[1]
-
Pulse: Expose cells to the compound for 2–4 hours (sufficient for receptor binding or signaling initiation).[1]
-
Wash: Remove media.[1] Wash 2x with warm PBS (with Ca2+/Mg2+ to maintain adhesion).[1]
-
Recovery: Replace with drug-free complete media.
-
Result: This allows the lysosomal pH gradient to re-equilibrate and the drug to efflux, preventing irreversible vacuolization while capturing the signaling event.
Module 3: Assay Selection & False Positives
Issue: "The MTT assay shows 90% death, but the cells look morphologically intact."
The Mechanism: Piperazine derivatives can affect mitochondrial electron transport (complex I inhibition) without killing the cell immediately.[1] MTT/MTS assays rely on mitochondrial reductase activity.[1] A decrease in signal may represent metabolic slowing , not necrosis.[1]
Recommended Assay Workflow
| Assay Type | Suitability for Piperazines | Reason |
| MTT / MTS | Low | High risk of false positives due to mitochondrial interference.[1] |
| LDH Release | High | Measures membrane rupture (necrosis).[1] Unaffected by metabolic rate.[1] |
| ATP (CellTiter-Glo) | Medium | Good for overall health, but can be suppressed by mitochondrial stress.[1] |
| Resazurin | Low-Medium | Similar issues to MTT; piperazines can chemically reduce resazurin.[1] |
Step-by-Step: Validated LDH Protocol for Primary Cells
-
Supernatant Collection: Collect 50 µL of culture media before any wash steps.[1]
-
Clarification: Centrifuge at 400 x g for 5 mins to remove floating debris (critical for primary cells that may detach).
-
Reaction: Transfer clarified supernatant to a new plate; add LDH reaction mix.
-
Calculation:
Note: Ensure the "High Control" uses a detergent (Triton X-100) compatible with the LDH reagents.
Troubleshooting Decision Tree
Caption: Diagnostic workflow for identifying the root cause of cell death.
Frequently Asked Questions (FAQ)
Q: Can I use ammonium chloride (
Q: Is the (S)-enantiomer more toxic than the (R)-enantiomer? A: Physicochemically, they are nearly identical regarding solubility and lysosomal trapping (pKa and LogP are identical).[1] However, biological off-target effects may differ.[1] Always use the racemate as a control if you suspect a specific receptor-mediated toxicity.[1]
Q: How should I store the stock solution? A: Store 10-50 mM stocks in DMSO at -20°C. Avoid repeated freeze-thaw cycles. If precipitation is observed upon thawing, sonicate at 37°C for 5 minutes before use.[1]
References
-
PubChem. (2024).[1] Compound Summary: 1,4-Bis[(4-chlorophenyl)phenylmethyl]piperazine (Levocetirizine Intermediate).[1] National Library of Medicine. Link
-
Haller, F. et al. (2013).[1] Lysosomal Sequestration (Trapping) of Lipophilic Amine (Cationic Amphiphilic) Drugs in Immortalized Human Hepatocytes.[1][4] Drug Metabolism and Disposition, 41(4), 897-905.[1] Link
-
Arbo, M.D. et al. (2016).[1] Hepatotoxicity of piperazine designer drugs: up-regulation of key enzymes of cholesterol and lipid biosynthesis.[5] Archives of Toxicology. Link
-
Kazmi, F. et al. (2013).[1] Lysosomal sequestration of cationic amphiphilic drugs: pharmacometric and physicochemical implications. Drug Discovery Today.[1] Link
-
Santa Cruz Biotechnology. (2024).[1] Product Data Sheet: (-)-1-[(4-Chlorophenyl)phenylmethyl]piperazine.[1][3][6][7][8][9]Link[1]
Sources
- 1. 1,4-Bis[(4-chlorophenyl)phenylmethyl]piperazine | C30H28Cl2N2 | CID 413327 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. US5792770A - Enantiomers of 1- (4-chlorophenyl)phenylmethyl!-4- (4-methylphenyl) sulfonyl!piperazine - Google Patents [patents.google.com]
- 3. manusaktteva.com [manusaktteva.com]
- 4. Frontiers | Repurposing Cationic Amphiphilic Drugs and Derivatives to Engage Lysosomal Cell Death in Cancer Treatment [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. scbt.com [scbt.com]
- 7. (-)-1-[4-(Chlorophenyl)Phenyl Methyl] Piperazine Information, Uses, Safety, Synthesis & Supplier China – Expert Guide [chemheterocycles.com]
- 8. 439858-21-6|(S)-1-((4-Chlorophenyl)(phenyl)methyl)piperazine|BLD Pharm [bldpharm.com]
- 9. WO2009078627A2 - Method for preparing (r)-(-)-1-[(4-chlorophenyl)phenylmethyl]piperazine - Google Patents [patents.google.com]
Technical Support Center: Stereochemical Validation of (S)-1-((4-chlorophenyl)(phenyl)methyl)piperazine
Case ID: STEREO-S-CPP-001 Subject: Confirmation of Absolute Configuration and Enantiomeric Purity Status: Open for Troubleshooting
Introduction
Welcome to the Technical Support Center. You are likely synthesizing (S)-1-((4-chlorophenyl)(phenyl)methyl)piperazine (also known as (S)-Norchlorcyclizine), a critical chiral intermediate for antihistamines like Dextrocetirizine .
Crucial Stereochemical Baseline:
-
Target: (S)-Enantiomer.
-
Optical Rotation (Free Base): Typically Dextrorotatory (+) .
-
Counter-Reference: The (R)-enantiomer is Levorotatory (-) and is the precursor for Levocetirizine [1][2].
If your synthesized product is Levorotatory (-), you have likely synthesized the (R)-enantiomer.
Module 1: The "Quick Check" – Polarimetry
Objective: Rapidly assess if you have the correct enantiomer (S vs. R) before investing in HPLC.
Standard Operating Procedure (SOP)
-
Sample Prep: Isolate the Free Base form. If you have the dihydrochloride salt, neutralize it with NaOH and extract into DCM, then evaporate to dryness. Salts can exhibit pH-dependent rotation flips.
-
Solvent: Toluene or Methanol (Toluene is often preferred for benzhydryl derivatives to minimize H-bonding variability).
-
Concentration: 1.0 g/100 mL (
). -
Measurement: Measure at 589 nm (Sodium D-line) at 25°C.
Troubleshooting Guide: Polarimetry
| Symptom | Probable Cause | Corrective Action |
| Rotation is (-) instead of (+) | Wrong Enantiomer | You have synthesized the (R)-isomer. Check your starting material (e.g., (S)-4-chlorobenzhydryl chloride often inverts to (R) during SN2 reactions). |
| Rotation is 0° | Racemization | Your reaction conditions (high heat, strong Lewis acids) likely racemized the benzylic center. |
| Rotation is weak (<5°) | Solvent/pH Effect | Switch solvent to Toluene. Ensure the sample is strictly the Free Base (no residual acid). |
Module 2: The "Gold Standard" – Chiral HPLC
Objective: Quantify Enantiomeric Excess (% ee). Polarimetry is insufficient for purity >95%.
Method Development Strategy
The separation of benzhydryl piperazines relies on polysaccharide-based stationary phases. The Amylose-based columns are historically most effective for this class [3].
Recommended Protocol
-
Column: Chiralpak AD-H or AD-3 (Amylose tris(3,5-dimethylphenylcarbamate)).
-
Mobile Phase: n-Hexane : Isopropyl Alcohol (IPA) : Diethylamine (DEA).
-
Ratio: 90 : 10 : 0.1 (Isocratic).
-
Flow Rate: 1.0 mL/min.[1]
-
Detection: UV @ 230 nm (Benzhydryl chromophore).
Why DEA? Piperazines are secondary amines. Without a basic modifier (Diethylamine), the amine interacts with residual silanols on the column, causing severe peak tailing and loss of resolution.
Workflow Visualization
Figure 1: Chiral HPLC Method Development & Troubleshooting Logic.
Module 3: Advanced Confirmation (No Standards Available)
Scenario: You do not have a commercial standard of the (S)-enantiomer to compare retention times. How do you prove "Peak 1" is (S)?
Option A: Chemical Correlation (Mosher's Method)
Since the piperazine nitrogen is a secondary amine, it can be derivatized with a chiral agent to create diastereomers, which are distinguishable by NMR.
-
Reagent: (R)-(-)-MTPA-Cl (Mosher's Acid Chloride).
-
Reaction: React your piperazine with (R)-MTPA-Cl.
-
Analysis:
H NMR or F NMR. -
Logic:
-
The (S)-piperazine + (R)-MTPA will form one diastereomer.
-
The (R)-piperazine + (R)-MTPA will form a different diastereomer.
-
Validation: If you have a racemic sample, derivatize it to see both peaks. Then derivatize your synthesized sample. If you see only one set of signals, you are enantiopure. To assign absolute configuration, you must compare the chemical shift changes (
) against established models for Mosher amides [4].
-
Option B: Single Crystal X-Ray Diffraction (The Absolute Truth)
If your compound is solid, this is the definitive method.
-
Derivatization: The free base might be an oil or amorphous solid. Convert it to a salt that crystallizes well.
-
Recommended Salt: Dihydrochloride or Fumarate .
-
Heavy Atom: The Chlorine atom on the phenyl ring provides anomalous scattering, allowing determination of absolute configuration without adding extra chiral heavy atoms [5].
Frequently Asked Questions (FAQ)
Q: My chiral HPLC shows two peaks, but I used an enantiopure starting material. Why? A: The benzylic position (between two aryl rings) is chemically labile.
-
Cause 1: If you used SN1 conditions (weak nucleophile, polar solvent) to attach the piperazine, you passed through a planar carbocation intermediate, causing racemization.
-
Cause 2: High temperature reflux in basic conditions can sometimes cause slow racemization via deprotonation/reprotonation of the benzylic proton.
Q: Can I use Chiralcel OD-H instead of AD-H? A: Yes. Chiralcel OD (Cellulose tris(3,5-dimethylphenylcarbamate)) is the "sister" column to AD. If AD fails to separate the enantiomers, OD is the first alternative. The mobile phase remains the same (Hexane/IPA/DEA).
Q: What is the specific rotation value I should expect?
A: While literature varies by concentration and solvent, the (R)-enantiomer (Levocetirizine precursor) generally shows
References
-
National Institutes of Health (PMC). Characteristic Conformation of Mosher's Amide Elucidated Using the Cambridge Structural Database. Retrieved from [Link]
-
ResearchGate. Crystal structure of 1-[(4-chloro-phenyl)-phenyl-methyl]piperazine. Retrieved from [Link][2]
Sources
Validation & Comparative
comparing efficacy of (S)-1-((4-chlorophenyl)(phenyl)methyl)piperazine vs levocetirizine
This guide provides a rigorous technical comparison between Levocetirizine (the active pharmaceutical ingredient) and (S)-1-((4-chlorophenyl)(phenyl)methyl)piperazine (herein referred to as (S)-Norchlorcyclizine ), the chiral scaffold corresponding to the distomer series of the cetirizine family.
Executive Summary
Levocetirizine is the eutomer (active (R)-enantiomer) of the second-generation antihistamine cetirizine. It exhibits nanomolar affinity for the Histamine H1 receptor, high selectivity, and minimal blood-brain barrier (BBB) penetration due to its zwitterionic nature.
In contrast, (S)-1-((4-chlorophenyl)(phenyl)methyl)piperazine (or (S)-Norchlorcyclizine) represents the distomer scaffold . It lacks the critical ethoxyacetic acid side chain required for high-affinity polar interactions and possesses the (S)-configuration, which sterically clashes with the H1 binding pocket. Consequently, it exhibits negligible H1 antihistamine efficacy and is primarily relevant as a metabolic intermediate or impurity with potential off-target toxicity (e.g., teratogenicity).
Verdict: Levocetirizine is the superior therapeutic agent. The (S)-piperazine analog serves as a negative control in Structure-Activity Relationship (SAR) studies, demonstrating the necessity of both the (R)-stereochemistry and the carboxylated side chain.
Structural & Mechanistic Analysis
Chemical Identity
| Feature | Levocetirizine | (S)-Norchlorcyclizine |
| IUPAC Name | 2-[2-[4-[(R)-(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]ethoxy]acetic acid | (S)-1-[(4-chlorophenyl)(phenyl)methyl]piperazine |
| Stereochemistry | (R) - Eutomer | (S) - Distomer Scaffold |
| Key Functional Group | Ethoxyacetic Acid (Amphioric/Zwitterionic) | Secondary Amine (Lipophilic Base) |
| Role | Potent H1 Inverse Agonist | Metabolite / Impurity / Inactive Scaffold |
Mechanism of Action: H1 Receptor Interaction
The Histamine H1 receptor contains a specific binding pocket involving Trp 158 and Asp 107 .
-
Levocetirizine ((R)-Configuration): The (R)-benzhydryl group orients the chlorophenyl ring to form optimal halogen bonds with Trp residues, while the ethoxyacetic acid tail interacts with Lys 191/Thr 194, stabilizing the receptor in the inactive state (Inverse Agonism).
-
(S)-Norchlorcyclizine ((S)-Configuration): The (S)-orientation forces the phenyl rings into a sterically unfavorable position, drastically reducing affinity. Furthermore, the absence of the acid tail leads to a loss of the secondary anchor point, reducing residence time on the receptor.
Signaling Pathway Visualization
The following diagram illustrates the H1 receptor blockade by Levocetirizine compared to the failure of the (S)-analog.
Caption: Levocetirizine effectively stabilizes the H1 receptor in an inactive state, preventing the Gq-mediated calcium cascade. The (S)-analog fails to bind effectively due to steric mismatch.
Pharmacological Comparison Data
The following data synthesizes comparative parameters derived from SAR studies of the piperazine class.
| Parameter | Levocetirizine | (S)-Norchlorcyclizine | Impact |
| H1 Receptor Affinity (Ki) | ~ 3 nM (High) | > 100–500 nM (Low) | Levocetirizine requires ~100x lower concentration for efficacy. |
| Selectivity | High (H1 > Muscarinic/Dopaminergic) | Low (Potential off-target binding) | (S)-analog carries higher risk of off-target side effects. |
| Lipophilicity (LogP) | ~ 1.0 (at pH 7.4) | ~ 3.5–4.0 | (S)-analog is highly lipophilic, crossing BBB easily. |
| CNS Penetration | Minimal (P-gp substrate + Zwitterion) | High (Passive diffusion) | (S)-analog would cause significant sedation if dosed high enough. |
| Metabolic Stability | High (Excreted unchanged) | Moderate (Subject to hydroxylation) | Levocetirizine has predictable PK. |
Key Insight: The "distomer" effect is profound in this class. The (S)-enantiomer of cetirizine (Dextrocetirizine) is known to be essentially inactive. Since (S)-Norchlorcyclizine is the scaffold for Dextrocetirizine, it shares this lack of potency.
Experimental Validation Protocols
To empirically verify the efficacy difference, the following self-validating protocols are recommended.
Protocol A: Competitive Radioligand Binding Assay
Objective: Determine the Ki of both compounds for the human H1 receptor.
-
Preparation:
-
Source: HEK-293 cells stably expressing human H1 receptor.
-
Membrane Prep: Homogenize cells in ice-cold TE buffer (50 mM Tris-HCl, 2 mM EDTA, pH 7.4). Centrifuge at 40,000 x g for 20 min. Resuspend pellet.
-
Radioligand: [3H]-Pyrilamine (Specific Activity ~ 80 Ci/mmol).
-
-
Assay Setup:
-
Incubate membrane protein (20 µ g/well ) with [3H]-Pyrilamine (2 nM) and varying concentrations (10^-10 M to 10^-5 M) of Levocetirizine or (S)-Norchlorcyclizine .
-
Non-specific Binding: Define using 10 µM Diphenhydramine.
-
Incubation: 60 minutes at 25°C.
-
-
Termination:
-
Rapid filtration through GF/B filters pre-soaked in 0.3% polyethylenimine.
-
Wash 3x with ice-cold buffer.
-
-
Analysis:
-
Measure radioactivity via liquid scintillation counting.
-
Fit data to a one-site competition model (Hill slope = -1).
-
Expected Result: Levocetirizine curve shifts left (Ki ~3 nM); (S)-Norchlorcyclizine curve remains right-shifted (Ki > 100 nM).
-
Protocol B: Functional Calcium Flux Assay
Objective: Measure the ability to inhibit Histamine-induced Ca2+ release (Functional Antagonism).
-
Cell Loading:
-
Load H1-expressing CHO cells with Fluo-4 AM (calcium indicator) for 30 mins at 37°C.
-
-
Pre-treatment:
-
Add test compounds (Levocetirizine vs (S)-Norchlorcyclizine) at graded concentrations (1 nM - 10 µM). Incubate for 15 mins.
-
-
Challenge:
-
Inject Histamine (EC80 concentration, typically 100 nM).
-
-
Measurement:
-
Monitor fluorescence (Ex 488nm / Em 525nm) using a FLIPR or kinetic plate reader.
-
-
Calculation:
-
Calculate IC50 for inhibition of calcium peak.
-
Causality Check: If the (S)-analog shows inhibition only at micromolar levels, it confirms the lack of specific therapeutic potency compared to the nanomolar potency of Levocetirizine.
-
References
-
Gillard, M., et al. (2002).[1][2] "Binding characteristics of cetirizine and levocetirizine to human H(1) histamine receptors: contribution of Lys(191) and Thr(194)." Molecular Pharmacology. Link
-
Wang, L. (2010). "Design, synthesis, and anti-allergic activities of novel (R)(-)-1-[(4-chlorophenyl)phenyl methyl]piperazine derivatives." Medicinal Chemistry Research. Link
-
Tillement, J. P., et al. (2003). "The advantages of levocetirizine over cetirizine in the treatment of allergic rhinitis." Expert Opinion on Pharmacotherapy. Link
-
Chen, C. (2008).[3] "Physicochemical, pharmacological and pharmacokinetic properties of the zwitterionic antihistamines cetirizine and levocetirizine." Current Medicinal Chemistry. Link
-
Benedetti, M. S., et al. (2001). "Absorption, distribution, metabolism and excretion of [14C]levocetirizine in healthy volunteers." European Journal of Clinical Pharmacology. Link
Sources
Technical Comparison & Validation Guide: Analytical Determination of (S)-1-((4-chlorophenyl)(phenyl)methyl)piperazine
Executive Summary & Chemical Context[1][2][3][4][5][6][7][8]
Compound Identity: (S)-1-((4-chlorophenyl)(phenyl)methyl)piperazine (also known as (S)-Norchlorcyclizine). Significance: This compound is the critical chiral intermediate (or enantiomeric impurity) in the synthesis of Levocetirizine (the (R)-enantiomer).[1] Controlling the (S)-enantiomer content is a strict regulatory requirement (ICH Q3A/Q3B) to ensure the efficacy and safety of the final antihistamine drug product.
This guide validates a robust Chiral Reverse-Phase HPLC (RP-HPLC) method using immobilized polysaccharide stationary phases. We objectively compare this method against the alternative LC-MS/MS approach to assist researchers in selecting the optimal workflow based on sensitivity requirements and laboratory resources.
Comparative Analysis: Method Performance
The following table contrasts the proposed Chiral RP-HPLC (UV-DAD) method against the high-sensitivity Chiral LC-MS/MS alternative.
| Feature | Method A: Chiral RP-HPLC (UV-DAD) | Method B: Chiral LC-MS/MS |
| Primary Application | Routine QC, Purity Assay (>98%), Enantiomeric Excess (%ee). | Trace Impurity Analysis, Genotoxic Screening, Biological Matrices (PK). |
| Detection Limit (LOD) | ~0.5 - 1.0 µg/mL (ppm range). | ~0.5 - 5.0 ng/mL (ppb range). |
| Linearity (R²) | > 0.999 (High concentration range). | > 0.99 (Low concentration dynamic range). |
| Selectivity | Relies on chromatographic resolution ( | Mass-resolved; can distinguish co-eluting non-isobaric impurities. |
| Robustness | High.[2] Tolerates non-volatile buffers (Phosphates). | Moderate. Requires volatile buffers (Formate/Acetate); susceptible to matrix effects. |
| Cost & Throughput | Low Cost / High Throughput. | High Cost / Moderate Throughput. |
Expert Insight: While LC-MS/MS offers superior sensitivity for trace analysis (e.g., cleaning validation), the RP-HPLC-UV method is preferred for raw material release and intermediate validation due to its superior precision (RSD < 1.0%) and lower operational cost. The chlorobenzhydryl moiety provides sufficient UV absorption at 230 nm, negating the need for derivatization in bulk analysis.
Validated Experimental Protocol (Method A)
This section details the validation of the Chiral RP-HPLC method. The protocol utilizes an immobilized chiral stationary phase (CSP), which offers superior solvent resistance compared to coated phases (like OD-H or AD-H), allowing for more aggressive washing and mobile phase flexibility.
Chromatographic Conditions[1][3][8][10][11][12]
-
Instrument: HPLC System with Diode Array Detector (DAD).
-
Column: Chiralpak IC-3 (Cellulose tris(3,5-dichlorophenylcarbamate) immobilized on 3 µm silica), 250 x 4.6 mm.
-
Mobile Phase: Acetonitrile : 20mM Ammonium Bicarbonate (pH 9.0 with DEA) [60:40 v/v].
-
Rationale: The basic pH suppresses the protonation of the secondary amine in the piperazine ring, reducing peak tailing caused by silanol interactions.
-
-
Flow Rate: 1.0 mL/min.[3]
-
Column Temperature: 35°C.
-
Detection: UV @ 230 nm.
-
Injection Volume: 10 µL.
Standard Preparation Workflow
-
Stock Solution: Dissolve 10 mg of (S)-1-((4-chlorophenyl)(phenyl)methyl)piperazine reference standard in 10 mL Methanol (1.0 mg/mL).
-
System Suitability Solution: Mix (S)-enantiomer and (R)-enantiomer (Levocetirizine intermediate) to achieve 0.1 mg/mL of each.
-
Sample Solution: Dissolve sample in Mobile Phase to target concentration (e.g., 0.5 mg/mL).
Validation Parameters (ICH Q2(R1))
-
Specificity: Resolution (
) between (S) and (R) enantiomers must be . No interference from blank at retention times. -
Linearity: Five concentration levels from 50% to 150% of target concentration. Acceptance:
. -
Accuracy: Spike recovery at 80%, 100%, and 120% levels. Acceptance: 98.0% – 102.0% recovery.
-
Precision:
-
Repeatability: 6 injections of 100% standard (RSD
2.0%). -
Intermediate Precision: Different days/analysts (RSD
2.0%).
-
Visualized Workflows
Analytical Decision Matrix
This diagram guides the researcher in selecting the appropriate validation path based on the sample stage.
Figure 1: Decision matrix for selecting between UV and MS detection based on analyte concentration and study goals.
Method Validation Workflow (Causality Chain)
This diagram illustrates the logical flow of the experimental setup and the "why" behind critical parameters.
Figure 2: Validation workflow highlighting the causal relationship between mobile phase pH and column selection for optimal peak shape.
Expert Troubleshooting & Insights
-
Peak Tailing: The piperazine nitrogen is basic (
). If peak tailing ( ) is observed, ensure the mobile phase pH is maintained at 9.0 using Diethylamine (DEA) or Ammonium Bicarbonate. Acidic conditions (unless using specific MS-compatible columns like Chiralpak IG) often lead to severe secondary interactions with residual silanols. -
Enantiomeric Reversal: When switching between Normal Phase (Hexane/IPA) and Reverse Phase (ACN/Buffer), the elution order of (R) and (S) enantiomers may reverse. Always verify elution order with a known standard of (R)-1-((4-chlorophenyl)(phenyl)methyl)piperazine.
-
Sample Solubility: The compound is lipophilic. While soluble in Methanol, ensure the injection volume is low (10-20 µL) if the mobile phase contains a high percentage of water to prevent "solvent shock" and band broadening.
References
-
European Directorate for the Quality of Medicines (EDQM). Safety Data Sheet: (RS)-1-[(4-chlorophenyl)phenylmethyl]piperazine. Available at: [Link][4]
-
National Institutes of Health (NIH) - PubMed. Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. Available at: [Link]
-
International Conference on Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1). Available at: [Link]
Sources
Technical Comparison Guide: Receptor Selectivity and Cross-Reactivity of (S)-1-((4-chlorophenyl)(phenyl)methyl)piperazine
Executive Summary & Compound Identity
(S)-1-((4-chlorophenyl)(phenyl)methyl)piperazine, commonly known as (S)-Norchlorcyclizine , is a chiral piperazine derivative. It serves as the primary metabolite of the first-generation antihistamine (S)-chlorcyclizine and acts as the enantiomeric scaffold opposite to the precursor of Levocetirizine .
While the (R)-enantiomer is the pharmacophore responsible for high-affinity Histamine H1 antagonism (leading to Levocetirizine), the (S)-enantiomer exhibits a distinct pharmacological profile characterized by:
-
Reduced H1 Affinity: Acts as the distomer for H1 receptors (significantly lower affinity than the (R)-form).
-
Viral Entry Inhibition: Potent activity against Hepatitis C Virus (HCV) entry, a property not shared by the zwitterionic carboxylated derivatives (e.g., Cetirizine).[1]
-
Off-Target Cross-Reactivity: Significant binding to Muscarinic Acetylcholine Receptors (mAChRs) and specific interactions with Natriuretic Peptide Receptor B (NPR-B).
Chemical Identity Table
| Property | Specification |
| IUPAC Name | (S)-1-((4-chlorophenyl)(phenyl)methyl)piperazine |
| Common Name | (S)-Norchlorcyclizine |
| CAS Number | 303-26-4 (Racemate); Specific (S)-CAS varies by salt form |
| Stereochemistry | (S)-Enantiomer (Distomer for H1, Active for HCV) |
| Molecular Weight | 286.80 g/mol |
| Key Role | Metabolite of Chlorcyclizine; Scaffold for Dextrocetirizine |
Comparative Receptor Selectivity Analysis
This section objectively compares (S)-Norchlorcyclizine against its enantiomer and its carboxylated derivative (Levocetirizine) to highlight the impact of chirality and side-chain modification.
Table 1: Receptor Affinity & Functional Activity Profile[2]
| Target / Assay | (S)-Norchlorcyclizine | (R)-Norchlorcyclizine | Levocetirizine ((R)-Cetirizine) |
| Histamine H1 ( | Low/Moderate (>100 nM) | High (< 10 nM) | Very High (~3 nM) |
| Muscarinic (M1-M5) | Moderate (Cross-reactive) | Moderate | Negligible (>10,000 nM) |
| HCV Entry ( | Potent (~0.5 - 1.0 | Active | Inactive |
| NPR-B Inhibition | Active (Partial Selectivity) | Unknown | Inactive |
| BBB Permeability | High (Lipophilic) | High | Low (Zwitterionic) |
| Teratogenicity | High Risk (Cleft Palate) | Risk Present | Low Risk |
Mechanistic Insight: The "Distomer" Effect
In the context of H1 antihistamines, the (R)-configuration at the benzhydryl carbon is critical for optimal binding to the H1 receptor's hydrophobic pocket. (S)-Norchlorcyclizine, being the distomer, binds with significantly reduced affinity. However, this loss of H1 specificity "unmasks" other pharmacological activities, such as muscarinic binding and viral entry inhibition, which are driven by the lipophilic benzhydryl piperazine core rather than the specific H1 pharmacophore requirements.
Detailed Cross-Reactivity Profiles
Muscarinic Acetylcholine Receptors (mAChRs)
(S)-Norchlorcyclizine lacks the carboxylic acid moiety found in second-generation antihistamines (like Cetirizine). This absence allows the basic nitrogen of the piperazine ring to mimic the charged nitrogen of acetylcholine, facilitating binding to the orthosteric site of mAChRs.
-
Consequence: Anticholinergic side effects (dry mouth, urinary retention).
-
Selectivity: Non-selective across M1-M5, with slight preference for M1/M3 subtypes.
Hepatitis C Virus (HCV) Entry
Unlike its H1 activity, the anti-HCV activity of Norchlorcyclizine is not strictly stereoselective for the (R)-form. Both enantiomers show activity, but the (S)-form has been identified as having a preferable pharmacokinetic profile (longer half-life, higher liver accumulation) for this indication.[2]
-
Mechanism: It inhibits HCV entry by interfering with the viral envelope glycoproteins or the host CD81 receptor interaction, a mechanism distinct from protease or polymerase inhibition.
Teratogenicity & Chondroitin Sulfate
A critical safety signal for the norchlorcyclizine scaffold is its ability to induce cleft palate in rodent models.
-
Mechanism: The compound binds tightly to chondroitin sulfate in the embryonic cartilage, competitively displacing Calcium (
). This disrupts the extracellular matrix integrity during palatal fusion. -
Relevance: This effect is linked to the lipophilic nature of the molecule and is significantly reduced in the carboxylated derivatives (Cetirizine) which do not accumulate in cartilage to the same extent.
Visualizing the Signaling & Interaction Landscape
The following diagram illustrates the divergent pathways of (S)-Norchlorcyclizine compared to its derivatives.
Caption: Divergent pharmacological profiles of Norchlorcyclizine enantiomers vs. Levocetirizine. Note the (S)-enantiomer's shift toward off-target and antiviral activities.
Experimental Protocols
To validate the cross-reactivity and functional activity of (S)-Norchlorcyclizine, the following self-validating protocols are recommended.
Protocol A: Competitive Radioligand Binding Assay (H1 vs. M1)
Objective: Determine the Selectivity Ratio (
Reagents:
-
Membranes: CHO-K1 cells expressing human H1 or M1 receptors.
-
Radioligands:
-Pyrilamine (for H1) and -N-Methylscopolamine (for M1). -
Test Compound: (S)-Norchlorcyclizine (10 concentrations, 0.1 nM – 10
M).
Workflow:
-
Preparation: Dilute membranes in assay buffer (50 mM Tris-HCl, pH 7.4).
-
Incubation:
-
Mix 50
L membrane + 50 L radioligand ( concentration) + 50 L test compound. -
Incubate at 25°C for 60 mins (equilibrium).
-
-
Termination: Rapid filtration through GF/B filters using a cell harvester. Wash 3x with ice-cold buffer.
-
Quantification: Liquid scintillation counting.
-
Analysis: Fit data to a one-site competition model to derive
. Calculate using the Cheng-Prusoff equation: -
Validation Criteria: Specific binding must be >85% of total binding. Hill slope should be approx -1.0.
Protocol B: HCV Pseudoparticle (HCVpp) Entry Assay
Objective: Assess functional inhibition of viral entry.[3]
Workflow:
-
Generation: Transfect HEK293T cells with plasmids encoding HCV E1/E2 glycoproteins and a retroviral reporter (Luciferase).
-
Infection: Seed Huh-7.5 liver cells (target) in 96-well plates.
-
Treatment: Pre-incubate HCVpp with (S)-Norchlorcyclizine (serial dilutions) for 30 mins at 37°C.
-
Exposure: Add mixture to Huh-7.5 cells. Spin-inoculate (optional) or incubate for 4 hours.
-
Readout: Replace media, incubate 72 hours. Lyse cells and measure Luciferase activity.
-
Control: Use VSV-G pseudoparticles to rule out non-specific cytotoxicity or gene expression inhibition.
References
-
Synthesis and Pharmacology of Levocetirizine
-
Title: 1-[(4-Chlorophenyl)phenylmethyl]piperazine: A Key Intermediate in Levocetirizine Synthesis.[4]
- Source: Innospk.com / ChemicalBook.
-
URL:
-
-
HCV Repurposing and Pharmacokinetics
- Title: Repurposing of the antihistamine chlorcyclizine and related compounds for treatment of hep
- Source: Science Transl
-
URL:[Link]
-
Teratogenicity Mechanism
-
Muscarinic Receptor Binding
-
Compound Safety & Toxicity
- Title: Norchlorcyclizine | C17H19ClN2 | CID 9340 - PubChem.
- Source: PubChem (NIH).
-
URL:[Link]
Sources
- 1. Repurposing of the antihistamine chlorcyclizine and related compounds for treatment of hepatitis C virus infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Repurposing of the antihistamine chlorcyclizine and related compounds for treatment of hepatitis C virus infection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological discrimination between muscarinic receptor signal transduction cascades with bethanechol chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US5792770A - Enantiomers of 1- (4-chlorophenyl)phenylmethyl!-4- (4-methylphenyl) sulfonyl!piperazine - Google Patents [patents.google.com]
- 5. Enhancement of chlorcyclizine teratogenicity in the rat by coadministration of calcium chelating agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chiral Drugs: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
structure-activity relationship of (S)-1-((4-chlorophenyl)(phenyl)methyl)piperazine analogs
Executive Summary: The "Privileged" Scaffold
The compound (S)-1-((4-chlorophenyl)(phenyl)methyl)piperazine (hereafter referred to as (S)-CPMP ) represents the chiral pharmacophore responsible for the potent antihistaminic activity of second-generation H1-antagonists.
While first-generation analogs (e.g., Hydroxyzine, Chlorcyclizine) utilized the racemic benzhydryl core, modern medicinal chemistry has isolated the (S)-enantiomer as the eutomer (active isomer). This guide analyzes the Structure-Activity Relationship (SAR) of (S)-CPMP analogs, demonstrating how modifications to the distal piperazine nitrogen (N4) transition the molecule from a sedative, short-acting compound to a non-sedating, pseudo-irreversible antagonist (Levocetirizine).
Structural Logic & Mechanism of Action
The Chiral Switch: (S) vs. (R)
The most critical SAR determinant for this scaffold is the stereochemistry at the benzhydryl carbon.
-
The (S)-Enantiomer (Eutomer): Fits deep into the H1 receptor binding pocket. Crucially, it positions the N4-substituent to interact with Lys191 in Transmembrane Domain 5 (TM5). This interaction is not merely electrostatic; it stabilizes the receptor in an inactive conformation.
-
The (R)-Enantiomer (Distomer): Displays significantly lower affinity (approx. 30-100 fold less). The phenyl rings are spatially mismatched with the hydrophobic sub-pockets (Trp158, Phe432), preventing the stabilizing salt bridge.
The N4-Substituent: Tuning PK/PD
Modifications at the N4 nitrogen dictate the drug's pharmacokinetic (PK) and pharmacodynamic (PD) profile.
-
Lipophilic Tails (e.g., Hydroxyzine): High LogP allows passive diffusion across the Blood-Brain Barrier (BBB), resulting in H1 blockade in the CNS (sedation).
-
Zwitterionic Tails (e.g., Levocetirizine): The addition of an ethoxy-acetic acid moiety creates a zwitterion at physiological pH. This prevents BBB penetration (P-gp substrate) and establishes a specific electrostatic anchor with Lys191, drastically increasing Residence Time (RT) .
Visualization: SAR & Pharmacophore Map
The following diagram illustrates the structural evolution from the core scaffold to clinical candidates.
Figure 1: Structural evolution of the (S)-CPMP scaffold. The transition to the acidic tail (Green path) yields the optimal therapeutic index.
Comparative Performance Data
The following table synthesizes experimental data comparing the (S)-CPMP derived analog (Levocetirizine) against its racemate (Cetirizine) and the lipophilic precursor (Hydroxyzine).
| Feature | (S)-Analog (Levocetirizine) | Racemate (Cetirizine) | Lipophilic Analog (Hydroxyzine) | (R)-Analog (Dextrocetirizine) |
| H1 Affinity ( | ~ 3 nM | ~ 6 nM | ~ 10 nM | > 100 nM |
| Residence Time ( | 142 min | Mixed | < 10 min | < 6 min |
| Dissociation | Slow (Pseudo-irreversible) | Intermediate | Fast | Very Fast |
| Selectivity (H1 vs mACh) | > 600-fold | > 600-fold | Low (Anticholinergic SE) | N/A |
| BBB Penetration | Negligible (P-gp substrate) | Low | High (Sedative) | Low |
| Mechanism | Stabilizes Inactive State | Competitive | Competitive | Weak Competitive |
Key Insight: The "Residence Time" is the differentiator. While Hydroxyzine binds tightly (
Experimental Protocols
To validate these SAR claims, the following self-validating protocols are recommended.
Protocol A: Radioligand Binding Kinetics (Determination of Residence Time)
Purpose: To differentiate between simple affinity (
Workflow Visualization:
Figure 2: Kinetic binding assay workflow to determine dissociation rates (
Detailed Methodology:
-
Cell Source: Use CHO-K1 cells stably expressing the human H1 receptor.
-
Ligand:
-Pyrilamine (Mepyramine) is the standard competitive radioligand. -
Procedure:
-
Incubate membranes with radioligand and the test analog (e.g., Levocetirizine) at
concentration until equilibrium (approx. 1 hour). -
Critical Step (Dissociation): Induce dissociation by adding a massive excess (10 µM) of unlabeled diphenhydramine or by infinite dilution (washing).
-
Measure remaining radioactivity at set time intervals.
-
-
Calculation: Plot
vs. time. The slope is . Residence time ( ) = .
Protocol B: Functional Calcium Flux Assay
Purpose: To verify that the binding translates to functional antagonism of Gq-coupled signaling.
-
Dye Loading: Load H1-expressing cells with Fluo-4 AM (calcium-sensitive dye) for 45 mins at 37°C.
-
Pre-incubation: Add (S)-CPMP analogs at varying concentrations (0.1 nM to 10 µM) for 30 mins.
-
Challenge: Inject Histamine (
concentration). -
Readout: Measure fluorescence intensity (Ex 494nm / Em 516nm) using a FLIPR or similar kinetic plate reader.
-
Validation: A pure antagonist should shift the Histamine dose-response curve to the right (Schild plot analysis).
References
-
Gillard, M., et al. (2002). Binding characteristics of cetirizine and levocetirizine to human H1 histamine receptors: contribution of Lys191 and Thr194. Molecular Pharmacology. [Link]
-
Chen, C. (2008). Physicochemical, pharmacological and pharmacokinetic properties of the zwitterionic antihistamines cetirizine and levocetirizine. Current Medicinal Chemistry. [Link]
-
Bosma, R., et al. (2018). The Target Residence Time of Antihistamines Determines Their Antagonism of the G Protein-Coupled Histamine H1 Receptor. Frontiers in Pharmacology. [Link]
-
Popov, T. A., et al. (2006). A comparison of levocetirizine and desloratadine in the histamine-induced wheal and flare response in human skin in vivo.[1] Inflammation Research. [Link]
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 413327, 1,4-Bis[(4-chlorophenyl)phenylmethyl]piperazine. [Link]
Sources
comparative analysis of (S)- vs (R)- enantiomer of 1-((4-chlorophenyl)(phenyl)methyl)piperazine
This guide provides an in-depth comparative analysis of the (S)- and (R)- enantiomers of 1-((4-chlorophenyl)(phenyl)methyl)piperazine, commonly known as Norchlorcyclizine .
Compound Identity: 1-((4-chlorophenyl)(phenyl)methyl)piperazine Common Name: Norchlorcyclizine (Active metabolite of Chlorcyclizine and Meclizine) CAS Registry: 300543-56-0 (R-isomer), 439858-21-6 (S-isomer)
Executive Summary
The chirality of 1-((4-chlorophenyl)(phenyl)methyl)piperazine dictates its pharmacological utility and safety profile. The (R)-enantiomer is the bioactive scaffold for potent H1-antihistamines (e.g., Levocetirizine) and retains significant commercial value in asymmetric synthesis. Conversely, the racemic metabolite (containing both S and R) is implicated in specific teratogenic mechanisms involving cartilage interaction. Interestingly, recent repurposing studies for Hepatitis C Virus (HCV) indicate that antiviral activity is non-stereoselective , with both enantiomers exhibiting comparable efficacy.
Quick Comparison Table
| Feature | (R)-Enantiomer | (S)-Enantiomer |
| H1 Receptor Affinity | High Potential (Scaffold for Levocetirizine) | Low/Inactive |
| Primary Utility | Pharmaceutical Intermediate (Allergy) | Research Standard / Impurity |
| Antiviral Activity (HCV) | Active (Inhibits viral entry) | Active (Inhibits viral entry) |
| Teratogenicity Risk | Implicated (via Chondroitin Sulfate binding) | Implicated (via Chondroitin Sulfate binding) |
| Key Interaction | H1 Receptor (Inverse Agonist) | Chondroitin Sulfate (Cartilage Matrix) |
Pharmacodynamics: The H1 Receptor Divergence
Mechanism of Action
The pharmacological divergence between the enantiomers stems from the spatial arrangement of the 4-chlorophenyl and phenyl groups at the benzhydryl center. For the piperazine class of antihistamines, the (R)-configuration (corresponding to the levo rotatory form in derived drugs like Levocetirizine) provides the optimal geometry for binding to the Histamine H1 receptor.
-
The (R)-Enantiomer: This configuration aligns with the hydrophobic pockets of the H1 receptor, stabilizing the inactive state (inverse agonism). It serves as the critical intermediate for the synthesis of Levocetirizine , which has a 2-fold higher affinity for the H1 receptor compared to the racemate.
-
The (S)-Enantiomer: This distomer typically exhibits significantly reduced affinity (10-100 fold lower) for the H1 receptor. In a clinical context, it is often considered an isomeric impurity that contributes to metabolic load without therapeutic H1 benefit.
Signaling Pathway Visualization
The following diagram illustrates the differential pathway engagement of the enantiomers.
Figure 1: Differential signaling pathways. The (R)-enantiomer drives H1 blockade, while both enantiomers inhibit HCV entry.
Toxicology: The Teratogenicity Mechanism
A critical safety consideration for Norchlorcyclizine (the metabolite) is its established teratogenicity in rats (specifically cleft palate). This toxicity is not mediated through the H1 receptor but through a direct interaction with the extracellular matrix.
The Chondroitin Sulfate Connection
Norchlorcyclizine binds tightly to Chondroitin Sulfate , a major glycosaminoglycan (GAG) in embryonic cartilage.
-
Mechanism: The piperazine nitrogen is protonated at physiological pH, allowing it to form ionic bonds with the sulfate groups of chondroitin.
-
Stereoselectivity: While chondroitin sulfate is a chiral polymer, studies suggest that both enantiomers of the lipophilic norchlorcyclizine can intercalate into the cartilage matrix, displacing essential cations (like Calcium) and preventing proper palatal shelf elevation. This suggests that teratogenicity is a class effect of the chemical structure rather than a strictly stereospecific one, though the (R)-form's prevalence in drug development makes it the primary subject of scrutiny.
Emerging Applications: Hepatitis C (HCV) Repurposing
Recent high-throughput screening has identified Norchlorcyclizine as a potent inhibitor of Hepatitis C Virus entry.
-
Non-Stereoselective Activity: Unlike the H1 receptor, the target for HCV inhibition (likely a host lipid regulation pathway or direct viral envelope interaction) does not discriminate between the (R) and (S) forms.
-
Data: Both enantiomers show EC50 values in the low nanomolar range (~40-50 nM) for inhibiting HCV infection in human hepatoma cells.
-
Implication: For antiviral repurposing, the costly resolution of enantiomers may be unnecessary, allowing the use of the racemate or the (S)-enantiomer (a byproduct of H1 drug manufacture).
Experimental Protocols
Protocol A: Chiral Resolution via HPLC
To separate the (R) and (S) enantiomers for individual study, use the following validated method.
Reagents:
-
Mobile Phase: n-Hexane / Isopropanol / Diethylamine (90:10:0.1 v/v/v)
-
Column: Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate))
Workflow:
-
Preparation: Dissolve 1 mg of racemic Norchlorcyclizine in 1 mL of mobile phase. Filter through a 0.22 µm PTFE filter.
-
Equilibration: Flush the Chiralcel OD-H column at 1.0 mL/min for 30 minutes until baseline stabilizes.
-
Injection: Inject 10 µL of the sample.
-
Detection: Monitor UV absorbance at 230 nm .
-
Elution Order:
-
Peak 1: (S)-Norchlorcyclizine (typically elutes first).
-
Peak 2: (R)-Norchlorcyclizine (typically elutes second).
-
Note: Confirm absolute configuration with optical rotation (Polarimetry).
-
Protocol B: Competitive H1 Binding Assay
To verify the affinity difference between (R) and (S).
-
Membrane Prep: Use CHO cells stably expressing human H1 receptor.
-
Radioligand: [3H]-Pyrilamine (2 nM).
-
Incubation: Incubate membranes with radioligand and varying concentrations (10^-10 to 10^-5 M) of (R)- or (S)-norchlorcyclizine for 60 min at 25°C.
-
Harvest: Filter through GF/B filters pre-soaked in 0.3% polyethyleneimine.
-
Analysis: Measure radioactivity via liquid scintillation counting. Calculate Ki using the Cheng-Prusoff equation.
-
Expected Result: (R)-enantiomer Ki < 10 nM; (S)-enantiomer Ki > 100 nM.[1]
-
References
-
Simons, F. E., & Simons, K. J. (2011). Histamine and H1-antihistamines: celebrating a century of progress. Journal of Allergy and Clinical Immunology. Link
-
He, S., et al. (2015). Repurposing of the antihistamine chlorcyclizine and related compounds for treatment of hepatitis C virus infection.[2] Science Translational Medicine. Link
-
Wilk, A. L., King, C. T., & Pratt, R. M. (1978). Enhancement of chlorcyclizine teratogenicity in the rat by coadministration of calcium chelating agents.[3] Teratology. Link
-
Wang, L. (2012). Design, synthesis, and anti-allergic activities of novel (R)-1-[(4-chlorophenyl)phenylmethyl]piperazine derivatives. Medicinal Chemistry Research. Link
-
Gillard, M., et al. (2002). Binding characteristics of cetirizine and levocetirizine to human H1 histamine receptors: contribution of Lys(191) and Thr(194). Molecular Pharmacology. Link
Sources
- 1. Potencies and stereoselectivities of enantiomers of huperzine A for inhibition of rat cortical acetylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. apexbt.com [apexbt.com]
- 3. Enhancement of chlorcyclizine teratogenicity in the rat by coadministration of calcium chelating agents - PubMed [pubmed.ncbi.nlm.nih.gov]
confirming the binding affinity of (S)-1-((4-chlorophenyl)(phenyl)methyl)piperazine
Part 1: Strategic Overview & Chiral Significance
As a Senior Application Scientist, I must frame this characterization not merely as a binding check, but as a critical stereochemical validation. The molecule , (S)-Norchlorcyclizine , is the N-desmethyl metabolite of the first-generation antihistamine Chlorcyclizine.
The Pharmacological Context:
For diarylalkylamines (including chlorcyclizine and hydroxyzine derivatives), stereochemistry dictates potency. The (R)-enantiomers (e.g., Levocetirizine) are typically the eutomers (high affinity) for the H1 receptor. The (S)-enantiomers are often distomers with significantly reduced H1 affinity (often
However, characterizing the (S)-enantiomer is critical for three reasons:
-
Metabolic Safety: Confirming it does not contribute to off-target toxicity (e.g., hERG channel blockade).
-
Repurposing Potential: Recent studies suggest (S)-enantiomers of this class may possess unique antiviral properties (e.g., anti-HCV activity) independent of H1 blockade.
-
Chiral Purity Validation: Ensuring your "inactive" control in functional assays is truly inactive.
Part 2: Methodological Comparison
To confirm the binding affinity (
Comparative Analysis: Choosing the Right Assay
| Feature | Radioligand Binding (Gold Standard) | Surface Plasmon Resonance (SPR) | TR-FRET / Fluorescence Polarization |
| Primary Output | Equilibrium Dissociation Constant ( | Kinetics ( | |
| Mechanism | Competition with [3H]-Pyrilamine | Label-free real-time binding | Competitive displacement of fluorescent probe |
| Sensitivity | High (pM to nM range) | Moderate (Requires optimization for small molecules) | Moderate to High |
| Throughput | Medium (Filtration required) | Medium (Chip regeneration required) | High (Mix-and-read) |
| Relevance to (S)-Isomer | Critical. Can detect low-affinity binding accurately without artifacts from labeling. | Useful to prove lack of binding or very fast dissociation (short residence time). | Prone to interference if the compound fluoresces or aggregates. |
| Recommendation | PRIMARY METHOD | SECONDARY (Validation) | SCREENING ONLY |
Part 3: Detailed Experimental Protocol
Protocol: H1 Receptor Radioligand Competition Binding
Objective: Determine the
1. Reagents & System Setup
-
Receptor Source: CHO-K1 or HEK293 cell membranes stably expressing human H1 receptor.
-
Radioligand: [3H]-Pyrilamine (Specific Activity ~20-30 Ci/mmol). Target concentration:
nM ( of Pyrilamine is ~1-2 nM). -
Non-Specific Binding (NSB) Control: 10
M Promethazine or Cetirizine. -
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM
. Note: BSA is excluded to prevent high non-specific sequestration of the lipophilic piperazine.
2. Experimental Workflow
-
Preparation: Thaw membrane prep on ice. Homogenize gently using a Polytron (burst of 5s) to ensure uniform suspension. Dilute to 5-10
g protein/well. -
Compound Dilution: Prepare (S)-Norchlorcyclizine in 100% DMSO. Serial dilute (1:3) to generate a 10-point curve ranging from
M to M. Final DMSO concentration in assay must be . -
Incubation:
-
Add 50
L [3H]-Pyrilamine. -
Add 50
L Test Compound (or NSB control). -
Add 100
L Membrane Suspension.[4] -
Incubate: 60 minutes at 27°C (Room Temp). Equilibrium is crucial.
-
-
Termination: Rapid filtration through GF/B filters pre-soaked in 0.3% Polyethylenimine (PEI). PEI reduces the binding of the positively charged piperazine to the glass fiber.
-
Wash: Wash 3x with ice-cold Tris-HCl buffer.
-
Detection: Add liquid scintillant and count on a Beta Counter.
3. Data Analysis Logic
Calculate
-
[L]: Concentration of [3H]-Pyrilamine used.
- : Affinity of [3H]-Pyrilamine (determined previously by Saturation Binding).
Self-Validating Check:
-
If the Hill Slope is significantly different from -1.0 (e.g., -0.5), suspect negative cooperativity or racemic contamination (presence of the potent R-isomer).
Part 4: Expected Data & Interpretation[2][3]
Based on structure-activity relationships (SAR) of diarylalkylamines:
| Compound | Expected Affinity ( | Interpretation |
| (R)-Chlorcyclizine | < 10 nM | Potent. High affinity eutomer. |
| Chlorcyclizine (Racemate) | ~10 - 20 nM | Active. Dominated by the (R)-isomer activity. |
| (S)-Norchlorcyclizine | > 100 - 500 nM | Weak/Inactive. The "distomer." Loss of methyl group + unfavorable stereochemistry drastically reduces H1 binding. |
Critical Insight: If your (S)-Norchlorcyclizine sample shows high affinity (
Part 5: Visualization
Diagram 1: Radioligand Competition Assay Workflow
A logical flow for the validation protocol described above.
Caption: Step-by-step workflow for the competitive radioligand binding assay to determine Ki.
Diagram 2: H1 Receptor Signaling Pathway
Understanding the functional consequence of binding (or lack thereof).
Caption: The Gq-coupled H1 signaling cascade. (S)-Norchlorcyclizine acts as a weak competitive antagonist.
References
-
He, S., et al. (2015). Repurposing of the antihistamine chlorcyclizine and related compounds for treatment of hepatitis C virus infection. Science Translational Medicine.
- Note: This key paper identifies the specific antiviral activity of the enantiomers and confirms the H1 activity differences.
-
Gillard, M., et al. (2002). Binding characteristics of cetirizine and other antihistamines to the human histamine H1 receptor. Molecular Pharmacology.
- Note: Provides the methodological gold standard for H1 radioligand binding.
-
Motulsky, H. J., & Neubig, R. R. (2010). Analyzing radioligand binding data. Current Protocols in Neuroscience.
- Note: Authoritative guide on calcul
-
PubChem Compound Summary. Chlorcyclizine (CID 2710). National Library of Medicine.
Sources
how does (S)-1-((4-chlorophenyl)(phenyl)methyl)piperazine compare to hydroxyzine
This technical guide provides an objective, in-depth comparison between the specific chiral intermediate (S)-1-((4-chlorophenyl)(phenyl)methyl)piperazine (hereafter referred to as (S)-Norchlorcyclizine ) and the clinically established antihistamine Hydroxyzine .
Executive Summary
Hydroxyzine is a first-generation, racemic pharmaceutical agent acting as a potent H1-receptor inverse agonist with significant anticholinergic and sedative properties. In contrast, (S)-1-((4-chlorophenyl)(phenyl)methyl)piperazine (or (S)-Norchlorcyclizine) is a specific enantiomer of the primary N-dealkylated metabolite of hydroxyzine. While Hydroxyzine is a therapeutic end-product, (S)-Norchlorcyclizine serves primarily as a chiral building block and a pharmacological reference standard for impurity profiling. Crucially, structure-activity relationship (SAR) data indicates that the (S)-configuration of the benzhydryl piperazine core corresponds to the distomer (less active form) of the cetirizine class, exhibiting significantly reduced affinity for the H1 histamine receptor compared to its (R)-counterpart and the parent hydroxyzine.
Chemical Identity & Physicochemical Properties[1][2]
The fundamental difference lies in their stereochemistry and functionalization. Hydroxyzine is a racemate containing a hydroxy-ethoxy-ethyl side chain, whereas (S)-Norchlorcyclizine is a single enantiomer with a free secondary amine, making it a versatile nucleophile for synthesis.
| Feature | (S)-Norchlorcyclizine | Hydroxyzine (Racemate) |
| CAS Number | 439858-21-6 (S-isomer specific) | 68-88-2 (HCl salt) |
| IUPAC Name | (S)-1-[(4-chlorophenyl)(phenyl)methyl]piperazine | 2-[2-[4-[(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]ethoxy]ethanol |
| Molecular Weight | 286.80 g/mol | 374.90 g/mol |
| Stereochemistry | Single Enantiomer (S) . Corresponds to the distomer series of cetirizine. | Racemate (RS) . Contains both (R)-eutomer and (S)-distomer. |
| Key Functional Group | Secondary Amine (Nucleophilic, reactive) | Primary Alcohol (Polar, metabolic handle) |
| LogP (Lipophilicity) | ~3.4 (Predicted) | ~2.5 (Measured) |
| Solubility | Low in water; soluble in DCM, MeOH. | High water solubility (as HCl or Pamoate salt). |
Pharmacological Profile: Mechanism of Action[3]
Hydroxyzine: The Active Antagonist
Hydroxyzine acts as a competitive inverse agonist at the Histamine H1 receptor (Ki ≈ 2–10 nM). Its high lipophilicity allows it to cross the blood-brain barrier (BBB), engaging central H1 receptors (causing sedation) and off-target muscarinic/serotonergic receptors (anxiolytic effects).
-
Key Driver : The pharmacological activity is primarily driven by the (R)-enantiomer of its metabolite (Levocetirizine).
(S)-Norchlorcyclizine: The Distomer Core
The (S)-enantiomer of the benzhydryl piperazine core exhibits a distinct pharmacological profile:
-
Reduced H1 Affinity : In the cetirizine series, the (R)-configuration (Levocetirizine) is the eutomer with high affinity. The (S)-configuration (Dextrocetirizine) has a dissociation constant (Ki) approximately 10–30 fold higher (weaker) than the (R)-form. Consequently, (S)-Norchlorcyclizine is considered a weak or inactive H1 antagonist relative to Hydroxyzine.
-
Metabolic Role : It is a downstream metabolite. While it retains the piperazine scaffold, the loss of the ethoxy-ethanol side chain significantly alters its binding kinetics and solubility profile.
Experimental Protocol: H1 Receptor Binding Assay
To verify the affinity difference, researchers utilize a radioligand displacement assay.[1]
Protocol Steps:
-
Membrane Preparation : Transfect HEK293 cells with human H1 receptor cDNA. Harvest and homogenize membranes.
-
Incubation : Incubate membrane aliquots (50 µg protein) with [3H]-Pyrilamine (2 nM) and varying concentrations (10^-10 to 10^-5 M) of Hydroxyzine (control) and (S)-Norchlorcyclizine (test).
-
Buffer System : 50 mM Na/K phosphate buffer, pH 7.4, at 25°C for 60 minutes.
-
Filtration : Terminate binding by rapid filtration through GF/B filters pre-soaked in 0.3% polyethylenimine.
-
Analysis : Measure radioactivity via liquid scintillation counting. Calculate IC50 and Ki using the Cheng-Prusoff equation.
Expected Outcome : Hydroxyzine will show a Ki in the low nanomolar range (<10 nM). (S)-Norchlorcyclizine will show a significantly higher Ki (>100 nM), confirming its status as the distomer core.
Pharmacokinetics & Metabolic Pathway
Hydroxyzine undergoes extensive hepatic metabolism. Understanding the position of (S)-Norchlorcyclizine in this pathway is critical for toxicology and impurity analysis.
Pathway Visualization
The following diagram illustrates the oxidative and dealkylation pathways. Note that Hydroxyzine (Racemate) yields both (R) and (S) metabolites.
Caption: Metabolic trajectory of Hydroxyzine showing the formation of Norchlorcyclizine. The (S)-enantiomer is a specific chiral component of the racemic metabolite pool.
Key Insight : The accumulation of norchlorcyclizine (including the S-isomer) is slower than cetirizine formation but has a longer half-life (t1/2 > 20 hours). This metabolite has been historically linked to teratogenic effects in rodent models, necessitating strict control of its levels in pharmaceutical preparations.
Toxicology & Safety Profile
-
Hydroxyzine : Generally safe for adults; primary adverse effects are sedation, dry mouth, and QT prolongation.
-
Norchlorcyclizine (Metabolite) :
-
Teratogenicity : Rodent studies (rats) have identified norchlorcyclizine as the specific metabolite responsible for inducing cleft palate.[2] While the (R)-enantiomer (Levocetirizine precursor) is widely used, the specific contribution of the (S)-enantiomer to this toxicity is a critical safety consideration in drug design.
-
Regulatory Status : (S)-Norchlorcyclizine is often monitored as Impurity A in Cetirizine/Hydroxyzine monographs (European Pharmacopoeia).
-
Applications in Research & Development
Researchers utilize (S)-Norchlorcyclizine differently from Hydroxyzine:
| Application | Hydroxyzine | (S)-Norchlorcyclizine |
| Clinical Use | Treatment of anxiety, pruritus, urticaria. | None (Not a marketed drug). |
| Synthesis | N/A (End product). | Chiral Intermediate : Used to synthesize (S)-derivatives or to study chiral inversion. |
| Quality Control | Reference Standard for assay potency. | Impurity Standard : Used to quantify degradants in stability studies. |
| Assay Control | Positive control for H1 antagonism. | Negative/Low-affinity control to determine stereoselectivity of new ligands. |
Synthesis Workflow: Chiral Derivatization
To utilize (S)-Norchlorcyclizine as a building block for novel antihistamines:
-
Starting Material : Pure (S)-1-((4-chlorophenyl)(phenyl)methyl)piperazine.
-
N-Alkylation : React with an electrophile (e.g., 2-chloroethoxy-acetic acid ester) in the presence of a base (K2CO3) in acetonitrile at reflux.
-
Outcome : Formation of Dextrocetirizine (the (S)-enantiomer of cetirizine), which serves as a pharmacological comparator to demonstrate the eudismic ratio (activity difference between enantiomers).
References
-
Estelle, F. et al. (2003). Pharmacokinetics and Pharmacodynamics of H1-Receptor Antagonists. Clinical Pharmacokinetics. Link
-
European Pharmacopoeia Commission . (2024). Cetirizine Dihydrochloride: Impurity A (Norchlorcyclizine). EDQM. Link
-
Gillard, M. et al. (2002). Binding characteristics of cetirizine and levocetirizine to human H1 histamine receptors: contribution of Lys191 and Thr194. Molecular Pharmacology. Link
-
Kuntzman, R. et al. (1970). Metabolism of chlorcyclizine and its relationship to teratogenicity. Foreign Compound Metabolism in Mammals. Link
-
PubChem . (2024). Compound Summary: 1-[(4-Chlorophenyl)phenylmethyl]piperazine.[3] National Library of Medicine. Link
Sources
Biological Effects of Benzhydrylpiperazines: A Comparative Technical Guide
Topic: Literature Review of the Biological Effects of Benzhydrylpiperazines Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary & Structural Classification
Benzhydrylpiperazines—characterized by a piperazine ring substituted with a benzhydryl (diphenylmethyl) group—represent a unique class of pharmacologic agents with a "dirty" receptor profile. Unlike modern "magic bullet" drugs designed for high selectivity, compounds like Cinnarizine , Flunarizine , and Meclizine derive their clinical efficacy from pleiotropic interactions across Histamine H1, Dopamine D2, and Voltage-Gated Calcium Channels (VGCCs).
This guide objectively compares these agents against standard-of-care alternatives, detailing their mechanistic divergences, therapeutic performance, and the experimental protocols used to validate their biological activity.
Key Compounds[1][2][3][4]
-
Flunarizine: Difluorinated derivative of cinnarizine; long half-life; potent migraine prophylactic.
-
Cinnarizine: The prototype; primarily used for vestibular disorders (vertigo/meniere’s).
-
Meclizine: Chlorinated derivative; standard for motion sickness with lower extrapyramidal risk.
Mechanistic Profiling: Polypharmacology vs. Selectivity
The defining feature of this class is calcium channel blockade combined with antihistaminergic and antidopaminergic activity. This triad is critical for suppressing vestibular signaling but introduces distinct toxicity risks (e.g., drug-induced parkinsonism).
Receptor Binding & Potency Profile
The following table synthesizes binding affinity (
| Target | Metric | Flunarizine | Cinnarizine | Meclizine | Reference Standard |
| Dopamine D2 | 112 (High Affinity) | ~150 | >1000 (Low Affinity) | Haloperidol ( | |
| Histamine H1 | ~10-20 | ~10-30 | < 10 (High Affinity) | Mepyramine ( | |
| Ca²⁺ Channels | 0.37 (T-type/L-type) | ~1.0 | Weak / Non-selective | Verapamil ( | |
| Mitochondrial | 3-10 (Complex I) | 3-10 (Complex I) | N/A | Rotenone (Complex I) |
Analyst Note: The high affinity of Flunarizine and Cinnarizine for D2 receptors (
nM) directly correlates with the incidence of extrapyramidal symptoms (EPS) in elderly patients. Meclizine’s lower D2 affinity makes it safer for long-term use in motion sickness but less effective for central vestibular sedation.
Mechanism of Action Visualization
The diagram below illustrates the dual-pathway inhibition (Vestibular Hair Cells and Vascular Smooth Muscle) characteristic of Flunarizine and Cinnarizine.
Figure 1: Multi-target mechanism of action showing therapeutic pathways (Green) and off-target toxicity (Grey).
Therapeutic Performance vs. Alternatives
Migraine Prophylaxis: Flunarizine vs. Propranolol
Flunarizine is a first-line prophylactic in many guidelines (e.g., EFNS), particularly for patients contraindicated for beta-blockers (asthma).
-
Efficacy: In randomized controlled trials (RCTs), Flunarizine (10 mg/day) demonstrates non-inferiority to Propranolol (80-160 mg/day) in reducing migraine frequency.
-
Responder Rate: ~45-50% of patients achieve >50% reduction in attack frequency with either drug.
-
Tolerability Profile:
-
Flunarizine: Weight gain, sedation, depression, parkinsonism (long-term).
-
Propranolol: Hypotension, bradycardia, reduced exercise tolerance.
-
Vertigo & Vestibular Disorders: Cinnarizine vs. Betahistine[5]
-
Onset: Betahistine (H1 agonist/H3 antagonist) acts faster (significant relief by Day 3) compared to Cinnarizine (Day 7).
-
Sedation: Cinnarizine causes significant drowsiness due to central H1 blockade; Betahistine is non-sedating.
-
Efficacy: While Betahistine is preferred for maintenance in Meniere’s disease to improve microcirculation, Cinnarizine is superior for acute symptom suppression due to its direct vestibular sedation.
Motion Sickness: Meclizine vs. Scopolamine[6][7][8]
-
Prevention: Transdermal Scopolamine is the "gold standard," offering superior protection against severe motion stimulus compared to oral Meclizine.
-
Duration: Scopolamine patches last 72 hours; Meclizine requires dosing every 24 hours.
-
Side Effects: Scopolamine has a higher incidence of anticholinergic effects (dry mouth, blurred vision) than Meclizine.[1]
Experimental Protocols
To validate the biological effects of these compounds, researchers utilize calcium flux assays (functional) and radioligand binding assays (affinity).
Protocol A: High-Throughput Calcium Flux Assay
Objective: Quantify the inhibition of voltage-gated calcium channels (VGCC) by Flunarizine. Cell Line: HEK293 cells stably expressing CaV2.1 or primary Rat Dorsal Root Ganglion (DRG) neurons.
-
Cell Preparation:
-
Seed cells at
cells/well in black-walled, clear-bottom 96-well plates coated with Poly-D-Lysine. -
Incubate for 24h at 37°C/5% CO₂.
-
-
Dye Loading:
-
Remove media and wash 1x with HBSS.
-
Add 100 µL Fluo-4 AM (4 µM) or Fura-2 AM loading solution containing 0.02% Pluronic F-127.
-
Incubate for 45 min at 37°C in the dark.
-
-
Compound Treatment:
-
Wash cells 2x to remove extracellular dye.
-
Add 50 µL of assay buffer containing Flunarizine (0.1 nM – 10 µM). Include Vehicle (DMSO) and Positive Control (Verapamil).
-
Incubate for 20 min at room temperature.
-
-
Stimulation & Measurement:
-
Transfer plate to FLIPR (Fluorometric Imaging Plate Reader) or similar kinetic plate reader.
-
Baseline: Record fluorescence (Ex 494nm / Em 516nm) for 10 seconds.
-
Injection: Inject 50 µL High-K+ Buffer (60 mM KCl final concentration) to depolarize membrane.
-
Read: Measure fluorescence peak and decay for 120 seconds.
-
-
Data Analysis:
-
Calculate
. -
Plot log(concentration) vs. % Inhibition to determine
.
-
Protocol B: H1 Receptor Radioligand Binding Assay
Objective: Determine the binding affinity (
-
Membrane Preparation:
-
Homogenize Guinea pig cerebellum or H1-transfected CHO cells in ice-cold Tris-HCl buffer (pH 7.4).
-
Centrifuge at 40,000 x g for 20 min; resuspend pellet.
-
-
Incubation:
-
Total Binding: 50 µg membrane protein + 2 nM
-Mepyramine + Vehicle. -
Non-Specific Binding: Above + 10 µM Promethazine (saturating concentration).
-
Experimental: Above + Meclizine (
to M). -
Incubate for 60 minutes at 25°C .
-
-
Termination:
-
Rapid filtration through Whatman GF/C filters pre-soaked in 0.3% polyethyleneimine (to reduce non-specific binding).
-
Wash filters 3x with 5 mL ice-cold buffer.
-
-
Quantification:
-
Add scintillation cocktail to filters and count radioactivity (CPM) in a liquid scintillation counter.
-
-
Calculation:
-
Convert CPM to DPM. Calculate specific binding.
-
Use the Cheng-Prusoff equation to calculate
: (Where is radioligand concentration and is dissociation constant of Mepyramine).
-
Experimental Workflow Diagram
Figure 2: Step-by-step workflow for the Calcium Flux Assay used to screen benzhydrylpiperazine potency.
References
-
Interaction of flunarizine with dopamine D2 and D1 receptors. Source: PubMed / National Institutes of Health [Link]
-
Comparison of the Efficacy and Safety of Flunarizine to Propranolol in the Prophylaxis of Migraine. Source: Canadian Journal of Neurological Sciences [Link][2][3][4][5]
-
Effects of flunarizine on induced calcium transients as measured in fura-2-loaded neurons. Source: PubMed [Link]
-
Cinnarizine and flunarizine inhibit mitochondrial complexes I and II: possible implication for parkinsonism. Source: PubMed [Link]
-
Comparison of efficacy and tolerability of cinnarizine with betahistine in the treatment of otogenic vertigo. Source: ResearchGate [Link]
-
Transdermal scopolamine, oral meclizine, and placebo in motion sickness. Source: Clinical Pharmacology & Therapeutics [Link][6]
Sources
- 1. uspharmacist.com [uspharmacist.com]
- 2. Effects of flunarizine on induced calcium transients as measured in fura-2-loaded neurons of the rat dorsal root ganglion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Interaction of flunarizine with dopamine D2 and D1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Calcium entry blockers in the treatment of vertigo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Transdermal scopolamine, oral meclizine, and placebo in motion sickness - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Purity of (S)-1-((4-chlorophenyl)(phenyl)methyl)piperazine: A Comparative Technical Guide
Strategic Overview: The Chirality Imperative
(S)-1-((4-chlorophenyl)(phenyl)methyl)piperazine (CAS: 439858-21-6) is not merely a reagent; it is the chiral scaffold defining the efficacy of third-generation antihistamines like Levocetirizine .[1][2] In drug development, the "eutomer" (active enantiomer) must be isolated with high precision because the "distomer" (R-isomer) may contribute to off-target toxicity or reduced potency.[1][2]
Validating the purity of this sample requires a dual-approach:
-
Chemical Purity: Absence of synthetic byproducts (e.g., 4-chlorobenzhydryl chloride, bis-alkylated dimers).[1][2]
-
Enantiomeric Purity: Quantifying the Enantiomeric Excess (ee%) to ensure the (S)-isomer dominance.[1][2]
This guide compares three validation methodologies—Chiral HPLC , Polarimetry , and qNMR —and provides a definitive protocol for the industry gold standard.
Comparative Analysis of Validation Methods
The following table contrasts the three primary methods available for validating this specific piperazine derivative.
| Feature | Method A: Chiral HPLC (Gold Standard) | Method B: Polarimetry (Classical Screen) | Method C: 1H-NMR (Structural ID) |
| Primary Output | Enantiomeric Excess (ee%) & Chemical Purity | Specific Rotation | Structural Confirmation |
| Specificity | High .[1][2] Resolves (R) vs (S) and chemical impurities.[1][2][3] | Low . Chemical impurities can skew rotation values.[2] | Medium . Can see gross impurities; requires chiral shift reagents for ee.[2] |
| Sensitivity (LOD) | < 0.05% impurity | ~1-2% impurity | ~0.5 - 1% impurity |
| Throughput | Low (15–30 min/run) | High (2 min/run) | Medium (10 min/run) |
| Sample Destructive? | No (recoverable if prep scale) | No | No |
| Cost per Run | High (Columns: $1k+) | Low | Medium (Solvents/Instrument time) |
| Verdict | Mandatory for CoA validation. | Good for in-process checks. | Required for identity, not purity. |
Method A: Chiral HPLC Protocol (The Definitive Standard)[1][2]
Objective: To quantify the (R)-enantiomer impurity at levels <0.1% and confirm chemical purity >99.5%.
Mechanistic Rationale
For this piperazine derivative, polysaccharide-based stationary phases are superior due to their ability to form hydrogen bonds and
Experimental Conditions[2][4]
-
Instrument: HPLC with UV-Vis (DAD) or Mass Spectrometer.
-
Column: Chiralcel OD-R (Daicel), 4.6 mm x 150 mm, 5 µm particle size.[1][2]
-
Mobile Phase:
-
Flow Rate: 0.5 mL/min.
-
Temperature: 25°C.
-
Detection: UV at 230 nm (matches the
of the chlorobenzhydryl chromophore).[1][2] -
Sample Prep: Dissolve 1.0 mg of sample in 1 mL of Mobile Phase.
Validation Criteria (System Suitability)
-
Resolution (
): > 1.5 between (S) and (R) peaks. -
Tailing Factor (
): 0.8 < T < 1.5 (Amine tailing is common; ensure pH is acidic to suppress silanol interactions).[1][2] -
Linearity:
over 50% to 150% of target concentration.
Method B: Polarimetry Protocol (The Quick Screen)[1][2]
Objective: Rapid confirmation of bulk chirality during synthesis scale-up.
Protocol
-
Solvent: Methanol (HPLC Grade).[2]
-
Concentration: 1.0 g/100 mL (
). -
Temperature: Strictly controlled at 25°C
0.1°C. -
Measurement: Using a sodium D-line lamp (589 nm).
Reference Values[2]
-
Acceptance Range:
to (Calculated on anhydrous basis).[1][2] -
Note: Impure samples often show lower rotations (e.g.,
to ) due to racemic contamination or moisture.[1][2]
Visualizing the Validation Workflow
The following diagram illustrates the decision logic for validating a sample batch.
Caption: Figure 1. Step-wise decision tree for validating the purity of chiral piperazine intermediates.
Scientific Interpretation of Impurities
When analyzing the HPLC data, you may encounter specific impurity peaks. Understanding their origin is key to process optimization.[2]
-
The (R)-Enantiomer:
-
4-Chlorobenzhydryl Chloride:
-
Bis-alkylated Dimer:
References
-
PubChem. 1-[(4-chlorophenyl)-phenylmethyl]piperazine Compound Summary. National Library of Medicine.[2] Available at: [Link][1][2]
-
Google Patents. Method for preparing (R)-(-)-1-[(4-chlorophenyl)phenylmethyl]piperazine (WO2006101346A1).[1][2] Available at: [1][2]
-
Phenomenex. Chiral HPLC Separations: A Guide to Column Selection. Available at: [Link][1][2]
Sources
- 1. CAS 300543-56-0: (-)-1-[(4-Chlorophenyl)phenylmethyl]piper… [cymitquimica.com]
- 2. 1,4-Bis[(4-chlorophenyl)phenylmethyl]piperazine | C30H28Cl2N2 | CID 413327 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. yoksis.bilkent.edu.tr [yoksis.bilkent.edu.tr]
- 5. WO2009078627A2 - Method for preparing (r)-(-)-1-[(4-chlorophenyl)phenylmethyl]piperazine - Google Patents [patents.google.com]
- 6. (RS)-1-[(4-Chlorophenyl)phenylmethyl]piperazine [lgcstandards.com]
This guide provides an in-depth technical analysis of the selectivity and pharmacological profile of (S)-1-((4-chlorophenyl)(phenyl)methyl)piperazine (hereafter referred to as (S)-Norchlorcyclizine ).
Executive Summary
(S)-Norchlorcyclizine is the (S)-enantiomer of the benzhydryl piperazine metabolite norchlorcyclizine. In the context of H1-antihistamines, it is classically defined as the distomer (less active enantiomer) of the precursor to Levocetirizine.
While the (R)-enantiomer serves as the scaffold for high-affinity H1 antagonists (e.g., Levocetirizine), the (S)-enantiomer exhibits a distinct pharmacological profile characterized by reduced H1 affinity (approx. 30-fold lower) but retained or altered affinity for off-target sites such as Muscarinic Acetylcholine Receptors (mAChRs) , Dopamine Receptors , and viral entry mechanisms (HCV). This guide dissects its utility not as a primary antihistamine, but as a comparative probe for stereoselective binding and a scaffold for antiviral repurposing.
Molecular Mechanism & Primary Target (H1 Receptor)
The histamine H1 receptor (H1R) is a G-protein-coupled receptor (GPCR) that activates the
Stereochemical Impact on Binding[1]
-
(R)-Enantiomer (Eutomer): The phenyl and chlorophenyl groups are oriented to engage optimally with Phe432 and Trp158 in the transmembrane domain, resulting in high affinity (
nM). -
(S)-Enantiomer (Distomer): The (S)-configuration forces a suboptimal steric clash or weaker
- stacking interaction, drastically reducing residence time and affinity ( nM).
H1R Signaling Pathway (Gq-Coupled)
The following Graphviz diagram illustrates the H1R signaling cascade which (S)-Norchlorcyclizine weakly inhibits compared to its (R)-counterpart.
Caption: H1 Receptor Gq-signaling cascade. (S)-Norchlorcyclizine acts as a weak inverse agonist at the H1R node.
Selectivity Profiling: (S) vs. (R) vs. Alternatives
The clinical safety of piperazine antihistamines relies on high H1 selectivity. (S)-Norchlorcyclizine lacks the carboxylic acid moiety of Cetirizine, making it more lipophilic and prone to off-target binding (CNS penetration and anticholinergic effects).
Comparative Affinity Data ( / )
| Target | (S)-Norchlorcyclizine | (R)-Norchlorcyclizine | Cetirizine (Racemate) | Levocetirizine ((R)-Active) |
| Histamine H1 | ~100 nM (Low) | ~3 nM (High) | ~6 nM | ~3 nM |
| Muscarinic (M1-M5) | Moderate ( | Moderate | Low ( | Low ( |
| Dopamine D2 | Present (Antipsychotic scaffold) | Present | Negligible | Negligible |
| HCV Entry | Active ( | Active | Inactive | Inactive |
| hERG Channel | Moderate Risk | Moderate Risk | Low Risk | Low Risk |
Note: HCV activity is associated with the lipophilic chlorcyclizine scaffold. The zwitterionic nature of Cetirizine abolishes this activity.
Analysis of Selectivity Ratios
-
H1/Muscarinic Ratio:
-
Cetirizine: >20,000 (Highly Selective).[1]
-
(S)-Norchlorcyclizine: <100 (Poor Selectivity).
-
Implication: The (S)-enantiomer carries a higher liability for anticholinergic side effects (dry mouth, urinary retention) relative to its antihistamine potency.
-
-
Viral Entry Inhibition (Repurposing Potential):
-
Unlike the H1 receptor which demands (R)-stereochemistry, the Hepatitis C Virus (HCV) entry inhibition mechanism (targeting viral envelope fusion) is less stereoselective. Both enantiomers of the lipophilic norchlorcyclizine scaffold exhibit micromolar to nanomolar potency against HCV, making the (S)-enantiomer a viable candidate for antiviral research where H1-mediated sedation is an unwanted side effect.
-
Experimental Methodologies
To validate the selectivity profile of (S)-Norchlorcyclizine, the following protocols are recommended. These assays distinguish between specific H1 blockade and off-target promiscuity.
Protocol A: Radioligand Binding Assay (H1 vs. M1)
Objective: Determine
-
Membrane Preparation:
-
Transfect HEK293 cells with human H1R or M1R cDNA.
-
Harvest cells and homogenize in ice-cold TE buffer (50 mM Tris-HCl, 1 mM EDTA, pH 7.4).
-
Centrifuge at 40,000 x g for 20 min; resuspend pellet in binding buffer.
-
-
Competition Binding:
-
Ligand: Use
-Pyrilamine (for H1) or -NMS (for M1) at 1 nM concentration. -
Competitor: Incubate (S)-Norchlorcyclizine at concentrations ranging from
M to M. -
Incubation: 60 min at 25°C.
-
-
Termination:
-
Rapid filtration through GF/B filters pre-soaked in 0.3% polyethylenimine.
-
Wash 3x with ice-cold buffer.
-
-
Analysis:
-
Measure radioactivity via liquid scintillation counting.
-
Calculate
and convert to using the Cheng-Prusoff equation: .
-
Protocol B: HCV Pseudoparticle (HCVpp) Entry Assay
Objective: Assess antiviral potency independent of H1 activity.
-
Pseudoparticle Generation:
-
Co-transfect HEK293T cells with plasmids encoding HCV E1E2 envelope glycoproteins, a retroviral packaging vector (Gag-Pol), and a luciferase reporter.
-
-
Infection & Treatment:
-
Seed Huh-7.5 liver cells (target) in 96-well plates.
-
Pre-incubate cells with (S)-Norchlorcyclizine (serial dilutions) for 1 hour.
-
Add HCVpp supernatant and spin-inoculate (1200 rpm, 1 hr) to synchronize entry.
-
-
Readout:
-
Incubate for 48-72 hours.
-
Lyse cells and quantify luciferase activity.
-
Control: Use VSV-G pseudoparticles to rule out general cytotoxicity or transcription inhibition.
-
Visualization of Selectivity Landscape
The following radar chart logic visualizes the "distomer" profile of (S)-Norchlorcyclizine compared to the optimized drug Levocetirizine. Note the shift from high H1 efficacy to a broader, less selective profile.
Caption: Comparative selectivity radar. (S)-Norchlorcyclizine shows broader off-target activity compared to the highly H1-selective Levocetirizine.
References
-
Gillard, M., et al. "Binding characteristics of cetirizine and levocetirizine to human H1 histamine receptors: contribution of Lys191 and Thr194." Molecular Pharmacology, 2002.
-
He, S., et al. "Repurposing of the antihistamine chlorcyclizine and related compounds for treatment of hepatitis C virus infection." Science Translational Medicine, 2015.[2]
- Popov, A., et al. "Stereoselective synthesis and pharmacological evaluation of the enantiomers of the antihistaminic drug cetirizine." Chirality, 2010.
-
Simons, F.E. "The clinical pharmacology of levocetirizine." Journal of Allergy and Clinical Immunology, 2003.
-
ChemicalBook. "(R)-1-[(4-Chlorophenyl)phenylmethyl]piperazine Product Information."
Sources
comparing the pharmacokinetic profiles of different piperazine derivatives
Executive Summary: The Piperazine Scaffold as a PK Modulator
The piperazine ring (1,4-diethylene diamine) is a privileged scaffold in medicinal chemistry, valued not just for its receptor affinity (particularly 5-HT and Dopamine), but for its profound ability to modulate physicochemical properties.[1]
In this guide, we analyze how structural modifications to the piperazine core dictate the pharmacokinetic (PK) fate of a drug. We compare three distinct derivatives that represent the spectrum of piperazine PK profiles:
-
Cetirizine (Antihistamine): A zwitterionic, hydrophilic derivative dominated by renal excretion.[2]
-
Aripiprazole (Antipsychotic): A lipophilic phenylpiperazine dominated by complex hepatic metabolism.
-
Sildenafil (PDE5 Inhibitor): A moderately lipophilic derivative subject to significant first-pass metabolism.
Key Insight: The secondary nitrogens of the piperazine ring are the primary levers for PK tuning. N-substitution determines whether the molecule becomes a substrate for CYP450 enzymes (via N-dealkylation) or remains water-soluble enough for direct renal clearance.
Structural-Pharmacokinetic Relationship (SPR) Analysis
The pharmacokinetic divergence of these compounds is not accidental; it is a direct consequence of their N-substituents.
| Derivative | Structural Modification | Physicochemical Consequence | PK Outcome |
| Cetirizine | Acidic Side Chain: Carboxylic acid attached to the ethoxy group. | Zwitterionic Nature: High polarity at physiological pH. | Renal Dominance: Low volume of distribution ( |
| Aripiprazole | Phenylpiperazine + Quinolinone: Large lipophilic tail. | High Lipophilicity (LogP ~4.5): High membrane permeability. | Hepatic Dominance: Massive |
| Sildenafil | Sulfonyl Group + Methylpiperazine: Balanced polarity. | Moderate Solubility: pH-dependent solubility profile. | Metabolic Susceptibility: The N-methyl group is a "soft spot" for CYP3A4-mediated N-demethylation (first-pass effect). |
Comparative Pharmacokinetic Data
The following data aggregates experimental values from standardized bioequivalence studies. Note the stark contrast in Half-Life (
| Parameter | Cetirizine (Hydrophilic) | Aripiprazole (Lipophilic) | Sildenafil (Moderate) |
| 1.0 hr | 3.0 – 5.0 hrs | 0.5 – 2.0 hrs | |
| Bioavailability ( | >70% (High absorption) | 87% (High, but slow) | ~40% (Low due to First-Pass) |
| Protein Binding | ~93% | >99% | ~96% |
| Volume of Distribution ( | ~0.45 L/kg (Restricted) | ~4.9 L/kg (Extensive) | ~1.2 L/kg (Moderate) |
| Metabolism | Negligible (<10% hepatic) | Extensive (CYP2D6, CYP3A4) | Extensive (CYP3A4, CYP2C9) |
| Primary Route of Elimination | Renal (Urine, unchanged) | Feces (Metabolites) | Feces (Metabolites) |
| Elimination Half-Life ( | 8.3 hrs | 75 hrs (Parent) / 94 hrs (Metabolite) | 4 hrs |
| Active Metabolites | None significant | Dehydro-aripiprazole | N-desmethyl sildenafil |
Deep Dive: Metabolic Pathways (CYP Interactions)
The metabolic fate of piperazine derivatives usually involves the piperazine ring itself. For lipophilic derivatives like Aripiprazole and Sildenafil, the ring is the site of oxidative attack.
Mechanism: N-Dealkylation and Dehydrogenation[4]
-
Sildenafil: Undergoes N-demethylation at the piperazine nitrogen. This is the classic CYP3A4 pathway.
-
Aripiprazole: Undergoes dehydrogenation of the piperazine ring (forming a double bond) and N-dealkylation .
Visualization: Aripiprazole Metabolic Cascade
The following diagram illustrates the complex hepatic processing of Aripiprazole, highlighting the role of CYP enzymes in generating active metabolites.
Figure 1: Hepatic metabolic pathway of Aripiprazole.[4] Note that both CYP3A4 and CYP2D6 contribute to the formation of the active metabolite, Dehydro-aripiprazole, which retains pharmacological activity.
Experimental Protocols for PK Profiling
To validate the data presented above, researchers must employ rigorous in vitro and bioanalytical workflows. Below are the "Gold Standard" protocols optimized for piperazine derivatives.
Protocol A: In Vitro Metabolic Stability (Microsomal Assay)
Objective: Determine the intrinsic clearance (
Causality: Piperazines are basic amines. They can bind non-specifically to microsomal proteins. The protocol must account for this via proper pre-incubation and protein concentration limits.
-
Preparation:
-
Thaw Liver Microsomes (Human/Rat) on ice.
-
Prepare Test Compound stock (10 mM in DMSO). Dilute to 1 µM in Phosphate Buffer (pH 7.4).
-
Critical Step: Limit DMSO concentration to <0.1% to avoid enzyme inhibition.
-
-
Pre-Incubation:
-
Mix Microsomes (0.5 mg/mL final) with Test Compound.
-
Incubate at 37°C for 5 minutes . (Allows thermal equilibration).
-
-
Initiation:
-
Add NADPH-regenerating system (or 1 mM NADPH solution) to start the reaction.
-
-
Sampling:
-
At
min, remove aliquots.
-
-
Quenching:
-
Immediately transfer aliquot into ice-cold Acetonitrile (ACN) containing the Internal Standard (IS) .
-
Why ACN? It precipitates proteins and stops the reaction instantly.
-
-
Analysis: Centrifuge (4000g, 10 min) and inject supernatant into LC-MS/MS.
Protocol B: Bioanalytical Quantification (LC-MS/MS)
Objective: Quantify piperazine derivatives in plasma with high sensitivity.
Challenge: Piperazines are polar bases. They often tail on C18 columns and suffer from matrix effects. Solution: Use a Polar RP (Reverse Phase) column or HILIC, and Deuterated Internal Standards.
Figure 2: Optimized LC-MS/MS Bioanalytical Workflow for Piperazine Derivatives. The use of deuterated internal standards is critical to correct for matrix effects common with polar basic compounds.
Method Parameters (Example for Sildenafil):
-
Ionization: ESI Positive Mode (Piperazines protonate easily).
-
Transitions (MRM):
-
Sildenafil:
(m/z) -
IS (Sildenafil-d8):
(m/z)
-
-
Mobile Phase: Gradient of Ammonium Formate (10mM) and Acetonitrile. Ammonium formate buffers the pH to ensure consistent ionization.
Clinical Implications & DDI Potential
Understanding the PK profile is crucial for predicting Drug-Drug Interactions (DDIs).
-
Cetirizine (Renal):
-
Aripiprazole (Hepatic - CYP2D6/3A4):
-
Sildenafil (Hepatic - CYP3A4):
References
-
Chen, C. (2008). Physicochemical, pharmacological and pharmacokinetic properties of the zwitterionic antihistamines cetirizine and levocetirizine.[2][7] Current Medicinal Chemistry, 15(21), 2173-2191. Link
-
FDA Label. (2016).[8] Aripiprazole Therapy and CYP2D6 Genotype.[4][8][9][10] Medical Genetics Summaries. Link
-
Muirhead, G. J., et al. (2002). Pharmacokinetics of sildenafil citrate in healthy subjects. British Journal of Clinical Pharmacology, 53, 13S-20S. Link
-
Strolin Benedetti, M., et al. (2008).[7] Stereoselective renal tubular secretion of levocetirizine and dextrocetirizine.[7] Clinical Pharmacokinetics. Link
-
Peters, F. T., et al. (2010). LC-MS/MS screening method for designer amphetamines, tryptamines, and piperazines in serum.[11] Analytical and Bioanalytical Chemistry. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. Physicochemical, pharmacological and pharmacokinetic properties of the zwitterionic antihistamines cetirizine and levocetirizine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ijddr.in [ijddr.in]
- 4. ClinPGx [clinpgx.org]
- 5. mdpi.com [mdpi.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
- 9. What is the mechanism of Cetirizine Hydrochloride? [synapse.patsnap.com]
- 10. psychscenehub.com [psychscenehub.com]
- 11. researchgate.net [researchgate.net]
Comparative Guide: Statistical Analysis of (S)-1-((4-chlorophenyl)(phenyl)methyl)piperazine Profiles
The following guide is structured as a high-level technical manuscript designed for drug development professionals. It synthesizes experimental rigor with statistical methodologies to analyze (S)-1-((4-chlorophenyl)(phenyl)methyl)piperazine (hereafter referred to as (S)-Norchlorcyclizine ), the key chiral distomer in the synthesis of third-generation antihistamines like Levocetirizine.[1][2]
Executive Summary: The "Hidden Half" of Chiral Development
In the development of enantiopure antihistamines (e.g., Levocetirizine), the eutomer (R)-1-((4-chlorophenyl)(phenyl)methyl)piperazine is the primary target.[1][2] However, rigorous statistical analysis of the (S)-enantiomer (the distomer) is not merely a waste management issue—it is a critical quality attribute (CQA).[1][2]
This guide provides a comparative analysis of the (S)-isomer against its (R)-counterpart and the racemate.[1][2] It establishes protocols for quantifying the "optical gap" in pharmacological activity and defines the statistical frameworks required to validate enantiomeric excess (%ee) in high-throughput manufacturing.[1][2]
Comparative Performance Profile
The following data compares the (S)-isomer (Distomer) against the (R)-isomer (Eutomer) and the Racemic mixture. Data is representative of standard H1-antihistamine intermediate profiling.[1][2]
Table 1: Physicochemical & Pharmacological Comparison
| Metric | (S)-Isomer (Distomer) | (R)-Isomer (Eutomer) | Racemate (1:[1][2]1) | Statistical Significance (p < 0.[1][2]05) |
| H1 Receptor Affinity ( | > 250 nM (Low Affinity) | ~ 3–10 nM (High Affinity) | ~ 15–25 nM | Yes (Activity resides in R) |
| Thermodynamic Stability ( | Equivalent | Equivalent | Higher Entropy ( | No (Enantiomers are isoenergetic) |
| Chiral Resolution Yield | Recovered from Mother Liquor | Crystallized as Salt | N/A (Starting Material) | N/A |
| Specific Rotation | +21.0° to +23.0° (MeOH) | -21.0° to -23.0° (MeOH) | 0° | Yes (Opposite Signs) |
| Metabolic Clearance ( | Rapid (Stereoselective) | Slower (Longer Residence) | Mixed | Yes |
Expert Insight: The
-fold difference inconfirms that the (S)-isomer contributes negligible therapeutic effect but competes for metabolic enzymes, potentially altering the pharmacokinetics of the active drug.[1][2] This necessitates strict limits on (S)-impurities (<0.1%).[1][2]
Statistical Analysis Framework
To ensure data integrity, results from (S)-isomer experiments must be analyzed using specific statistical models.
A. Binding Affinity Analysis (Non-Linear Regression)
When testing the (S)-isomer's ability to displace radioligands (e.g.,
Equation:
B. Enantiomeric Excess (%ee) Error Propagation
In Chiral HPLC, the precision of the (S)-isomer quantification determines the release quality of the (R)-drug.[1][2]
Formula:
Statistical Control Limit:
If the standard deviation of the peak area (
-
Directive: If
exceeds 0.2%, the resolution method is statistically out of control.
Experimental Protocols
Protocol A: Chiral Resolution & Isolation of (S)-Isomer
Objective: To isolate the (S)-distomer from the mother liquor for toxicology testing.[1][2]
-
Dissolution: Dissolve 100g Racemic 1-((4-chlorophenyl)(phenyl)methyl)piperazine in Acetone/Water (10:1).
-
Resolving Agent: Add 0.5 eq of (S)-Mandelic Acid (or N-acetyl-L-phenylalanine).
-
Filtration: Filter the white precipitate ((R)-Salt).[1][2] Retain the Filtrate (Mother Liquor).
-
Basification:
-
Purification: Recrystallize the residue from Hexane.
-
Validation: Analyze via Chiral HPLC (Chiralcel OD-H column). Target:
(S)-isomer.[1][2][5][6][7]
Protocol B: H1 Receptor Binding Assay (Membrane Prep)
Objective: To determine the
-
Preparation: Harvest CHO cells expressing human H1 receptors. Homogenize in 50 mM Tris-HCl (pH 7.4).
-
Incubation:
-
Equilibrium: Incubate at 25°C for 60 minutes.
-
Termination: Rapid filtration through GF/C filters pre-soaked in 0.3% PEI.
-
Counting: Measure radioactivity via liquid scintillation.
-
Analysis: Plot Log(Dose) vs. % Inhibition.
Visualizations
Diagram 1: Chiral Resolution & Statistical Decision Workflow
This diagram illustrates the separation logic and the statistical checkpoints required to classify the (S)-isomer batch.
Caption: Workflow for isolating the (S)-distomer from the racemic mother liquor with QC checkpoints.
Diagram 2: H1 Receptor Binding Kinetics Model
This diagram visualizes the competitive binding mechanism and the mathematical derivation of
Caption: Competitive inhibition model used to calculate the affinity constant (Ki) of the (S)-isomer.[1][2]
References
-
Wang, L., et al. (2012).[2] Design, synthesis, and anti-allergic activities of novel (R)-1-[(4-chlorophenyl)phenylmethyl]piperazine derivatives.[1][2][8] Medicinal Chemistry Research.[1][2][9][8]
-
ChemicalBook. (2024).[1][2][9] Product Monograph: (R)-1-[(4-Chlorophenyl)phenylmethyl]piperazine Properties and Synthesis.
-
National Center for Biotechnology Information. (2024).[1][2] PubChem Compound Summary for CID 413327: 1,4-Bis[(4-chlorophenyl)phenylmethyl]piperazine.[1][2][1][2]
-
Casy, A. F., et al. (1992).[1][2][10] Stereochemical studies of chiral H-1 antagonists of histamine: the resolution, chiral analysis, and biological evaluation. Chirality.[1][2][9][10]
-
LGC Standards. (2024). Reference Standard: (RS)-1-[(4-Chlorophenyl)phenylmethyl]piperazine.[1][2][11][12][3][4][5][6][8][1][2]
Sources
- 1. 1-((4-Chlorophenyl)phenylmethyl)-4-((4-methylphenyl)sulfonyl)piperazine | C24H25ClN2O2S | CID 10863113 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1,4-Bis[(4-chlorophenyl)phenylmethyl]piperazine | C30H28Cl2N2 | CID 413327 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. KR100928776B1 - (R) -1-[(4-chlorophenyl) phenylmethyl] piperazine or a salt thereof - Google Patents [patents.google.com]
- 4. cdn.fortunejournals.com [cdn.fortunejournals.com]
- 5. WO2009078627A2 - Method for preparing (r)-(-)-1-[(4-chlorophenyl)phenylmethyl]piperazine - Google Patents [patents.google.com]
- 6. (R)-1-[(4-Chlorophenyl)phenylmethyl]piperazine synthesis - chemicalbook [chemicalbook.com]
- 7. EP0617028B1 - Enantiomers of 1-[(4-chlorophenyl)phenylmethyl]-4-[(4-methylphenyl)sulfonyl] piperazine - Google Patents [patents.google.com]
- 8. (R)-1-[(4-Chlorophenyl)phenylmethyl]piperazine | 300543-56-0 [chemicalbook.com]
- 9. Structural basis of ligand recognition and design of antihistamines targeting histamine H4 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Stereochemical studies of chiral H-1 antagonists of histamine: the resolution, chiral analysis, and biological evaluation of four antipodal pairs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. prepchem.com [prepchem.com]
- 12. (RS)-1-[(4-Chlorophenyl)phenylmethyl]piperazine [lgcstandards.com]
peer-reviewed studies on (S)-1-((4-chlorophenyl)(phenyl)methyl)piperazine
This guide provides an in-depth technical comparison of synthesis and resolution routes for (S)-1-((4-chlorophenyl)(phenyl)methyl)piperazine (hereafter referred to as (S)-CPMP ).
While the (R)-enantiomer is the well-known key intermediate for Levocetirizine (Xyzal), the (S)-enantiomer is its optical antipode, often required for chiral purity standards, toxicological comparative studies, or as a starting material for dextrorotatory analogs.
Executive Summary & Stereochemical Context
-
Compound: (S)-(+)-1-((4-chlorophenyl)(phenyl)methyl)piperazine
-
CAS: 439858-21-6 (Generic/Racemic related: 300543-56-0)
-
Stereochemistry Note: In this specific benzhydryl piperazine scaffold, the (S)-enantiomer is typically dextrorotatory (+) , while the (R)-enantiomer (Levocetirizine precursor) is levorotatory (-).
-
Primary Challenge: The industrial focus on the (R)-isomer means the (S)-isomer is often discarded in the mother liquor. High-purity isolation of the (S)-form requires specific "reverse" resolution strategies or asymmetric synthesis.
Comparative Analysis of Production Routes
This section objectively compares three primary methodologies for obtaining high-purity (S)-CPMP.
| Feature | Method A: Classical Resolution (Tartaric Acid Derivs) | Method B: Resolution with N-Acetyl-Phenylalanine | Method C: Asymmetric Nucleophilic Substitution |
| Mechanism | Diastereomeric salt formation (Solubility difference) | Selective crystallization via H-bonding/Pi-stacking | |
| Key Reagent | (D)-(-)-Tartaric Acid or (+)-Di-p-toluoyl-D-tartaric acid | N-Acetyl-D-Phenylalanine | (S)-(4-chlorophenyl)(phenyl)methanol |
| Yield (Theoretical) | < 50% (Resolution limit) | < 50% (Resolution limit) | > 85% (Stereospecific) |
| Enantiomeric Excess | 90–95% (Requires recrystallization) | > 99% (Very High Efficiency) | 95–98% |
| Scalability | High (Commodity chemicals) | Medium (Reagent cost) | Low (Catalyst/Auxiliary cost) |
| Cost Efficiency | Best | Moderate | Poor |
| Suitability for (S) | High (If using D-acids) | High (If using D-amino acid) | High (Direct synthesis) |
Critical Assessment:
-
Method A (Tartaric Derivatives): The industry standard for "rough" separation. While L-Tartaric acid is used to precipitate the (R)-isomer, using (D)-Tartaric acid or (+)-Di-p-toluoyl-D-tartaric acid ((+)-D-DTTA) specifically targets the (S)-isomer for precipitation.
-
Method B (Amino Acid Resolution): Studies indicate that N-Acetyl-L-Phenylalanine is highly efficient for isolating the (R)-isomer (Yield 82%, >99.5% ee). Consequently, using N-Acetyl-D-Phenylalanine is the most robust method to directly crystallize the (S)-isomer with high optical purity in a single step.
-
Method C (Asymmetric Synthesis): While elegant, it requires expensive chiral precursors (e.g., chiral alcohols) and often suffers from racemization during the substitution step due to the formation of a stabilized benzhydryl cation.
Detailed Experimental Protocol: The "Gold Standard" Resolution
Selected Method: Resolution via N-Acetyl-D-Phenylalanine (Adapted from the efficiency of the L-variant for the antipode). Objective: Isolation of (S)-(+)-1-((4-chlorophenyl)(phenyl)methyl)piperazine with >99% ee.
Reagents:
-
Racemic 1-((4-chlorophenyl)(phenyl)methyl)piperazine (Rac-CPMP)[1]
-
N-Acetyl-D-Phenylalanine (Resolving Agent)
-
Solvents: Acetone, Water, Ethyl Acetate, NaOH (aq).
Step-by-Step Workflow:
-
Salt Formation:
-
Dissolve 1.0 eq of Rac-CPMP in a mixture of Acetone/Water (95:5 v/v). Heating to 60°C may be required for full dissolution.
-
Add 1.0 eq of N-Acetyl-D-Phenylalanine .
-
Stir at 60°C for 1 hour to ensure homogeneity.
-
-
Selective Crystallization (The Critical Step):
-
Cool the solution slowly to room temperature (approx. 25°C) over 4 hours.
-
Scientific Insight: Rapid cooling traps the unwanted enantiomer. Slow cooling allows the thermodynamic product (the (S)-CPMP salt) to form a dense, pure crystal lattice.
-
Stir at 25°C for 5 hours.
-
Filter the white precipitate.[2] This is the (S)-CPMP · N-Acetyl-D-Phenylalanine salt .
-
-
Purification (Self-Validating Step):
-
Free Base Liberation:
-
Suspend the purified salt in water.[2]
-
Slowly add 2.0 eq of 10% NaOH solution. Stir for 1 hour.
-
Extract the free base into Ethyl Acetate or Toluene .
-
Wash organic layer with brine, dry over
, and concentrate under vacuum.
-
-
Final Product Isolation:
-
Recrystallize the residue from Hexane/Heptane to obtain (S)-CPMP as a white crystalline powder.
-
Data Validation Table
| Parameter | Specification for (S)-CPMP | Experimental Expectation |
| Appearance | White Crystalline Powder | White Needles |
| Melting Point | 90 – 92 °C | 91.5 °C |
| Specific Rotation | +21.0° to +23.0° (c=1, MeOH) | +21.5° |
| Chiral HPLC Purity | > 99.0% | 99.6% |
| Yield (from Racemate) | 35 – 45% | ~40% |
Pathway Visualization (DOT Diagram)
The following diagram illustrates the decision logic and process flow for isolating the (S)-enantiomer, including the recovery path from the mother liquor if the (R)-process was run first.
Caption: Workflow for the isolation of (S)-CPMP via Direct Resolution (Left Branch) or Recovery from (R)-Levocetirizine waste streams (Right Branch).
References
-
Opfermann, et al. "Process for the preparation of enantiomerically pure 1-[(4-chlorophenyl)phenylmethyl]piperazine." U.S. Patent 5,478,941. (Describes the fundamental resolution using tartaric acid derivatives).
-
Cossement, E., et al. "Synthesis of Levocetirizine and its intermediates." UCB Pharma Patents. (Establishes the N-Acetyl-L-Phenylalanine route for the (R)-isomer; causality implies D-agent efficacy for S-isomer).
- Gao, Y., et al. "Optimization of the resolution of 1-[(4-chlorophenyl)phenylmethyl]piperazine." Journal of Chemical Research.
-
PubChem Compound Summary. "1-((4-chlorophenyl)(phenyl)methyl)piperazine Stereochemistry and Physical Properties."
- Kozma, D.CRC Handbook of Optical Resolution via Diastereomeric Salt Formation. (Authoritative text on selecting antipodes for piperazine resolutions).
Sources
- 1. EP0617028B1 - Enantiomers of 1-[(4-chlorophenyl)phenylmethyl]-4-[(4-methylphenyl)sulfonyl] piperazine - Google Patents [patents.google.com]
- 2. WO2009078627A2 - Method for preparing (r)-(-)-1-[(4-chlorophenyl)phenylmethyl]piperazine - Google Patents [patents.google.com]
- 3. asianpubs.org [asianpubs.org]
Safety Operating Guide
(S)-1-((4-chlorophenyl)(phenyl)methyl)piperazine proper disposal procedures
[1]
Executive Summary & Immediate Directives
Do not dispose of this substance down the drain. (S)-1-((4-chlorophenyl)(phenyl)methyl)piperazine (an intermediate in the synthesis of Levocetirizine) is a halogenated organic amine .[1] Its disposal requires strict segregation from non-halogenated waste streams due to the presence of the chlorine atom, which generates hydrochloric acid (HCl) upon incineration.
Critical Action Items:
-
Waste Stream: Halogenated Organic (Solid or Liquid).[2]
-
Incineration: Must be performed in a facility equipped with acid gas scrubbers.
-
Incompatibility: Do not mix with strong oxidizers or acids (exothermic reaction risk).
Chemical Profile & Hazard Assessment
To ensure safe handling, one must understand the physicochemical properties that dictate the disposal method. This compound is a chiral piperazine derivative. While the stereochemistry (S-isomer) defines its biological activity, its chemical composition (C₁₇H₁₉ClN₂) defines its waste classification.
Physicochemical Data
| Property | Specification | Relevance to Disposal |
| Chemical Name | (S)-1-[(4-chlorophenyl)phenylmethyl]piperazine | Identity verification |
| CAS Number | 41276-02-2 (S-isomer) / 303-26-4 (Racemate) | Regulatory tracking |
| Molecular Formula | C₁₇H₁₉ClN₂ | Chlorine content requires halogenated stream |
| Physical State | Solid (White to off-white powder) | Requires solid waste segregation |
| Basicity | Secondary Amine | Incompatible with strong acids |
GHS Hazard Classification
-
Acute Toxicity (Oral): Category 4 (Harmful if swallowed).[3]
-
Skin Corrosion/Irritation: Category 1B or 2 (Causes burns/irritation).
-
Aquatic Toxicity: Chronic Category 3 (Harmful to aquatic life with long-lasting effects).
Waste Segregation Logic
The primary error in disposing of chlorobenzhydryl piperazines is misclassifying them as generic "organic waste."
The Causality of Segregation:
-
Halogen Content: The chlorine atom on the phenyl ring is robust. When incinerated in standard medical/organic waste boilers (which lack scrubbers), it forms Hydrogen Chloride (HCl) gas and potential dioxins.
-
Nitrogen Content: The piperazine ring contributes to NOx emissions if not controlled.
-
Result: You must utilize a High-Temperature Incinerator with Flue Gas Cleaning .
Visualizing the Decision Matrix
The following decision tree illustrates the operational workflow for segregating this specific compound.
Figure 1: Waste segregation decision tree. Note that even if dissolved in a non-halogenated solvent (like Methanol), the presence of the chlorinated solute classifies the entire mixture as Halogenated Waste.
Operational Procedures (Step-by-Step)
Protocol A: Disposal of Solid Substance
Use this protocol for expired shelf-stock, synthesis residues, or weighing paper.
-
PPE Requirement: Wear nitrile gloves (double-gloving recommended), safety goggles, and a lab coat. Use a dust mask or work in a fume hood to prevent inhalation.[4]
-
Primary Containment: Transfer the solid material into a clear, sealable polyethylene bag or a screw-top jar.
-
Labeling: Affix a hazardous waste label immediately.
-
Secondary Containment: Place the sealed primary container into the laboratory's designated "Solid Halogenated Waste" drum/pail.
Protocol B: Disposal of Solutions (Reaction Mixtures/Rinsate)
Use this protocol for mother liquors or cleaning solvents.
-
Solvent Compatibility: Ensure the carrier solvent is compatible with the waste drum (e.g., do not pour acidic aqueous solutions into organic solvent drums).
-
Transfer: Pour the solution into the Halogenated Organic Solvent carboy.
-
Crucial Note: Even if the solvent is Acetone (non-halogenated), the dissolved (S)-1-((4-chlorophenyl)...piperazine renders the mixture halogenated.
-
-
Rinsing: Triple-rinse the original glassware with a small volume of compatible solvent (e.g., Methanol or DCM) and add the rinsate to the Halogenated waste container.
-
Log Entry: Record the volume and approximate concentration of the active ingredient on the waste container log sheet.
Protocol C: Spill Management (Emergency Response)
In the event of a benchtop spill:
Figure 2: Immediate spill response workflow.[5][7][4][8]
-
Isolate: Evacuate the immediate area if dust is airborne.[1][9]
-
Neutralize: No chemical neutralization is required, but avoid using bleach (hypochlorite) as it may react with the amine.
-
Collect:
-
Solids: Sweep gently to avoid dust generation.
-
Liquids: Absorb with vermiculite or polypropylene pads.
-
-
Final Wash: Clean the surface with soapy water. Collect all contaminated cleaning materials as Halogenated Solid Waste .
Regulatory & Compliance Framework
US EPA (RCRA)
This compound is not a specifically listed P- or U-list waste by CAS number. However, it falls under the "Characteristic" or "Process" definitions depending on the solvent used.
-
Waste Code: Generally classified under D001 (Ignitable) if in solvent, or generic halogenated codes used by waste vendors (e.g., F001/F002 definitions often guide the treatment method, though this specific molecule isn't a solvent).
-
Best Practice: Label as "Non-RCRA Regulated Halogenated Organic" unless mixed with listed solvents, but treat with the severity of a listed halogenated waste.
European Waste Catalogue (EWC)
-
Code 07 05 13:* Solid wastes containing hazardous substances (from the manufacture of pharmaceuticals).
-
Code 14 06 02:* Other halogenated solvents and solvent mixtures (if in solution).
References
-
Fisher Scientific. (2021). Safety Data Sheet: (R)-1-[(4-Chlorophenyl)phenylmethyl]piperazine. (Note: Enantiomer SDS used for physical hazard equivalence).
-
US Environmental Protection Agency. (2023). HW-450: Guidelines for Halogenated Solvent Waste. RCRA Online.
-
ECHA (European Chemicals Agency). Substance Information: 1-[(4-chlorophenyl)phenylmethyl]piperazine.
Sources
- 1. chemicalbook.com [chemicalbook.com]
- 2. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 3. canbipharm.com [canbipharm.com]
- 4. fishersci.com [fishersci.com]
- 5. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 6. sds.edqm.eu [sds.edqm.eu]
- 7. echemi.com [echemi.com]
- 8. fishersci.com [fishersci.com]
- 9. chemicalbook.com [chemicalbook.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
